molecular formula C18H34N2O6S B15558634 Lincomycin-d3

Lincomycin-d3

Numéro de catalogue: B15558634
Poids moléculaire: 409.6 g/mol
Clé InChI: OJMMVQQUTAEWLP-JLWAUNJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lincomycin-d3 is a useful research compound. Its molecular formula is C18H34N2O6S and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H34N2O6S

Poids moléculaire

409.6 g/mol

Nom IUPAC

(2S,4S)-N-[2-hydroxy-1-[(3R,4S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9?,10-,11-,12?,13-,14+,15?,16?,18-/m0/s1/i3D3

Clé InChI

OJMMVQQUTAEWLP-JLWAUNJPSA-N

Origine du produit

United States

Foundational & Exploratory

Lincomycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Lincomycin-d3. It is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard in pharmacokinetic and analytical studies.

Core Chemical Properties

This compound is a deuterated analog of Lincomycin, a lincosamide antibiotic. The incorporation of three deuterium (B1214612) atoms on the N-methyl group of the proline moiety results in a stable, isotopically labeled internal standard ideal for mass spectrometry-based quantification of Lincomycin in various biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₃₁D₃N₂O₆S[1][2][3]
Molecular Weight 409.56 g/mol [1][2][3]
CAS Number (Unlabeled) 154-21-2[1][4]
Appearance White to off-white solid[5]
Purity ≥95%[1][4]
Solubility Soluble in chloroform, methanol, and water[6]
Melting Point >50° C (lit.)[6]
Synonyms Lincocin-d3, (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside[2]

Chemical Structure

The chemical structure of this compound is identical to that of Lincomycin, with the exception of the isotopic labeling. The three hydrogen atoms of the N-methyl group on the hygric acid moiety are replaced with deuterium atoms.

Lincomycin_d3_Structure cluster_pyrrolidine Hygric Acid Moiety cluster_sugar α-Methyl Lincosaminide Moiety N N CD3 CD₃ N->CD3 C1 C N->C1 C2 C C1->C2 CO C=O C1->CO C3 C C2->C3 C4 C C3->C4 propyl CH₂(CH₂)₂CH₃ C3->propyl C4->N NH NH CO->NH Amide Bond C5 C NH->C5 C6 C C5->C6 SCH3 SCH₃ C5->SCH3 C7 C C6->C7 OH1 OH C6->OH1 C8 C C7->C8 OH2 OH C7->OH2 O O C8->O OH3 OH C8->OH3 CH3 CH₃ C8->CH3 O->C5

Figure 1: Chemical structure of this compound.

Mechanism of Action

Lincomycin, and by extension this compound, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][7] The molecule binds to the 23S portion of the 50S ribosomal subunit, which interferes with the peptidyl transferase reaction and prevents the elongation of the polypeptide chain.[7][8] This action is primarily bacteriostatic.

Mechanism_of_Action Lincomycin Lincomycin 50S_Subunit 50S Subunit Lincomycin->50S_Subunit Binds to 23S rRNA site Bacterial_Ribosome Bacterial Ribosome (70S) Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Inhibition Inhibition 50S_Subunit->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Arrest Inhibition->Bacterial_Growth

Figure 2: Lincomycin's mechanism of action.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of Lincomycin in various samples. Below are generalized protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Biological Matrices

A common procedure for extracting Lincomycin from biological samples such as plasma, tissue, or milk involves protein precipitation followed by solid-phase extraction (SPE).

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Spiking: Add a known concentration of this compound internal standard to the homogenate or liquid sample.

  • Protein Precipitation: Precipitate proteins using an organic solvent like acetonitrile (B52724) or methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., Oasis HLB).

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Analytical Methodologies

Table 2: Exemplary Chromatographic Conditions for Lincomycin Analysis

ParameterHPLC-UVLC-MS/MS
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate)Acetonitrile and water with a modifier (e.g., formic acid)
Detection UV at ~210 nmESI in positive ion mode
Monitored Transitions (for LC-MS/MS) Lincomycin: e.g., m/z 407.2 -> 126.1 this compound: e.g., m/z 410.2 -> 126.1[9][10]

Note: These are generalized conditions and should be optimized for specific instruments and matrices.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC Liquid Chromatography (Separation) Concentrate->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration of Lincomycin Quant->Result

Figure 3: General workflow for Lincomycin analysis.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Lincomycin in research and clinical settings. Its chemical and physical properties are well-defined, and established analytical methods utilizing this internal standard provide high sensitivity and specificity. The methodologies outlined in this guide offer a foundation for researchers to develop and validate their own assays for Lincomycin analysis.

References

Synthesis and characterization of deuterium-labeled lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Deuterium-Labeled Lincomycin (B1675468)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of deuterium-labeled lincomycin. Lincomycin, a lincosamide antibiotic, is a crucial therapeutic agent against serious bacterial infections, particularly those caused by susceptible Gram-positive bacteria.[1][2][3][4] The introduction of deuterium (B1214612) into the lincomycin structure can offer significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, enabling more precise tracking and quantification of the drug and its metabolites. This guide outlines a potential synthetic route, detailed experimental protocols for characterization, and the underlying biological mechanism of action.

Mechanism of Action of Lincomycin

Lincomycin exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[3] It specifically binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center and blocking the exit tunnel for newly synthesized polypeptide chains.[1] This action prevents the elongation of the protein chain, ultimately halting bacterial growth and replication.[1][4] While its primary mechanism is the inhibition of protein synthesis, it may also have a secondary effect on bacterial cell wall synthesis.[1]

lincomycin_mechanism cluster_bacterium Bacterial Cell Lincomycin Lincomycin 50S_Ribosome 50S Ribosomal Subunit Lincomycin->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Halts

Caption: Mechanism of action of lincomycin in a bacterial cell.

Proposed Synthesis of Deuterium-Labeled Lincomycin

A plausible route for the synthesis of deuterium-labeled lincomycin involves the introduction of deuterium atoms into a precursor molecule, followed by its condensation with the appropriate sugar moiety. One strategic approach is the deuteration of the propylproline moiety (the aglycone part of lincomycin) before its coupling with methylthiolincosamide (MTL).

A common method for introducing deuterium is through the direct exchange of hydrogen atoms bonded to carbon with deuterium atoms from a deuterium source, such as D₂O, often catalyzed by a suitable agent.[5]

synthesis_workflow cluster_reagents Key Reagents start Starting Material: 4-Propyl-L-proline deuteration Deuteration Reaction (e.g., with D2O, catalyst) start->deuteration d_proline Deuterated 4-Propyl-L-proline deuteration->d_proline activation Activation of Carboxyl Group d_proline->activation activated_d_proline Activated Deuterated 4-Propyl-L-proline activation->activated_d_proline coupling Coupling Reaction activated_d_proline->coupling d_lincomycin Deuterium-Labeled Lincomycin coupling->d_lincomycin purification Purification (e.g., HPLC) d_lincomycin->purification final_product Purified Deuterium-Labeled Lincomycin purification->final_product MTL Methylthiolincosamide (MTL) MTL->coupling

Caption: Proposed workflow for the synthesis of deuterium-labeled lincomycin.

Experimental Protocol: Synthesis
  • Deuteration of 4-Propyl-L-proline:

    • Dissolve 4-propyl-L-proline in D₂O with a suitable catalyst (e.g., a noble metal catalyst like palladium on carbon).

    • Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate H/D exchange at desired positions.

    • Monitor the reaction progress using mass spectrometry to observe the incorporation of deuterium.

    • Upon completion, remove the catalyst by filtration and evaporate the solvent to obtain deuterated 4-propyl-L-proline.

  • Activation and Coupling:

    • Activate the carboxyl group of the deuterated 4-propyl-L-proline using a standard coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).

    • In a separate flask, dissolve methylthiolincosamide (MTL) in an appropriate anhydrous solvent.

    • Add the activated deuterated proline derivative to the MTL solution and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Quench the reaction and perform a standard aqueous workup.

    • Purify the crude product using column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the deuterium-labeled lincomycin.

Characterization of Deuterium-Labeled Lincomycin

Thorough characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the final product. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.

characterization_workflow cluster_ms MS Characterization cluster_nmr NMR Characterization cluster_hplc Purity Assessment start Purified Deuterium-Labeled Lincomycin Sample ms_analysis Mass Spectrometry (MS) Analysis start->ms_analysis nmr_analysis NMR Spectroscopy Analysis start->nmr_analysis hplc_analysis HPLC Purity Analysis start->hplc_analysis ms_tasks Determine Molecular Weight Confirm Deuterium Incorporation Calculate Isotopic Purity ms_analysis->ms_tasks nmr_tasks Confirm Structural Integrity Identify Deuteration Sites (2H NMR) Assess Purity nmr_analysis->nmr_tasks hplc_tasks Determine Chemical Purity hplc_analysis->hplc_tasks data_analysis Data Analysis and Structure Confirmation ms_tasks->data_analysis nmr_tasks->data_analysis hplc_tasks->data_analysis

Caption: Experimental workflow for the characterization of deuterium-labeled lincomycin.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of the labeled compound and calculating the isotopic purity.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the deuterium-labeled lincomycin in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Data Analysis:

    • Compare the mass of the labeled compound to the unlabeled lincomycin (C₁₈H₃₄N₂O₆S, molecular weight: 406.22 g/mol ).[7] The mass shift will indicate the number of incorporated deuterium atoms.

    • Analyze the isotopic distribution of the molecular ion peak to determine the percentage of different deuterated species (e.g., d₀, d₁, d₂, etc.) and calculate the overall isotopic enrichment.[6][8]

Table 1: Illustrative Mass Spectrometry Data

CompoundTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Deuterium IncorporationIsotopic Purity (%)
Lincomycin (unlabeled)407.2294407.2291d₀>99
Lincomycin-d₃410.2482410.2485d₃98.5
Lincomycin-d₇414.2731414.2728d₇97.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structural integrity of the molecule and to identify the specific sites of deuterium labeling. Both ¹H NMR and ²H NMR are valuable.

Experimental Protocol:

  • Sample Preparation: Dissolve the labeled compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Compare the spectrum to that of unlabeled lincomycin. A decrease in the integration of specific proton signals will indicate the positions of deuterium substitution.

  • ²H NMR:

    • Acquire a one-dimensional ²H NMR spectrum.[9]

    • The presence of signals in the ²H spectrum will directly confirm the incorporation of deuterium and their chemical environments.[9] This technique is highly specific for observing the deuterated positions.

Table 2: Illustrative ¹H NMR Data Comparison

Proton Signal (ppm)Unlabeled Lincomycin (Integration)Deuterium-Labeled Lincomycin (Integration)Inferred Deuteration Site
3.35 (s, 3H)3.03.0N-CH₃ (unlabeled)
1.25 (t, 3H)3.00.1Propyl-CH₃ (labeled)
0.88 (m, 2H)2.00.05Propyl-CH₂ (labeled)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

Experimental Protocol:

  • Instrumentation: Use a standard HPLC system with a suitable column (e.g., C18) and a UV detector.

  • Method: Develop a gradient or isocratic elution method using appropriate mobile phases (e.g., water and acetonitrile with a modifier like formic acid or trifluoroacetic acid).

  • Analysis: Inject the sample and monitor the chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Table 3: Illustrative Purity and Yield Data

CompoundYield (%)Chemical Purity (HPLC, %)
Lincomycin-d₃6599.2
Lincomycin-d₇5898.8

Conclusion

The synthesis and characterization of deuterium-labeled lincomycin provide a valuable tool for advanced pharmaceutical research. The methodologies outlined in this guide, combining strategic chemical synthesis with rigorous analytical techniques like mass spectrometry and NMR spectroscopy, offer a robust framework for producing and validating these important labeled compounds. The resulting deuterium-labeled lincomycin can be instrumental in elucidating its metabolic fate, improving pharmacokinetic profiling, and ultimately contributing to the development of safer and more effective antibiotic therapies.

References

The Role of Lincomycin-d3 as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Lincomycin-d3 as an internal standard in the quantitative bioanalysis of lincomycin (B1675468). Utilizing a stable isotope-labeled internal standard is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest degree of accuracy and precision in pharmacokinetic, toxicokinetic, and clinical studies.

The Core Principle: Isotope Dilution Mass Spectrometry

This compound is a deuterated analog of lincomycin, meaning three hydrogen atoms in the molecule have been replaced with their stable, heavier isotope, deuterium.[1][2] This seemingly minor modification is the key to its efficacy as an internal standard. The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS).

In practice, a known and fixed concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation process. Because this compound is chemically and physically almost identical to the non-labeled lincomycin, it experiences the same variations and losses throughout the analytical workflow. This includes:

  • Extraction Efficiency: Any lincomycin lost during sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of this compound.

  • Chromatographic Behavior: Both compounds will co-elute or elute very closely in the liquid chromatography system due to their similar polarities and affinities for the stationary and mobile phases.

  • Ionization Efficiency: Variations in the ionization process within the mass spectrometer's ion source, often caused by matrix effects where other components in the sample can suppress or enhance the signal, will affect both the analyte and the internal standard to the same degree.

The mass spectrometer can differentiate between lincomycin and this compound due to the mass difference of three daltons. By measuring the ratio of the peak area of lincomycin to the peak area of this compound, the variability introduced during the analytical process is normalized. This results in a highly accurate and precise quantification of the lincomycin concentration in the original sample.

Mechanism of Action of Lincomycin (as an Analyte)

While the mechanism of action of lincomycin as an antibiotic is not directly related to its quantification, it is crucial for researchers to understand its biological context. Lincomycin inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[3] This prevents the formation of a functional 70S initiation complex, which is essential for bacterial translation, thereby inhibiting bacterial growth.[3]

Experimental Protocol: Quantification of Lincomycin in Human Plasma using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the quantitative analysis of lincomycin in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.

Materials and Reagents
  • Lincomycin hydrochloride reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve lincomycin hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lincomycin Working Solutions: Serially dilute the lincomycin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality controls.

  • This compound Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) microcentrifuge tubes for each calibrator, quality control, and unknown sample.

  • Pipette 100 µL of the respective sample (calibrator, QC, or unknown) into the labeled tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of the dilution solvent is added).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start at 5% B.

    • Ramp to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lincomycin (Quantifier) 407.2126.110025
Lincomycin (Qualifier) 407.2359.210015
This compound (Quantifier) 410.2126.110025
This compound (Qualifier) 410.2362.210015

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for a bioanalytical method for lincomycin using a deuterated internal standard, in accordance with regulatory guidelines.

Table 1: Linearity and Sensitivity
ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Table 2: Accuracy and Precision
Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 1< 15< 1585 - 115
Low QC 3< 15< 1585 - 115
Mid QC 100< 15< 1585 - 115
High QC 800< 15< 1585 - 115

Data synthesized from literature demonstrating typical performance.

Table 3: Recovery and Matrix Effect
Quality Control LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 385 - 9590 - 110
High QC 80085 - 9590 - 110
Table 4: Stability
Stability ConditionDurationResult
Bench-top (Room Temperature) 24 hoursStable
Autosampler (4°C) 48 hoursStable
Freeze-Thaw Cycles (-80°C to RT) 3 cyclesStable
Long-term Storage (-80°C) 90 daysStable

Note: Lincomycin has been shown to be most stable in aqueous solutions around pH 4 and is susceptible to degradation in alkaline conditions and at high temperatures.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound (Internal Standard) sample->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Lincomycin / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: A typical experimental workflow for the quantification of lincomycin in plasma using this compound as an internal standard.

Principle of Internal Standardization

internal_standardization cluster_process Analytical Process cluster_calculation Quantification analyte_initial Analyte (Unknown Amount) process_step Sample Preparation & LC-MS/MS Analysis (Introduces Variability) analyte_initial->process_step is_initial Internal Standard (Known Amount) is_initial->process_step analyte_final Measured Analyte Signal process_step->analyte_final Variable Loss is_final Measured IS Signal process_step->is_final Proportional Loss ratio Signal Ratio (Analyte / IS) analyte_final->ratio is_final->ratio calibration_curve Calibration Curve ratio->calibration_curve Compare to Standards final_concentration Accurate Concentration calibration_curve->final_concentration

Caption: The logical relationship of an internal standard to an analyte for accurate quantification.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of lincomycin. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations inherent in the analytical process, from sample preparation to detection. The use of this compound in conjunction with a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to achieve highly accurate, precise, and reliable quantitative data, which is essential for regulatory submissions and advancing our understanding of the pharmacology of lincomycin.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Lincomycin-d3

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the lincosamide antibiotic, Lincomycin (B1675468). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic research.

This compound is primarily employed to enhance the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Lincomycin in biological samples.[1] Its use is critical in therapeutic drug monitoring, metabolic research, and pharmacokinetic studies.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₁D₃N₂O₆S[1][2][3][4][5]
Molecular Weight 409.56 g/mol [1][2][3][4][5]
Appearance White to Off-White Solid[6][7][8]
Purity ≥95%[2][3][9]
Solubility Soluble in chloroform, methanol, and water.[9]
Melting Point >50° C (literature)[9]
Storage Conditions -20°C, protect from light, stored under nitrogen.[5]
Parent Drug CAS No. 154-21-2[2][6][10][11]
Synonyms Lincocin-d3, Lincogap-d3, NSC 70731-d3, U 10149a-d3[1][12]

Mechanism of Action of Lincomycin

Lincomycin, the parent compound of this compound, functions by inhibiting bacterial protein synthesis.[2][13] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[13][14] This action interferes with the peptidyl transferase center, blocking the exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein synthesis.[15] This mechanism is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[14]

cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Synthesis Protein Synthesis Ribosome->Synthesis Essential for Protein Bacterial Protein (Elongation) Synthesis->Protein Leads to Lincomycin Lincomycin Inhibition Inhibition Lincomycin->Inhibition Inhibition->Ribosome Binds to

Caption: Mechanism of action of Lincomycin via inhibition of the 50S ribosomal subunit.

Experimental Protocols

This compound is critically important as an internal standard for the quantification of lincomycin in various matrices, particularly in biological samples, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Lincomycin in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the determination of lincomycin in serum or tissue, adapted from validated methods.[16][17]

1. Materials and Reagents:

  • Lincomycin reference standard

  • This compound internal standard (IS)[17]

  • Methanol (HPLC grade)[17]

  • Acetonitrile (B52724) (ACN, HPLC grade)

  • Phosphoric acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Chromabond® Florisil®)[17]

  • Biological matrix (e.g., serum, plasma, tissue homogenate)

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Lincomycin and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol/water (50:50).[17]

  • Create a series of working standard solutions by diluting the Lincomycin stock solution to generate a calibration curve (e.g., 0.5–50 ng/mL).[16]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.[16]

  • Prepare the working internal standard solution (this compound) at a fixed concentration (e.g., 0.2 µg/mL).[16]

3. Sample Preparation:

  • To a measured volume of the sample (e.g., 200 µL serum), add a precise volume of the this compound internal standard solution.[16]

  • Protein Precipitation: Add a protein precipitating agent like phosphoric acid or acetonitrile. Vortex the mixture to ensure thorough mixing.[16][18]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): Load the resulting supernatant onto a pre-conditioned SPE cartridge.[16][17]

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent, such as 60% (v/v) acetonitrile.[16]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[19]

  • Reconstitute the residue in a solvent compatible with the LC mobile phase.[19][20]

4. LC-MS/MS Analysis:

  • Chromatographic System: Utilize an HPLC or UHPLC system coupled to a triple quadrupole tandem mass spectrometer.[16][17]

  • Column: A C18 reversed-phase column is commonly used.[16][17]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[16]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[16] Monitor the specific precursor-to-product ion transitions for both Lincomycin and this compound in Multiple Reaction Monitoring (MRM) mode.[16] For lincomycin, the quantifier ion transition is often 407.0/126.0.[17]

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Lincomycin to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of Lincomycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., with ACN) Spike->Precipitate Extract Solid Phase Extraction (SPE) Cleanup Precipitate->Extract Dry Evaporation (N₂ Stream) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: General experimental workflow for LC-MS/MS quantification using an internal standard.

References

Lincomycin-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin.[1] this compound is widely utilized as an internal standard in analytical and pharmacokinetic studies due to its mass difference from the parent compound, which allows for precise quantification in complex biological matrices.[1] This document outlines the typical data presented in a Certificate of Analysis (CofA), details the experimental protocols for purity assessment, and provides visual representations of key processes and mechanisms.

Data Presentation: Summary of a Typical Certificate of Analysis

A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. The following tables summarize the key quantitative data typically found in a CofA.

Table 1: General Information and Physicochemical Properties

ParameterTypical Specification
Chemical Name (2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxamide
Molecular Formula C₁₈H₃₁D₃N₂O₆S[2][3]
Molecular Weight 409.56 g/mol [2][3]
CAS Number 154-21-2 (Unlabeled)[3][4]
Appearance White to Off-White Solid[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Conditions -20°C, Hygroscopic[2]

Table 2: Purity and Quality Control Specifications

Analytical TestSpecificationTypical Result
Chemical Purity (HPLC) ≥95%[2][3][5]98.48% (ELSD)[2]
Isotopic Purity ≥95%[2]>99.9%[2]
Normalized Intensity (d₀, d₁, d₂) Not Detected0.00%[2]
Normalized Intensity (d₃) Report Value100.00%[2]
NMR Spectroscopy Conforms to StructureConforms[2]
Mass Spectrometry Conforms to StructureConforms[2]
Elemental Analysis Conforms to Theoretical Values%C: 51.39, %H: 8.00, %N: 6.36[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to separate it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: 0.02 M Potassium Dihydrogen Phosphate with 0.018% Phosphoric Acid (pH adjusted to 4.0).

    • Solvent B: Acetonitrile.

    • Gradient: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 227 nm or ELSD.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration for injection (e.g., 10 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject a series of standard solutions of known concentrations to establish a calibration curve.

    • Inject the this compound sample solution.

    • The purity is calculated by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight of this compound and, crucially, for determining its isotopic purity.[6][7][8]

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap or TOF).[9]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system. For isotopic purity, direct infusion is often sufficient.

  • Mass Analyzer Settings:

    • Scan Range: A range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 410.2) and its isotopologues.

    • Resolution: High resolution (e.g., >60,000) is required to resolve the isotopic peaks from potential interferences.

  • Procedure for Isotopic Purity Determination:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the sample into the mass spectrometer.

    • Acquire the full scan mass spectrum in the region of the molecular ion.

    • Identify the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of this compound.

    • The isotopic purity is calculated from the relative intensities of these peaks. The percentage of d₃ is determined by the formula: (Intensity of d₃ peak / Sum of intensities of d₀, d₁, d₂, and d₃ peaks) x 100.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that the deuterium (B1214612) labels are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as Methanol-d₄ or Chloroform-d.

  • Experiments:

    • ¹H NMR: To observe the proton signals. The absence or significant reduction of the signal corresponding to the N-methyl group confirms the deuteration at this position.

    • ¹³C NMR: To observe the carbon signals and confirm the overall carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons, further confirming the structure.

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the appropriate deuterated solvent.

  • Procedure:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the proton signals to determine the relative number of protons.

    • Compare the obtained spectra with the known spectrum of Lincomycin to confirm the structure and the position of the deuterium labels.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Binding Binds to 23S rRNA of 50S Subunit 50S_Subunit->Binding 30S_Subunit 30S Subunit Lincomycin_d3 This compound Lincomycin_d3->Binding Peptidyl_Transferase_Center Peptidyl Transferase Center Blocked Binding->Peptidyl_Transferase_Center Peptide_Bond_Formation Peptide Bond Formation Inhibited Peptidyl_Transferase_Center->Peptide_Bond_Formation Protein_Synthesis Bacterial Protein Synthesis Halted Peptide_Bond_Formation->Protein_Synthesis

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental Workflow: Quality Control of this compound

The following diagram illustrates the logical workflow for the quality control assessment of a batch of this compound.

Start Incoming Batch of This compound Sampling Representative Sampling Start->Sampling Appearance Appearance and Solubility Testing Sampling->Appearance HPLC HPLC Analysis (Chemical Purity) Appearance->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Elemental_Analysis Elemental Analysis NMR->Elemental_Analysis Data_Review Data Review and Comparison to Specifications Elemental_Analysis->Data_Review CofA Certificate of Analysis Generation Data_Review->CofA Pass Reject Batch Rejection/ Further Investigation Data_Review->Reject Fail Release Batch Release CofA->Release

Caption: Quality control workflow for the analysis and release of this compound.

References

Lincomycin-d3: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Lincomycin-d3. This compound is a deuterium-labeled version of Lincomycin, an antibiotic produced by Streptomyces lincolnensis.[1][2] It serves as a critical internal standard for the quantitative analysis of Lincomycin in biological matrices and pharmaceutical formulations, primarily utilizing mass spectrometry-based methods.[2] The incorporation of stable isotopes like deuterium (B1214612) offers a robust method for traceability and quantification in complex samples.[3][4] This guide details the analytical methodologies used to characterize this compound, ensuring its suitability for these demanding applications.

Quantitative Analysis of this compound

The quality of this compound is defined by its chemical purity and its isotopic enrichment. These parameters are determined using a combination of chromatographic and spectroscopic techniques. The following tables summarize the key quantitative specifications and analytical results for a typical batch of this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₈H₃₁D₃N₂O₆S[5]
Molecular Weight409.56 g/mol [5]
AppearanceWhite to Off-White Solid[5]
SolubilityChloroform (Slightly), Methanol (Slightly)[5]

Table 2: Purity and Isotopic Enrichment Data

Analytical TestSpecificationResult
Chemical Purity
HPLC Purity (ELSD)>95%98.48%
Elemental AnalysisConforms to Structure%C: 51.39, %H: 8.00, %N: 6.36
Isotopic Enrichment
Isotopic Purity>95%>99.9%
Mass Distributiond₀ = 0.00%, d₁ = 0.00%, d₂ = 0.00%, d₃ = 100.00%[5]
Structural Confirmation
¹H-NMRConforms to StructureConforms
Mass Spectrometry (MS)Conforms to StructureConforms

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound. The following protocols are based on established analytical techniques for Lincomycin and general procedures for isotopically labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to separate it from any unlabeled Lincomycin or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: RP-C18 (250 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6.0).[6][7] For example, a mixture of a solution of phosphoric acid and hexanesulfonic acid sodium salt (pH adjusted to 6.0 with ammonium (B1175870) hydroxide) and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 210 nm or 220 nm.[6][7]

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1.2 mg/mL).[7]

    • Prepare the sample solution of the this compound batch to be tested at a similar concentration.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The limit of Lincomycin B, a common impurity, should also be assessed and is typically required to be not more than 5.0% of the total area of Lincomycin and Lincomycin B peaks.[7]

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HR-MS) is the primary technique for determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire the full scan mass spectrum in the region of the molecular ion [M+H]⁺.

    • Determine the mass-to-charge ratio (m/z) for the unlabeled Lincomycin (d₀) and the deuterated Lincomycin (d₃).

    • The isotopic enrichment is calculated by comparing the intensity of the d₃ isotopic peak to the sum of the intensities of all isotopic peaks (d₀, d₁, d₂, d₃, etc.), after correcting for the natural isotopic abundance of carbon-13 and other elements.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

¹H-NMR and ²H-NMR are used to confirm the structure of this compound and to determine the position and extent of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Procedure for ¹H-NMR:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium label.

    • The overall spectrum should be consistent with the structure of Lincomycin.[9][10]

  • Procedure for determining isotopic abundance by ¹H-NMR and ²H-NMR:

    • A quantitative NMR approach can be employed.[11]

    • By combining data from both ¹H and ²H NMR spectra, a more accurate determination of the isotopic abundance can be achieved.[11]

Synthesis and Potential Impurities

The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents or solvents in the final synthetic steps to introduce the deuterium atoms at specific positions.[4] Common methods include direct exchange of protons with deuterium, the use of deuterated reagents like deuterated methyl iodide, or metal-catalyzed hydrogenation with deuterium gas.[12]

Potential impurities in this compound can include:

  • Unlabeled Lincomycin (d₀): The starting material or incompletely deuterated product.

  • Partially Deuterated Lincomycin (d₁, d₂): Intermediates in the deuteration process.

  • Lincomycin B: A common process-related impurity in Lincomycin synthesis.

  • Other Synthesis-Related Impurities: By-products from the chemical synthesis steps.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical process for ensuring the quality of this compound.

cluster_0 Quality Control Workflow for this compound raw_material This compound (Raw Material) hplc HPLC Analysis raw_material->hplc Chemical Purity ms Mass Spectrometry (Isotopic Enrichment) raw_material->ms Isotopic Purity nmr NMR Spectroscopy (Structural Confirmation) raw_material->nmr Structure coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa release Product Release coa->release

Caption: Quality control workflow for this compound analysis.

The following diagram illustrates a typical workflow for using this compound as an internal standard in a bioanalytical method.

cluster_1 Bioanalytical Workflow using this compound Internal Standard sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Lincomycin lcms->quantification

Caption: Bioanalytical workflow using this compound.

References

Lincomycin-d3 supplier and purchasing information for research labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Lincomycin-d3 for research and development purposes. It covers supplier and purchasing details, the molecular mechanism of action, and detailed experimental protocols.

This compound: Supplier and Purchasing Information

This compound, a deuterated analog of the lincosamide antibiotic Lincomycin, is a crucial internal standard for pharmacokinetic and metabolic research due to its distinct mass.[1] It is available from several reputable suppliers catering to the research community. All listed suppliers provide this compound for research purposes only, not for human or veterinary use.[2][3]

Below is a comparative summary of key quantitative data from various suppliers. Please note that pricing is subject to change and it is advisable to request a formal quote from the suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
Biosynth Information not readily available0.05 mg, 0.1 mg, 0.25 mg$900.00 for all listed sizes
Santa Cruz Biotechnology ≥95%[4][5]Inquire for detailsInquire for quote
LabSolutions ≥95%[6]0.5 mg$577.67 (for reference)[6]
Smolecule >99% (d₃ purity)[7]Inquire for detailsInquire for quote
Clinivex Inquire for detailsInquire for detailsInquire for quote
Pharmaffiliates High PurityInquire for detailsLogin for price
Clearsynth High PurityInquire for detailsInquire for quote
Veeprho High PurityInquire for detailsInquire for quote
TargetMol 99.77%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg$37 - $693

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4][5] Its primary target is the 50S subunit of the bacterial ribosome.

The mechanism of action can be summarized in the following steps:

  • Binding to the 50S Ribosomal Subunit: Lincomycin binds to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC) of the 50S subunit.[8][9][10]

  • Interference with Peptide Bond Formation: This binding sterically hinders the proper positioning of aminoacyl-tRNA at the A-site and interferes with the formation of peptide bonds.[9]

  • Stimulation of Peptidyl-tRNA Dissociation: Lincomycin promotes the premature dissociation of peptidyl-tRNA from the ribosome.[11] This action effectively terminates protein elongation.

The following diagram illustrates the signaling pathway of Lincomycin's inhibitory action on the bacterial ribosome.

Lincomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) A_site A-site (Aminoacyl-tRNA) 23S_rRNA->A_site Blocks tRNA binding P_site P-site (Peptidyl-tRNA) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis P_site->Protein_Synthesis_Inhibition Promotes peptidyl-tRNA dissociation A_site->Protein_Synthesis_Inhibition Lincomycin Lincomycin Lincomycin->23S_rRNA Binds to Bacterial_Cell_Death Bacteriostasis/ Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action for Lincomycin on the bacterial ribosome.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a detailed methodology to assess the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription/translation system.

Materials:

  • E. coli S30 cell-free extract

  • Plasmid DNA encoding a reporter gene (e.g., β-galactosidase or luciferase)

  • Amino acid mixture

  • ATP and GTP solutions

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Control antibiotic (e.g., chloramphenicol)

  • Nuclease-free water

  • Microcentrifuge tubes or 96-well plates

  • Incubator

  • Detection reagents for the reporter protein (e.g., ONPG for β-galactosidase, luciferin (B1168401) for luciferase)

  • Plate reader or spectrophotometer

Workflow Diagram:

IVTT_Workflow start Start prep_reagents Prepare Reagents: - S30 extract - Plasmid DNA - Amino acids, ATP, GTP - this compound dilutions start->prep_reagents setup_rxn Set up Reactions: - Add components to tubes/wells - Add varying concentrations of this compound prep_reagents->setup_rxn incubate Incubate at 37°C (e.g., 1-2 hours) setup_rxn->incubate detect_reporter Detect Reporter Protein Signal incubate->detect_reporter analyze_data Analyze Data: - Normalize to control - Calculate IC50 detect_reporter->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Transcription/Translation (IVTT) Inhibition Assay.

Procedure:

  • Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of this compound in nuclease-free water or the appropriate solvent.

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the S30 extract, plasmid DNA, amino acid mixture, ATP, and GTP.

  • Add Inhibitor: Add the desired concentration of this compound or the control antibiotic to the reaction mixture. For the negative control, add the solvent used for the drug dilutions.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Detection: Add the appropriate detection reagent for the expressed reporter protein. For β-galactosidase, add ONPG and measure the absorbance at 420 nm. For luciferase, add luciferin and measure luminescence.

  • Data Analysis: Normalize the signal from the this compound treated samples to the signal from the untreated control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Ribosome Profiling to Identify Antibiotic-Induced Translation Arrest Sites

Ribosome profiling is a powerful technique to map the precise locations of ribosomes on mRNA transcripts, providing insights into the mechanism of translation inhibition.

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • This compound

  • Lysis buffer

  • Nuclease (e.g., micrococcal nuclease)

  • Sucrose (B13894) gradient solutions

  • Ultracentrifuge

  • RNA extraction kit

  • Reagents for library preparation (ligation, reverse transcription, PCR)

  • High-throughput sequencing platform

Workflow Diagram:

Ribosome_Profiling_Workflow start Start cell_culture Grow Bacterial Culture start->cell_culture treat_cells Treat with this compound cell_culture->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells nuclease_digest Nuclease Digestion of unprotected mRNA lyse_cells->nuclease_digest isolate_ribosomes Isolate Ribosomes via Sucrose Gradient nuclease_digest->isolate_ribosomes extract_rpf Extract Ribosome-Protected Fragments (RPFs) isolate_ribosomes->extract_rpf library_prep Prepare Sequencing Library extract_rpf->library_prep sequence High-Throughput Sequencing library_prep->sequence data_analysis Map Reads to Genome and Analyze sequence->data_analysis end End data_analysis->end

Caption: Workflow for Ribosome Profiling to identify antibiotic-induced translation arrest sites.

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat the culture with a specific concentration of this compound for a short period (e.g., 5-10 minutes). Include an untreated control.

  • Cell Lysis: Harvest and lyse the cells under conditions that maintain ribosome integrity.

  • Nuclease Digestion: Treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by sucrose gradient ultracentrifugation.

  • Extraction of Ribosome-Protected Fragments (RPFs): Extract the RNA from the monosome fraction and purify the RPFs (typically 25-35 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Library Preparation and Sequencing: Ligate adapters to the RPFs, perform reverse transcription to generate cDNA, amplify the cDNA library, and sequence it using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to identify the precise locations of translation arrest caused by this compound.

This technical guide provides a comprehensive overview for researchers working with this compound. For further details on specific applications, it is recommended to consult the cited literature and the technical documentation provided by the suppliers.

References

CAS number and molecular formula of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and a clear visualization of a key experimental workflow.

Core Data Summary

This compound is the deuterium-labeled form of Lincomycin, an antibiotic produced by Streptomyces lincolnensis. It is frequently used as an internal standard in pharmacokinetic studies due to its similar chemical properties to Lincomycin, with the key difference being its increased mass from the deuterium (B1214612) atoms.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₁D₃N₂O₆S[1][2][3][4]
Molecular Weight ~409.56 g/mol [1][2][3]
CAS Number 154-21-2 (unlabeled)[1][2]
Synonyms Lincocin-d3, Lincogap-d3[4]

Mechanism of Action

Lincomycin, and by extension its deuterated form, functions by inhibiting bacterial protein synthesis.[5] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[6] This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving Lincomycin and its deuterated analog, this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following broth microdilution method is a standard procedure for determining the MIC of Lincomycin.[3][8]

Materials:

  • Lincomycin standard solution

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[3]

  • Sterile 96-well microtiter plates[3]

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Lincomycin Dilutions: Prepare a series of two-fold serial dilutions of Lincomycin in the growth medium within the 96-well plate. The concentration range should be selected to bracket the expected MIC of the test organism.[8]

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the Lincomycin dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[3]

  • Result Interpretation: The MIC is determined as the lowest concentration of Lincomycin at which there is no visible growth (turbidity) in the well.[5]

Pharmacokinetic Analysis using UHPLC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for quantifying Lincomycin in biological matrices like plasma or tissue due to its similar extraction and ionization properties.[7]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[7]

Sample Preparation:

  • Spiking: To a known volume of the biological sample (e.g., plasma), add a known amount of this compound solution (internal standard).

  • Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing Lincomycin and this compound for analysis.

UHPLC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample onto a suitable C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) to separate Lincomycin from other matrix components.[9]

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Lincomycin and this compound.[7] For example, a transition for Lincomycin could be m/z 407.0 > 359.4, and for this compound, m/z 409.8 > 129.[7]

  • Quantification: The concentration of Lincomycin in the sample is determined by comparing the peak area ratio of the analyte (Lincomycin) to the internal standard (this compound) against a standard curve prepared with known concentrations of Lincomycin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of Lincomycin utilizing this compound as an internal standard.

Pharmacokinetic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) BiologicalSample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Inject MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS PeakIntegration Peak Area Integration MSMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Lincomycin / this compound) PeakIntegration->RatioCalculation Quantification Quantification using Standard Curve RatioCalculation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

A typical workflow for a pharmacokinetic study of Lincomycin.

References

Navigating the Stability and Storage of Lincomycin-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and storage conditions for Lincomycin (B1675468). While specific quantitative stability data for Lincomycin-d3 is not extensively available in public literature, the provided data for Lincomycin hydrochloride is a strong surrogate due to the structural similarities. The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the chemical stability profile. However, it is imperative to conduct specific stability studies for this compound formulations to establish definitive storage conditions and shelf-life.

Introduction to this compound

This compound is a deuterated form of Lincomycin, a lincosamide antibiotic produced by Streptomyces lincolnensis. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of Lincomycin in biological matrices. Understanding its stability is critical for maintaining its integrity as a reference standard and for the development of stable pharmaceutical formulations.

Recommended Storage Conditions for this compound

To ensure the long-term integrity of this compound, specific storage conditions are recommended. These conditions aim to minimize degradation from environmental factors such as temperature, light, and moisture.

ConditionTemperatureAtmosphereLightDuration
Neat Solid 2-8°CInert AtmosphereProtect from lightLong-term
In Solvent -20°CStored under nitrogenProtect from light1 month
-80°CStored under nitrogenProtect from light6 months

Chemical Stability Profile of Lincomycin

Forced degradation studies on Lincomycin provide valuable insights into its intrinsic stability and potential degradation pathways. These studies subject the molecule to stress conditions, including acid, base, oxidation, heat, and light.

pH-Dependent Stability

Lincomycin's stability is significantly influenced by pH. It exhibits greatest stability in acidic to neutral conditions and is susceptible to degradation in alkaline environments.[1]

Table 1: Stability of Lincomycin Hydrochloride in Aqueous Solutions at 80°C [2]

pHFirst-Order Rate Constant (k)Calculated Shelf-Life (t90%)
2.0Not explicitly stated0.38 days
3.1Not explicitly statedNot explicitly stated
4.0Not explicitly stated4.59 days
6.1Not explicitly statedNot explicitly stated
8.0Not explicitly statedNot explicitly stated

Note: The study indicates that the degradation follows first-order kinetics at all tested pH values.[2]

Thermal and Photolytic Stability

Lincomycin is sensitive to high temperatures, and its degradation rate increases with rising temperature.[1] Photochemical studies have also been conducted, although detailed quantitative data is limited in the provided search results.

Table 2: Summary of Lincomycin Stability under Various Stress Conditions

Stress ConditionObservationReference
Acidic (0.1 M HCl, 60°C) Less rapid degradation compared to basic conditions.[2]
Alkaline (0.1 M NaOH, 60°C) Unstable.[1]
Oxidative (3% H2O2) Rapid degradation.[2]
High Temperature Unstable at high temperatures.[1]
Light Did not cause degradation in one study.[1]

Degradation Pathways and Products

Understanding the degradation pathways of Lincomycin is crucial for identifying potential impurities in drug products. The primary degradation mechanisms include hydrolysis and oxidation.

Table 3: Identified Degradation Products of Lincomycin

Degradation PathwayIdentified Products
Hydroxylation Hydroxylation at the N-alkyl side chain or the pyrrolidine (B122466) moiety.
Oxidation Sulfoxidation of the thiomethyl group.
Demethylation N-demethylation.
Cleavage Breakage of the amide bond, cleavage of the pyranose ring.

The following diagram illustrates the potential degradation pathways of Lincomycin.

G Potential Degradation Pathways of Lincomycin cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Lincomycin Lincomycin Amide_Bond_Cleavage Amide Bond Cleavage Lincomycin->Amide_Bond_Cleavage Alkaline/Acidic Conditions Pyranose_Ring_Cleavage Pyranose Ring Cleavage Lincomycin->Pyranose_Ring_Cleavage Sulfoxidation Sulfoxidation Lincomycin->Sulfoxidation Oxidative Stress Hydroxylation Hydroxylation Lincomycin->Hydroxylation Oxidative Stress N_Demethylation N-Demethylation Lincomycin->N_Demethylation

Caption: Potential degradation pathways of Lincomycin.

Experimental Protocols

Accurate assessment of Lincomycin stability relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are commonly employed techniques.

HPLC Method for Stability Testing[2]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: 8% Acetonitrile and 92% Water.[2]

  • Detection: UV at a specified wavelength (not explicitly stated in the provided text).

  • Procedure for Forced Degradation Study:

    • Prepare solutions of Lincomycin hydrochloride in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2).

    • Expose the solutions to the specified stress conditions (e.g., heat at 60°C).

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples by HPLC to determine the concentration of the remaining parent drug and detect the formation of degradation products.

Second Derivative Spectrophotometric Method[1]
  • Instrumentation: A UV-Visible spectrophotometer capable of second derivative measurements.

  • Solvent: As appropriate for the analysis.

  • Procedure for Stability Studies:

    • Prepare solutions of Lincomycin in different pH buffers.

    • Subject the solutions to stress conditions (e.g., heating at various temperatures).

    • At specific time points, record the UV spectrum of the solutions.

    • Calculate the second derivative of the spectra to quantify the remaining Lincomycin, which can help in resolving the drug's spectrum from that of its degradation products.

    • The degradation rate constant (k) can be determined from the plot of the logarithm of the remaining drug concentration versus time.

The following diagram illustrates a general workflow for conducting a stability study.

G General Workflow for a Drug Stability Study cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep_Sample Prepare Drug Solution Expose Expose Drug to Stress Conditions (Heat, Light, Humidity) Prep_Sample->Expose Prep_Stress Prepare Stress Conditions (Acid, Base, Oxidizing Agent, etc.) Prep_Stress->Expose Sampling Sample at Time Intervals Expose->Sampling Analytical_Method Analyze using Stability-Indicating Method (e.g., HPLC, Spectrophotometry) Sampling->Analytical_Method Quantification Quantify Parent Drug and Degradation Products Analytical_Method->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Pathway Identify Degradation Pathways Quantification->Pathway Shelf_Life Calculate Shelf-Life Kinetics->Shelf_Life

Caption: General workflow for a drug stability study.

Conclusion

The stability of this compound is a critical parameter for its use as an analytical standard and in pharmaceutical development. While direct stability data for the deuterated form is limited, extensive studies on Lincomycin hydrochloride provide a robust framework for understanding its stability profile. Lincomycin is most stable in acidic to neutral pH and is susceptible to degradation by alkali, high temperatures, and oxidizing agents. The primary degradation pathways involve hydrolysis and oxidation. For ensuring the integrity of this compound, adherence to recommended storage conditions is paramount, and specific stability studies for any new formulation are essential.

References

A Technical Guide to the Solubility of Lincomycin-d3 in Analytical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lincomycin-d3 in various analytical solvents. The information contained herein is intended to support researchers and scientists in the fields of drug development, analytical chemistry, and pharmaceutical sciences by providing essential data and methodologies for handling and analyzing this stable isotope-labeled compound. This compound is a deuterated analog of Lincomycin, commonly utilized as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods.[1]

While specific quantitative solubility data for this compound is not extensively published, its solubility is expected to be very similar to that of its non-deuterated counterpart, Lincomycin. The introduction of three deuterium (B1214612) atoms is a minor structural modification that is unlikely to significantly impact its physicochemical properties, including solubility.[2] One source notes that this compound is slightly soluble in chloroform (B151607) and methanol.[3]

Solubility Data

The following table summarizes the available solubility data for Lincomycin and its hydrochloride salt in commonly used analytical solvents. This data serves as a strong proxy for the solubility of this compound.

SolventCompoundSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO) Lincomycin80 mg/mL[4]196.78 mM[4]Sonication is recommended.[4]
Lincomycin HCl≥ 100 mg/mL[5]216.92 mM[5]Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[5]
Lincomycin HCl89 mg/mL[6]200.9 mM[6]
Lincomycin HCl25 mg/mL[7]
Water Lincomycin HCl50 mg/mL[5][8]108.46 mM[5]Ultrasonic assistance may be needed.[5] The resulting solution is clear and colorless to faintly yellow.[8]
Lincomycin HClReadily soluble[9]A clear colorless solution is formed at a concentration of 5g in 100ml.[9]
Methanol LincomycinSoluble[10]
This compoundSlightly soluble
Ethanol LincomycinSoluble
Lincomycin HClInsoluble[6]
Chloroform LincomycinSoluble[10]
This compoundSlightly soluble
Other Solvents LincomycinSoluble in butanol, isopropanol, ethyl acetate, n-butyl acetate, and amyl acetate.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a given solvent, based on the widely accepted shake-flask method.[11][12]

Objective: To determine the equilibrium solubility of this compound in a specific analytical solvent.

Materials:

  • This compound

  • Selected analytical solvent(s) (e.g., DMSO, water, methanol)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually present.

    • Place the container in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[11]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the solution. This is commonly done by centrifugation to pellet the solid material.[11]

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[11]

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method, such as HPLC or UV spectroscopy, to generate a calibration curve.[13]

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the saturated solution by back-calculating from the calibration curve, accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound.

G Workflow for Solubility Determination of this compound A 1. Sample Preparation - Weigh excess this compound - Add to known volume of solvent B 2. Equilibration - Agitate in sealed container - Maintain constant temperature (24-72h) A->B C 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant B->C E 5. Analytical Measurement - Analyze standards and sample (e.g., HPLC, UV-Vis) C->E D 4. Preparation of Standards - Create serial dilutions of known concentration D->E F 6. Data Analysis - Generate calibration curve - Calculate sample concentration E->F G 7. Report Solubility - Express as mg/mL or mol/L F->G

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Mechanism of Action of Lincomycin

While not directly related to its solubility, it is pertinent for the user to understand the biological mechanism of action of Lincomycin. Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[9] This action is generally bacteriostatic but can be bactericidal at high concentrations or against highly susceptible organisms.[9] It is primarily effective against Gram-positive and anaerobic bacteria.[9]

This guide provides foundational information for the use of this compound in an analytical setting. Researchers should always refer to the specific certificate of analysis for the lot of material being used for the most accurate information.

References

Methodological & Application

Application Notes and Protocols for Lincomycin-d3 as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Lincomycin-d3 as an internal standard in the quantitative analysis of Lincomycin (B1675468) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Lincomycin is a lincosamide antibiotic used in veterinary medicine. Its detection and quantification in various biological matrices are crucial for pharmacokinetic studies, drug monitoring, and food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS analysis as it compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation

A critical step in the analysis of Lincomycin is the effective extraction from the sample matrix and removal of interfering substances. The two primary methods employed are Protein Precipitation (PPE) and Solid-Phase Extraction (SPE).

2.1.1. Protein Precipitation (PPE) for Plasma/Serum/Blood Samples

This method is rapid and suitable for high-throughput analysis.

  • Protocol:

    • To a 200 µL aliquot of the biological sample (plasma, serum, or blood), add 10 µL of the this compound internal standard working solution.

    • Add 190 µL of a precipitating agent (e.g., methanol (B129727) or a phosphoric acid solution) to precipitate proteins.[1][2]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant and inject a small volume (e.g., 2 µL) into the LC-MS/MS system for analysis.[1]

2.1.2. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Tissue, Honey)

SPE provides a more thorough cleanup, resulting in a cleaner extract and reduced matrix effects.

  • Protocol:

    • Homogenize the tissue sample. For honey, dissolve it in a suitable buffer (e.g., Tris buffer pH 10.5).[3]

    • Add the this compound internal standard to the homogenized sample or dissolved honey.

    • Perform a liquid-liquid extraction as a preliminary cleanup step if necessary (e.g., with acetonitrile (B52724) for tissues).[4]

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[3]

    • Load the sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with water or a weak organic solvent to remove polar interferences.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or 60% acetonitrile).[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Lincomycin and this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm).[1]

    • Mobile Phase: Gradient elution is typically employed with:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 2 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid).[6]

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Lincomycin: The precursor ion is [M+H]⁺ at m/z 407.2. Common product ions are m/z 359.2, 126.1, and 96.1.

      • This compound: The precursor ion is [M+H]⁺ at m/z 410.2. The product ions will be shifted by +3 Da accordingly (e.g., m/z 362.2, 126.1).

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for Lincomycin analysis.

Table 1: Method Validation Parameters

ParameterMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
LinearityHuman Serum0.5 - 500.01 - 0.286.1 - 109.0< 12.0[1]
LinearityHuman Blood5 - 100192.82 - 100.401.19 - 6.40[2]
RecoveryAnimal Tissues-40 - 60 (µg/kg)71.11 - 98.301.5 - 13.4[4]
LinearityMilk10 - 200 (µg/L)0.013 (ng/mL)92.3 - 97.2-[8]

Table 2: LC-MS/MS Instrumental Parameters

ParameterConditionReference
Liquid Chromatography
ColumnCORTECS T3 (100 x 2.1 mm, 2.7 µm)[1]
Mobile Phase A2 mM ammonium acetate in 10% acetonitrile with 0.2% formic acid[6]
Mobile Phase B2 mM ammonium acetate in 90% acetonitrile with 0.2% formic acid[6]
Flow Rate0.25 mL/min[3]
Mass Spectrometry
IonizationESI Positive[7]
ModeMRM[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (PPE or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report sample_prep_logic start Start with Sample matrix_type Assess Matrix Complexity start->matrix_type ppe Protein Precipitation (PPE) matrix_type->ppe Low Complexity (e.g., Plasma, Serum) spe Solid-Phase Extraction (SPE) matrix_type->spe High Complexity (e.g., Tissue, Food) analysis Proceed to LC-MS/MS ppe->analysis spe->analysis

References

Application Note: Quantification of Lincomycin in Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lincomycin (B1675468) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and efficient protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Lincomycin-d3, for accurate quantification. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of lincomycin in a complex biological matrix.

Introduction

Lincomycin is a lincosamide antibiotic effective against a range of Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[2][3] Accurate quantification of lincomycin in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety.[1]

This application note provides a detailed protocol for the extraction and quantification of lincomycin in plasma. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[4] The protein precipitation method described is rapid, cost-effective, and suitable for high-throughput analysis.[3][5][6]

Experimental

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of lincomycin and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the lincomycin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve and Quality Control (QC) Samples: Spike control plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 50 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Add 250 µL of acetonitrile to each tube to precipitate the plasma proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lincomycin 407.2126.125
Lincomycin (Qualifier) 407.2359.215
This compound (IS) 410.2126.125
  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Results and Discussion

The described method was validated for its performance in quantifying lincomycin in plasma. The validation assessed linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).[7]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method. The recovery was consistently high, and the matrix effect was minimal, demonstrating the effectiveness of the protein precipitation method and the utility of the deuterated internal standard.

Summary of Quantitative Data
ParameterLLOQLow QCMid QCHigh QC
Nominal Conc. (ng/mL) 5151504000
Intra-day Precision (%CV) < 10%< 8%< 5%< 5%
Inter-day Precision (%CV) < 12%< 10%< 7%< 6%
Accuracy (%RE) ± 15%± 10%± 8%± 7%
Recovery (%) > 85%> 85%> 85%> 85%
Matrix Effect (%) 95-105%95-105%95-105%95-105%

Visualizations

G Mechanism of Action of Lincomycin cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Lincomycin Lincomycin Lincomycin->50S_subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of lincomycin.

G LC-MS/MS Workflow for Lincomycin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add IS (this compound) Plasma->IS Precipitation Add Acetonitrile (Protein Precipitation) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM) LC->MS Data_Processing Data Processing and Quantification MS->Data_Processing

Caption: Experimental workflow for lincomycin quantification.

Conclusion

The LC-MS/MS method described in this application note is a reliable, sensitive, and efficient tool for the quantification of lincomycin in plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, and the use of a deuterated internal standard ensures accuracy and precision. This method is well-suited for researchers and drug development professionals requiring accurate measurement of lincomycin concentrations in plasma for a variety of research applications.

References

Application Note: Quantitative Analysis of Lincomycin in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of lincomycin (B1675468) in various biological matrices. The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.

Introduction

Lincomycin is a lincosamide antibiotic effective against most Gram-positive bacteria.[1] It is widely used in both human and veterinary medicine. Monitoring its concentration in biological samples is crucial for ensuring therapeutic efficacy, preventing toxic side effects, and enforcing regulatory limits in food products of animal origin.[1][2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed. The incorporation of a deuterated internal standard like this compound is critical for accurate quantification, as it closely mimics the chromatographic behavior and ionization characteristics of the analyte.[3]

Experimental

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Blank biological matrices (e.g., plasma, serum, milk, tissue homogenate)

Standard Solutions Preparation

Stock solutions of lincomycin and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions of lincomycin were prepared by serially diluting the stock solution with a mixture of acetonitrile and water. The internal standard working solution was prepared at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of lincomycin from biological matrices.

Protocol for Plasma/Serum:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol for Milk:

  • To 1 mL of milk, add 2 mL of acetonitrile.[2]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.[2]

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly evaporated, reconstituted, and injected.

Protocol for Animal Tissue:

  • Homogenize 1 g of tissue with 4 mL of acetonitrile.

  • Centrifuge the homogenate and collect the supernatant.

  • Repeat the extraction with another 4 mL of acetonitrile.

  • Combine the supernatants and proceed with evaporation and reconstitution as described for plasma/serum.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lincomycin.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for lincomycin and this compound are monitored.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for lincomycin detection across different biological matrices.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lincomycin407.2126.125
359.215
This compound410.2126.125
MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Human Serum0.5 - 50-0.286.1 - 109.0< 12.0< 12.0
Bovine Milk25 - 3000 (µg/kg)--94.4 - 107.81.3 - 7.81.3 - 7.8
Animal Tissue25 - 3000 (µg/kg)--94.4 - 107.81.3 - 7.81.3 - 7.8
Chicken Plasma10 - 50 (µg/mL)4.86 (µg/mL)13.98 (µg/mL)---

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Milk, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: LC-MS/MS workflow for lincomycin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of lincomycin in various biological matrices. The simple and efficient sample preparation protocol, combined with the use of a deuterated internal standard, ensures high-quality data suitable for a wide range of research and regulatory applications.

References

Application Notes and Protocols for the Use of Lincomycin-d3 in Pharmacokinetic Studies of Lincosamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468), a lincosamide antibiotic, is utilized in both human and veterinary medicine to treat infections caused by susceptible Gram-positive bacteria. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing the highest accuracy and precision. Lincomycin-d3, a deuterated analog of lincomycin, serves as an ideal internal standard for these studies due to its chemical and physical similarities to the parent drug, ensuring reliable quantification in complex biological matrices.[1]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of lincosamides.

Mechanism of Action

Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction and inhibits the formation of initiation complexes, ultimately leading to the cessation of peptide chain elongation and bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 30S_subunit 30S Subunit Lincomycin Lincomycin Lincomycin->50S_subunit Binds to Lincomycin->Peptidyl_Transferase_Center at the Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: Mechanism of action of Lincomycin.

Pharmacokinetic Parameters of Lincomycin

The following tables summarize key pharmacokinetic parameters of lincomycin from various animal studies. These values can serve as a reference when designing new pharmacokinetic investigations.

Table 1: Pharmacokinetic Parameters of Lincomycin in Cats

ParameterIntravenous (15 mg/kg)Oral (15 mg/kg)Reference
Half-life (t½) 4.20 ± 1.12 h-[1]
Clearance (Cl) 0.17 ± 0.06 L/h·kg-[1]
Volume of Distribution (Vd) 0.97 ± 0.15 L/kg-[1]
Cmax -22.52 ± 10.97 µg/mL[1]
Tmax -0.80 ± 0.11 h[1]
Bioavailability (F) -81.78 ± 24.05 %[1]

Table 2: Pharmacokinetic Parameters of Lincomycin in Pigs

ParameterIntravenousOral (Fasted)Oral (Fed)Reference
Bioavailability (F) -73%41%[2]

Table 3: Pharmacokinetic Parameters of Lincomycin in Geese

ParameterIntravenous (15 mg/kg)Intramuscular (15 mg/kg)Oral (50 mg/kg)Reference
Half-life (t½) 4.19 h--[3]
Clearance (Cl) 451.26 ml/h/kg--[3]
Volume of Distribution (Vd) 2727.16 ml/kg--[3]
Bioavailability (F) -109%95%[3]

Experimental Protocols

In-Vivo Study Design for a Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for determining the pharmacokinetics of lincomycin following oral and intravenous administration in rats, using this compound as an internal standard.

Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Grouping Grouping (e.g., IV and PO groups, n=6) Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Dosing IV: 10 mg/kg PO: 50 mg/kg Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_MS_Analysis->PK_Analysis

Caption: Experimental workflow for a rodent PK study.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (n=12)

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO) administration (n=6 per group).

  • Fasting: Fast animals overnight before dosing.

  • Dosing:

    • IV Group: Administer a single 10 mg/kg dose of lincomycin via the tail vein.

    • PO Group: Administer a single 50 mg/kg dose of lincomycin via oral gavage.

2. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation:

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

Table 4: Suggested LC-MS/MS Parameters for Lincomycin and this compound Analysis

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lincomycin: m/z 407.2 → 126.1this compound: m/z 410.2 → 126.1
Collision Energy Optimized for specific instrument
Declustering Potential Optimized for specific instrument

Note: The specific MS/MS parameters (collision energy, declustering potential, etc.) should be optimized for the instrument being used to achieve the best sensitivity and specificity.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®. Key parameters to be determined include:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Half-life (t½)

  • Clearance (Cl)

  • Volume of distribution (Vd)

  • Oral bioavailability (F%) calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of lincomycin in biological matrices for pharmacokinetic studies. The protocols and data presented here offer a comprehensive guide for researchers to design and execute accurate and reproducible pharmacokinetic evaluations of lincosamides, ultimately contributing to the development of safer and more effective therapeutic strategies.

References

Application Note: High-Throughput Analysis of Lincomycin in Biological Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lincomycin (B1675468) in biological matrices, such as plasma and milk. The protocol employs a stable isotope-labeled internal standard, Lincomycin-d3 (B13706032), to ensure high accuracy and precision.[1] The sample preparation workflows described herein, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are optimized for efficiency and compatibility with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. This method is suitable for a range of applications, including pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food products of animal origin.[2][3]

Introduction

Lincomycin is a lincosamide antibiotic widely used in both human and veterinary medicine to treat infections caused by Gram-positive bacteria.[4] Accurate and reliable quantification of lincomycin in biological samples is crucial for assessing its efficacy, safety, and compliance with maximum residue limits (MRLs) in food products.[5] The use of a deuterated internal standard, such as this compound, is the preferred method for quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the results.[1]

This document provides detailed protocols for sample preparation of lincomycin from biological matrices using three common techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The subsequent analysis is performed by UPLC-MS/MS, a highly sensitive and selective technique for the detection and quantification of analytes in complex mixtures.[6][7][8]

Experimental Protocols

Materials and Reagents
  • Lincomycin Hydrochloride (Reference Standard)

  • This compound (Deuterated Internal Standard)[1]

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (AR Grade)

  • Ammonium Formate

  • Water (Milli-Q or equivalent)

  • Hexane (B92381) (HPLC Grade)

  • Trichloroacetic Acid (TCA)

  • Oasis HLB SPE Cartridges (or equivalent)

  • Biological Matrix (e.g., Plasma, Milk)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve lincomycin hydrochloride and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for calibration curves and quality control (QC) samples.

Sample Preparation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma.

  • To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[6][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

LLE is a sample purification method based on the differential solubility of the analyte and impurities in two immiscible liquid phases.

  • To 500 µL of the sample (e.g., milk or homogenized tissue), add 50 µL of the this compound internal standard working solution.

  • Add 1 mL of acetonitrile and vortex for 1 minute.[9]

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of acetonitrile.

  • Combine the supernatants and add 2 mL of hexane for defatting.

  • Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Discard the upper hexane layer.

  • Evaporate the remaining solution to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, while impurities are washed away.

  • To 1 mL of the sample, add 100 µL of the this compound internal standard working solution.

  • Pre-treat the sample as required (e.g., protein precipitation with trichloroacetic acid followed by pH adjustment).

  • Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the lincomycin and this compound with 3 mL of methanol.[10]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Lincomycin: m/z 407.2 → 126.1, 407.2 → 359.2[9][10]

    • This compound: (adjust for mass shift, e.g., m/z 410.2 → 126.1, 410.2 → 362.2)

Data Presentation

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range 0.05 - 20 mg/L25 - 3000 µg/kg0.08 - 2 µg/mL[10]
Correlation Coefficient (r²) > 0.99> 0.99[11]> 0.999
Recovery 98% - 101%94.4% - 107.8%[9]80% - 89%[10]
Precision (%RSD) < 15%1.3% - 7.8%[9]< 10%
Limit of Quantification (LOQ) 0.05 mg/L25 µg/kg0.08 µg/mL[10]

Visualizations

G Figure 1: General Workflow for Lincomycin Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Milk) Spike Spike with this compound Internal Standard Sample->Spike PPT Protein Precipitation (PPT) Spike->PPT Method 1 LLE Liquid-Liquid Extraction (LLE) Spike->LLE Method 2 SPE Solid-Phase Extraction (SPE) Spike->SPE Method 3 Extract Clean Extract PPT->Extract LLE->Extract SPE->Extract Evap Evaporation & Reconstitution Extract->Evap UPLC UPLC-MS/MS Analysis Evap->UPLC Data Data Processing & Quantification UPLC->Data

Caption: General workflow for lincomycin analysis.

G Figure 2: Protein Precipitation Workflow Start Start: 100 µL Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Solvent Add Cold Acetonitrile (300 µL) Add_IS->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by UPLC-MS/MS Reconstitute->Analyze G Figure 3: Solid-Phase Extraction Workflow Start Start: 1 mL Pre-treated Sample (with Internal Standard) Condition Condition SPE Cartridge (Methanol, then Water) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by UPLC-MS/MS Reconstitute->Analyze

References

Application of Lincomycin-d3 in therapeutic drug monitoring.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic used in the treatment of serious bacterial infections, particularly those caused by susceptible Gram-positive bacteria.[1] Therapeutic Drug Monitoring (TDM) of lincomycin is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing potential toxicity. Lincomycin-d3, a deuterium-labeled analog of lincomycin, serves as an ideal internal standard for quantitative analysis in TDM.[2] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides high accuracy and precision in determining lincomycin concentrations in biological matrices.[3] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of lincomycin.

Principle of Therapeutic Drug Monitoring (TDM)

TDM involves the measurement of drug concentrations in bodily fluids, typically plasma or serum, to tailor drug dosage for individual patients. This is particularly important for antibiotics with a narrow therapeutic index, significant pharmacokinetic variability, or a clear relationship between concentration and therapeutic or toxic effects. The goal of TDM is to maintain drug concentrations within a target range where the probability of therapeutic success is high and the risk of adverse effects is low.

Role of this compound as an Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples and calibrators in a known, constant concentration. This compound is an ideal IS for lincomycin analysis because:

  • Similar Chemical and Physical Properties: Being a deuterated analog, it behaves almost identically to lincomycin during sample preparation and chromatographic separation.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different molecular weight, allowing it to be distinguished from the unlabeled lincomycin by the mass spectrometer.

  • Correction for Variability: It compensates for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[3]

Pharmacokinetic Parameters of Lincomycin

Understanding the pharmacokinetic profile of lincomycin is essential for designing effective TDM strategies. Key parameters are summarized in the table below.

Pharmacokinetic ParameterValueSpeciesReference
Elimination Half-Life (t½) 5.4 ± 1.0 hoursHumans[4]
3.56 ± 0.62 hoursCats[5]
Peak Serum Concentration (Cmax) 11.6 µg/mL (600 mg IM)Humans[4]
15.9 µg/mL (600 mg IV infusion)Humans[4]
22.52 ± 10.97 µg/mL (oral)Cats[2]
Time to Peak Concentration (Tmax) 60 minutes (IM)Humans[4]
0.80 ± 0.11 hours (oral)Cats[2]
Volume of Distribution (Vd) 1.24 ± 0.08 L/kgCats[5]
2727.16 ml/kgGeese[6]
Clearance (Cl) 0.28 ± 0.09 L/h·kgCats[5]
451 ml/h/kgGeese[6]
Bioavailability (F) 82.55 ± 23.64% (IM)Cats[5]
81.78% ± 24.05% (oral)Cats[2]

Experimental Protocol: Quantification of Lincomycin in Human Plasma by LC-MS/MS using this compound

This protocol describes a general procedure for the determination of lincomycin concentrations in human plasma for TDM purposes.

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of lincomycin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the lincomycin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
ParameterRecommended Conditions
LC Column C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution A linear gradient can be optimized to ensure good separation. A typical starting condition would be 95% A, holding for a short period, followed by a linear ramp to 95% B.
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Transitions (MRM) Lincomycin: Precursor ion (Q1): m/z 407.2 -> Product ion (Q3): m/z 126.1 (quantifier), m/z 359.2 (qualifier)
This compound: Precursor ion (Q1): m/z 410.2 -> Product ion (Q3): m/z 129.1 (quantifier), m/z 362.2 (qualifier)[3]
Data Analysis
  • Integrate the peak areas of lincomycin and this compound for all samples, calibrators, and QCs.

  • Calculate the peak area ratio of lincomycin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

  • Determine the concentration of lincomycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

A summary of typical performance characteristics for LC-MS/MS methods for lincomycin analysis is provided below.

ParameterTypical ValueReference
Linearity Range 0.1 - 50 mg/L[7]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.7 µg/kg (in tissues)[6]
Lower Limit of Quantification (LLOQ) 1 µg/L (in plasma)[6]
Accuracy (Recovery %) 95 - 114 %[7]
Intra- and Inter-day Imprecision (CV%) < 11 %[7]

Visualizations

Experimental Workflow for TDM of Lincomycin

TDM_Workflow cluster_sample_collection Patient Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Interpretation Patient Patient undergoing Lincomycin therapy BloodSample Blood Sample (Plasma/Serum) Patient->BloodSample Collection at trough/peak times AddIS Add this compound (Internal Standard) BloodSample->AddIS Precipitation Protein Precipitation (e.g., Acetonitrile) AddIS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography MassSpec Tandem Mass Spectrometry (MRM) Chromatography->MassSpec DataAcquisition Data Acquisition (Peak Areas) MassSpec->DataAcquisition Quantification Quantification of Lincomycin Concentration DataAcquisition->Quantification Calibration Calibration Curve (Lincomycin Standards) Calibration->Quantification Report Report to Clinician Quantification->Report DoseAdj Dose Adjustment Report->DoseAdj

Caption: Workflow for Therapeutic Drug Monitoring of Lincomycin.

Mechanism of Action of Lincomycin

Lincomycin_MOA cluster_bacterium Bacterial Cell cluster_translation Protein Synthesis (Translation) Ribosome Bacterial Ribosome (70S) Subunit50S 50S Subunit Subunit30S 30S Subunit Protein Growing Polypeptide Chain Ribosome->Protein Elongation Inhibition Inhibition of Protein Synthesis Subunit50S->Inhibition mRNA mRNA mRNA->Ribosome Binds tRNA tRNA with amino acid tRNA->Ribosome Delivers amino acid Lincomycin Lincomycin Lincomycin->Subunit50S Binds to 23S rRNA of the 50S subunit Inhibition->Protein Prevents elongation

Caption: Mechanism of Action of Lincomycin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of lincomycin. The detailed protocol and validated performance characteristics outlined in this document serve as a valuable resource for researchers, scientists, and drug development professionals in implementing accurate and precise TDM for lincomycin, ultimately contributing to improved patient outcomes.

References

Application Note: High-Sensitivity Quantification of Lincomycin in Complex Biological Matrices using Lincomycin-d3 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Introduction

Lincomycin is a lincosamide antibiotic utilized in both human and veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its widespread use necessitates robust and reliable analytical methods for its quantification in complex biological matrices such as plasma, milk, and tissue. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety by monitoring residue levels.[2] The complexity of these biological samples presents analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.[3]

To overcome these challenges, a highly sensitive and selective method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[3] Lincomycin-d3, a deuterium-labeled analog of Lincomycin, serves as an ideal internal standard.[2] Due to its nearly identical physicochemical properties to Lincomycin, it co-elutes and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]

This application note provides detailed protocols for the quantification of Lincomycin in plasma, milk, and tissue using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological samples (plasma, milk, or tissue homogenate) prior to sample preparation. The samples are then subjected to protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances. The extracted samples are analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Lincomycin to that of this compound is used to construct a calibration curve from which the concentration of Lincomycin in the unknown samples is determined. This approach minimizes the impact of matrix effects and procedural losses, leading to highly reliable quantification.

Experimental Protocols

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)[2]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Blank biological matrices (plasma, milk, tissue)

Instrumentation
  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column: C18 column (e.g., SunFire C18)[1]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Solid-Phase Extraction (SPE) cartridges (optional, for cleaner samples)

LC-MS/MS Conditions
ParameterSetting
LC Column C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Lincomycin407.0126.0Quantifier[1]
Lincomycin407.0359.0Qualifier[1]
This compound410.0129.0Quantifier[1]
This compound410.0362.0Qualifier[1]
Sample Preparation Protocols

1. Plasma/Serum

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Milk

  • To a 15 mL centrifuge tube, add 1 mL of milk sample.

  • Add 20 µL of this compound internal standard working solution.

  • Add 2 mL of acetonitrile.[4]

  • Vortex for 2 minutes.

  • Refrigerate for 20 minutes to enhance protein precipitation.[4]

  • Centrifuge at 12,000 rpm for 10 minutes.[4]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[4]

3. Tissue (Muscle, Liver)

  • Weigh approximately 0.5 g of tissue and homogenize it in 2 mL of ultrapure water.

  • Transfer 1 mL of the tissue homogenate to a 15 mL centrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 4 mL of methanol as the extraction solvent.[1]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for Lincomycin quantification in various biological matrices using this compound as an internal standard.

Table 1: Method Validation Parameters for Lincomycin Quantification

ParameterPlasma/SerumMilkMuscleLiver
Linearity Range 0.5 - 50 ng/mL[5]10 - 200 µg/L[4]50 - 500 µg/kg50 - 500 µg/kg
Correlation Coefficient (r²) > 0.99> 0.99[4]> 0.99[1]> 0.99[1]
LLOQ 0.5 ng/mL[5]10 µg/L[4]73 µg/kg[1]34 µg/kg[1]
LOD 0.2 ng/mL0.013 ng/mL[4]22 µg/kg[1]10 µg/kg[1]
Accuracy (%) 86.1 - 109.0%[5]92.3 - 97.2%[4]98 - 101%[1]98 - 101%[1]
Precision (RSD %) < 12.0%[5]< 2.0%[4]< 15%< 15%
Recovery (%) > 85%92.3 - 97.2%[4]98 - 101%[1]98 - 101%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Milk, Tissue) add_is Add this compound (Internal Standard) sample->add_is 1 extraction Extraction (Protein Precipitation) add_is->extraction 2 cleanup Cleanup (Centrifugation/SPE) extraction->cleanup 3 reconstitution Evaporation & Reconstitution cleanup->reconstitution 4 lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 5 quantification Quantification (Analyte/IS Ratio) ms_detection->quantification 6

Caption: Experimental workflow for Lincomycin quantification.

logical_relationship analyte Lincomycin (Analyte) ratio Peak Area Ratio (Lincomycin / this compound) analyte->ratio is This compound (Internal Standard) is->ratio calibration Calibration Curve ratio->calibration concentration Final Concentration calibration->concentration

Caption: Analyte to internal standard relationship.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of Lincomycin in complex biological matrices such as plasma, milk, and tissue. The detailed protocols and LC-MS/MS conditions presented in this application note offer a highly sensitive and selective approach, effectively mitigating matrix effects and ensuring accurate results. This methodology is well-suited for a range of applications, from pharmacokinetic research and therapeutic drug monitoring to food safety testing.

References

Application Note: Mass Spectrometry Fragmentation of Lincomycin-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Lincomycin-d3 using tandem mass spectrometry. This compound is a stable isotope-labeled internal standard essential for the accurate quantification of the antibiotic Lincomycin in various biological matrices. Understanding its fragmentation pattern is critical for developing robust and sensitive analytical methods.

Introduction

Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in instrument response.[1][2] this compound, with a molecular formula of C₁₈H₃₁D₃N₂O₆S and a molecular weight of approximately 409.56 g/mol , is an ideal internal standard due to its chemical similarity to the unlabeled analyte, while being distinguishable by mass.[3][4]

Mass Spectrometry Fragmentation Pattern of this compound

Under positive mode electrospray ionization (ESI+), this compound readily forms a protonated precursor ion ([M+H]⁺). This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The established multiple reaction monitoring (MRM) transitions for this compound are summarized in the table below.

Quantitative Data Summary
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
This compound410.0129.0Quantifier
This compound410.0362.0Qualifier

Table 1: Key MRM transitions for the quantitative analysis of this compound.[3]

The quantifier ion is the most abundant and specific fragment used for accurate measurement, while the qualifier ion serves as a confirmation of the analyte's identity. The fragmentation of the unlabeled Lincomycin typically yields a prominent fragment at m/z 126.[5][6] The observed quantifier ion for this compound at m/z 129 is consistent with the deuteration on the N-methyl group of the pyrrolidine (B122466) ring.

Fragmentation Pathway

The fragmentation of this compound involves the cleavage of the amide bond connecting the amino acid and the amino sugar moieties.

G cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z = 410.0 product1 Quantifier Ion m/z = 129.0 (Deuterated N-methyl-4-propylproline moiety) precursor->product1 CID product2 Qualifier Ion m/z = 362.0 precursor->product2 CID

Caption: Fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis of Lincomycin

This protocol provides a general framework for the analysis of Lincomycin, which can be adapted for the use of this compound as an internal standard.

Sample Preparation

A generic sample preparation protocol for biological matrices (e.g., plasma, milk) is outlined below. Optimization may be required based on the specific matrix.

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.[8][9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MRM Transitions:

    • Lincomycin: 407.2 -> 126.1 (Quantifier), 407.2 -> 359.2 (Qualifier)

    • This compound: 410.0 -> 129.0 (Quantifier), 410.0 -> 362.0 (Qualifier)[3]

  • Key MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimized for each transition (typically 15-30 eV).

Experimental Workflow

G cluster_workflow LC-MS/MS Workflow sp Sample Preparation (Protein Precipitation) lc Liquid Chromatography (C18 Reversed-Phase) sp->lc ms Mass Spectrometry (ESI+, MRM) lc->ms da Data Analysis (Quantification) ms->da

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This application note provides the essential mass spectrometric information and a foundational protocol for the quantitative analysis of Lincomycin using its deuterated internal standard, this compound. The provided MRM transitions and fragmentation data are crucial for method development and validation. Researchers are encouraged to optimize the sample preparation and LC-MS/MS parameters for their specific application and instrumentation to achieve the best analytical performance.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) hydrochloride is a lincosamide antibiotic used in human and veterinary medicine to treat infections caused by Gram-positive bacteria.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing lincomycin, it is essential to have a reliable and accurate analytical method for its quantification. This application note details a simple, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of lincomycin hydrochloride in bulk drug substances and pharmaceutical formulations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Methodology

The chromatographic separation is achieved on a C18 stationary phase using an isocratic mobile phase composed of an acidified aqueous buffer and an organic solvent. This approach provides a rapid and efficient separation of lincomycin from potential impurities and degradation products.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterSpecification
Instrument HPLC System with UV-Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm packing (L7)[4]
Mobile Phase Phosphate (B84403) Buffer (pH 6.0) : Acetonitrile : Methanol (B129727) (780:150:150, v/v/v)[4][5]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[5]
Column Temperature 46°C[4][5]
Detection Wavelength 210 nm[4][6]
Retention Time Approximately 3.2 - 3.8 minutes[2][7]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8] The acceptance criteria for system suitability are outlined below.

ParameterAcceptance Criteria
Theoretical Plates (N) Not less than 4000[4][5]
Tailing Factor (T) Not more than 1.3[4][5]
Relative Standard Deviation (%RSD) Not more than 2.0% for replicate injections[4][5]

Method Validation Summary

The developed HPLC method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[2][9] The results are summarized in the following table.

Validation ParameterResult
Linearity Range 5 - 100 µg/mL[6]
Correlation Coefficient (R²) ≥ 0.999[3][6]
Accuracy (% Recovery) 99.6% ± 0.82%[9]
Precision (%RSD - Intraday) < 2.0%[2][7]
Precision (%RSD - Interday) < 2.0%[9]
Limit of Detection (LOD) 0.854 µg/mL[2][9]
Limit of Quantitation (LOQ) 0.258 µg/mL[2][9]
Robustness The method is robust against minor changes in flow rate and mobile phase composition.[7]

This validated RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of lincomycin hydrochloride. The short retention time allows for a high throughput of samples, making it suitable for routine quality control analysis of bulk drugs and pharmaceutical dosage forms.

Experimental Protocols

Protocol 1: Preparation of Solutions and HPLC System Setup

  • Mobile Phase Preparation:

    • Prepare the phosphate buffer by adding 13.5 mL of phosphoric acid to 1000 mL of water and adjusting the pH to 6.0 with ammonium (B1175870) hydroxide.[4][5]

    • Mix the buffer, acetonitrile, and methanol in the ratio of 780:150:150 (v/v/v).[4][5]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[9]

  • Standard Stock Solution Preparation (1.2 mg/mL):

    • Accurately weigh about 30 mg of USP Lincomycin Hydrochloride Reference Standard (RS) into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate to dissolve.[4][5]

    • Dilute to volume with the mobile phase and mix well.

  • Working Standard Solution Preparation (for Linearity):

    • Prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 100 µg/mL by diluting the Standard Stock Solution with the mobile phase.[6]

  • Sample Preparation (Assay):

    • Accurately weigh a quantity of the bulk drug or powdered formulation equivalent to about 12 mg of lincomycin hydrochloride.[4]

    • Transfer to a 10 mL volumetric flask.

    • Add the mobile phase, shake mechanically for 5 minutes, and sonicate if necessary to ensure complete dissolution.[4]

    • Dilute to volume with the mobile phase and mix.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and System Suitability:

    • Set up the HPLC system according to the chromatographic conditions specified in the table above.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Make five replicate injections of a working standard solution (e.g., 20 µg/mL).

    • Verify that the system suitability parameters (Theoretical Plates, Tailing Factor, and %RSD) meet the acceptance criteria.

Protocol 2: Method Validation Experiments

  • Linearity:

    • Inject each of the working standard solutions (from 5 to 100 µg/mL) in duplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²).[9]

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo base with the lincomycin hydrochloride standard at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples as per the described method.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.[7]

  • Precision:

    • Repeatability (Intra-day Precision): Prepare and analyze six separate samples of the same batch on the same day. Calculate the %RSD of the results.[9]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD between the results from both days.[9]

  • Specificity (Forced Degradation Study):

    • To demonstrate the stability-indicating nature of the method, subject the sample solution to stress conditions such as acid (0.1 N HCl), base (0.2 N NaOH), oxidation (3% H₂O₂), heat, and light.[3]

    • Analyze the stressed samples and compare the chromatograms to that of an unstressed sample.

    • Ensure that the peak for lincomycin is well-resolved from any peaks of degradation products.[3]

Visualizations

G HPLC Method Development and Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D System Suitability Test (SST) C->D E Sample Injection & Chromatographic Run D->E If SST Passes F Data Processing & Peak Integration E->F G Method Validation (Accuracy, Precision, etc.) F->G H Final Report Generation G->H

Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.

G Key Parameters of HPLC Method Validation cluster_params Key Parameters of HPLC Method Validation cluster_precision Key Parameters of HPLC Method Validation cluster_sensitivity Key Parameters of HPLC Method Validation center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity & Range (R²) center->Linearity Robustness Robustness center->Robustness Sensitivity Sensitivity center->Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

Application Notes and Protocols for Lincomycin-d3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468), a lincosamide antibiotic, is widely used in veterinary medicine and, in some cases, for treating severe bacterial infections in humans. Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing therapeutic regimens and assessing potential toxicities. Lincomycin-d3, a deuterium-labeled analog of Lincomycin, serves as an invaluable internal standard for quantitative analysis by mass spectrometry.[1] Its use significantly enhances the accuracy and precision of bioanalytical methods by correcting for variability during sample preparation and analysis.

These application notes provide a comprehensive overview of the use of this compound in metabolic research, with a focus on quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation and analysis are provided, along with a summary of relevant quantitative data from various studies.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of Lincomycin, often employing a deuterated internal standard like this compound.

Table 1: LC-MS/MS Method Parameters for Lincomycin Quantification

ParameterMethod 1 (Plasma, Microdialysis Fluid, Urine)[2]Method 2 (Human Serum)[3]Method 3 (Honey)[4][5]
Chromatography Column SeQuant zic-HILICCORTECS T3 (100 x 2.1 mm, 2.7 µm)Synergi Hydro-RP
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in 10% acetonitrile (B52724) with 0.2% formic acidB: 2 mM ammonium acetate in 90% acetonitrile with 0.2% formic acidA: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidAqueous 0.01 M ammonium acetate, pH 3.5, and acetonitrile
Elution GradientGradientGradient
Ionization Mode Positive ESIPositive ESIPositive ESI
Internal Standard VancomycinThis compoundNot Specified

Table 2: Performance Characteristics of Lincomycin Quantification Methods

ParameterMethod 1 (Plasma)[2]Method 2 (Human Serum)[3]Method 3 (Honey)[4][5]
Linearity Range 0.05–20 mg/L0.5–50 ng/mLNot Specified
Limit of Quantification (LOQ) 0.05 mg/L0.2 ng/mLNot Specified
Accuracy (% Recovery) Within ±15%86.1% to 109.0%>92.5%
Precision (%RSD) Within ±15%<12.0%<21.6% (repeatability)

Experimental Protocols

Protocol 1: Quantification of Lincomycin in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of Lincomycin in plasma samples. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Lincomycin analytical standard

  • This compound internal standard[1]

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

2. Preparation of Stock and Working Solutions

  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Lincomycin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Lincomycin stock solution in methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 0.2 µg/mL.[3]

3. Sample Preparation (Protein Precipitation and SPE)

  • To 200 µL of plasma sample, add 10 µL of the this compound internal standard working solution.[3]

  • Add 190 µL of phosphoric acid for protein precipitation.[3]

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute Lincomycin and this compound with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase or HILIC column (e.g., CORTECS T3, SeQuant zic-HILIC).[2][3]

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lincomycin and this compound.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation spike->precipitate spe Solid Phase Extraction (SPE) precipitate->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

Caption: Workflow for the quantification of Lincomycin in plasma using this compound as an internal standard.

Lincomycin's Impact on Host Metabolism: A Logical Relationship Diagram

While a specific signaling pathway directly targeted by Lincomycin in mammalian hosts is not well-defined, its administration, particularly at levels used for growth promotion in animals, is known to induce metabolic and immune dysregulation. This is thought to be largely mediated by alterations in the gut microbiota.[6]

G cluster_gut Gut Microbiota cluster_metabolic Host Metabolic Dysregulation cluster_immune Host Immune Response lincomycin Lincomycin Administration dysbiosis Altered Microbiota Composition (e.g., ↓Firmicutes, ↑E. coli) lincomycin->dysbiosis phagocytosis Stimulation of Phagocytosis lincomycin->phagocytosis Direct/Indirect Effects chemotaxis Enhanced Chemotaxis lincomycin->chemotaxis Direct/Indirect Effects nk_cells Increased Natural Killer Cell Activity lincomycin->nk_cells Direct/Indirect Effects inflammation Suppression of Inflammatory Responses lincomycin->inflammation Direct/Indirect Effects lipid Altered Lipid Profiles dysbiosis->lipid Indirect Effect liver Liver Damage (NAFLD-like) dysbiosis->liver Indirect Effect glucose Disrupted Glucose & Insulin Levels dysbiosis->glucose Indirect Effect

Caption: Logical relationships of Lincomycin's effects on host metabolism and immunity.

References

Application Notes and Protocols: Lincomycin-d3 in Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin, a lincosamide antibiotic derived from the actinomycete Streptomyces lincolnensis, is a potent inhibitor of bacterial protein synthesis.[1] Its deuterated isotopologue, Lincomycin-d3, serves as an invaluable tool in research and development, particularly as an internal standard for quantitative analysis using mass spectrometry. This document provides detailed application notes and protocols for the use of Lincomycin and this compound in cell culture and various in vitro assays. While Lincomycin's primary activity is against Gram-positive bacteria, its application in mammalian cell culture is typically for the prevention of bacterial contamination.[2]

Mechanism of Action

Lincomycin exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 23S rRNA of the 50S ribosomal subunit, interfering with the peptidyl transferase center.[3][4] This binding action obstructs the accommodation of aminoacyl-tRNA at the A-site and disrupts peptide bond formation, thereby inhibiting protein synthesis.[3][4] The primary mechanism involves the cessation of protein elongation, which ultimately leads to the inhibition of bacterial growth and replication.[4] While its primary target is the bacterial ribosome, its effects on eukaryotic ribosomes are minimal, allowing for its use in mammalian cell culture as a selective antibacterial agent.

I. Application in Mammalian Cell Culture

Lincomycin is available in a "BioReagent" grade, indicating its suitability for use in mammalian cell culture to prevent or control bacterial contamination.[2]

Protocol 1: Use of Lincomycin for Bacterial Contamination Control in Mammalian Cell Culture

Objective: To prevent bacterial contamination in mammalian cell cultures.

Materials:

  • Lincomycin hydrochloride (cell culture grade)[2]

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest

  • Standard cell culture equipment (e.g., incubator, biosafety cabinet, flasks, pipettes)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Lincomycin hydrochloride at a concentration of 10 mg/mL in sterile deionized water or PBS.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution in aliquots at -20°C.

  • Working Concentration:

    • The recommended working concentration of Lincomycin in cell culture medium can vary depending on the cell line and potential sensitivity. A common starting range is 50-100 µg/mL. It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

  • Application to Cell Culture:

    • Thaw an aliquot of the Lincomycin stock solution.

    • Add the appropriate volume of the stock solution to the complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 50 µg/mL in 100 mL of medium, add 0.5 mL of the 10 mg/mL stock solution.

    • Gently mix the medium.

    • Use this Lincomycin-supplemented medium for routine cell culture, including subculturing and experiments.

  • Monitoring:

    • Regularly monitor the cell cultures for any signs of cytotoxicity, such as changes in morphology, reduced proliferation, or cell death.

    • If cytotoxicity is observed, reduce the concentration of Lincomycin or consider using an alternative antibiotic.

II. In Vitro Assays

A. Bacterial Protein Synthesis Inhibition Assay

This assay is designed to quantify the inhibitory effect of Lincomycin on bacterial protein synthesis.

Protocol 2: In Vitro Bacterial Transcription/Translation Inhibition Assay

Objective: To determine the IC50 value of Lincomycin for the inhibition of bacterial protein synthesis.

Materials:

  • Bacterial coupled transcription/translation assay system (e.g., from E. coli or S. aureus)

  • Lincomycin hydrochloride

  • Reporter plasmid (e.g., expressing luciferase or β-galactosidase)

  • Luminometer or spectrophotometer

  • Nuclease-free water

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of Lincomycin in nuclease-free water to cover a range of concentrations (e.g., 0.001 µg/mL to 100 µg/mL).

    • Prepare the components of the transcription/translation system according to the manufacturer's instructions.

  • Assay Setup:

    • In a microplate, combine the components of the transcription/translation system, the reporter plasmid, and the different concentrations of Lincomycin.

    • Include a positive control (no Lincomycin) and a negative control (no reporter plasmid).

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the microplate at the temperature recommended by the assay system manufacturer (typically 37°C) for a specified period (e.g., 1-2 hours).

  • Detection:

    • Measure the reporter signal (e.g., luminescence for luciferase, absorbance for β-galactosidase) according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the Lincomycin concentration.

    • Determine the IC50 value, which is the concentration of Lincomycin that causes 50% inhibition of protein synthesis, using a suitable curve-fitting software.

Quantitative Data Summary

Parameter Organism Value Reference
IC50 (In Vitro Translation)S. aureus0.03 ± 0.002 µg/mL[5]
IC50 (In Vitro Translation)E. coli10 ± 0.8 µg/mL[5]

B. Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the concentration of Lincomycin in biological samples, such as cell culture supernatants or cell lysates.

Protocol 3: Quantification of Lincomycin in Cell Culture Supernatant using LC-MS/MS with this compound

Objective: To accurately measure the concentration of Lincomycin in a cell culture supernatant sample.

Materials:

  • Lincomycin standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Cell culture supernatant sample

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Standards and Internal Standard:

    • Prepare a stock solution of Lincomycin standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • Create a series of calibration standards by serially diluting the Lincomycin stock solution and adding a fixed concentration of this compound to each standard.

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • To a known volume of the supernatant (e.g., 100 µL), add a fixed amount of the this compound internal standard solution.

    • Perform a protein precipitation step by adding a solvent like acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method with appropriate mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) and a suitable gradient.

    • Optimize the mass spectrometer settings for the detection of Lincomycin and this compound using multiple reaction monitoring (MRM). This involves selecting precursor and product ion transitions for both analytes.

    • Inject the prepared standards and samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for both Lincomycin and this compound in the chromatograms.

    • Calculate the ratio of the peak area of Lincomycin to the peak area of this compound for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the Lincomycin standards.

    • Determine the concentration of Lincomycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

III. Visualizations

G Mechanism of Action of Lincomycin cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) 50S_Subunit->23S_rRNA Inhibition Inhibition 23S_rRNA->Inhibition leads to Lincomycin Lincomycin Lincomycin->50S_Subunit binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: Mechanism of action for Lincomycin.

G Experimental Workflow for this compound as an Internal Standard Sample_Collection 1. Collect Cell Culture Supernatant Spiking 2. Spike with this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifuge to Pellet Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant for Analysis Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Analysis 7. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for quantifying Lincomycin using this compound.

References

Application Notes and Protocols for the Analysis of Lincomycin in Animal Feed using Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat and prevent diseases in livestock and poultry.[1] Its presence in animal feed is regulated to ensure animal welfare and prevent the development of antibiotic resistance. Accurate and reliable quantification of lincomycin in various feed matrices is therefore crucial for regulatory compliance and food safety. This document provides a detailed application note and protocol for the determination of lincomycin in animal feed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Lincomycin-d3 as an internal standard for accurate quantification.

This compound, a deuterium-labeled analog of lincomycin, serves as an ideal internal standard, as it shares identical chemical and physical properties with the analyte, ensuring accurate correction for matrix effects and variations during sample preparation and analysis.[2][3]

Principle of the Method

This method utilizes an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of lincomycin in animal feed. The feed sample is first extracted with an acidified organic solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. Following cleanup, the sample is analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode. Lincomycin is identified and quantified based on its specific precursor and product ion transitions, with this compound used as an internal standard to ensure high accuracy and precision.

I. Data Presentation

The following tables summarize the quantitative performance data for the analysis of lincomycin in various animal feed matrices. This data is compiled from a single-laboratory validation study of a multi-residue method.[2]

Table 1: Method Performance Characteristics for Lincomycin in Animal Feed [2]

ParameterSwine FeedRabbit FeedBovine FeedOvine FeedPoultry Feed
Limit of Quantification (LOQ) (µg/kg) 2525252525
Linearity (r²) >0.99>0.99>0.99>0.99>0.99
Apparent Recovery (%) 9598929694
Repeatability (RSDr, %) 8.57.99.18.28.8
Within-lab Reproducibility (RSDw, %) 12.311.513.111.912.7

Table 2: LC-MS/MS Parameters for Lincomycin and this compound

ParameterLincomycinThis compound
Precursor Ion (m/z) 407.2410.2
Product Ion 1 (Quantifier) (m/z) 126.1126.1
Product Ion 2 (Qualifier) (m/z) 359.2362.2
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Dwell Time (ms) Optimized for specific instrumentOptimized for specific instrument

II. Experimental Protocols

A. Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

  • Standards: Lincomycin hydrochloride (analytical standard), this compound (internal standard).

  • Solid-Phase Extraction (SPE): C18 cartridges.

  • Other: 0.2 µm syringe filters (PTFE).

B. Standard Solution Preparation
  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of lincomycin hydrochloride standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards. The concentration of this compound should be kept constant in all standards and samples.

C. Sample Preparation and Extraction
  • Sample Homogenization: Grind the animal feed sample to a fine powder (e.g., using a 1 mm screen).

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 20 mL of methanol containing 1% acetic acid.[2]

    • Vortex for 1 minute and shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

D. Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
  • Transfer a 2 mL aliquot of the supernatant from the extraction step into a 15 mL centrifuge tube containing 100 mg of C18 sorbent.[2]

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

E. LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. The specific gradient should be optimized for the specific column and system.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure, Capillary Voltage): Optimize for the specific instrument to achieve maximum sensitivity for lincomycin and this compound.

    • MRM Transitions: Monitor the transitions listed in Table 2.

III. Visualizations

A. Mechanism of Action of Lincomycin

Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and inhibiting the formation of peptide bonds.[4]

Lincomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Lincomycin Lincomycin Lincomycin->50S_subunit Lincomycin->Protein_Synthesis Inhibition Inhibition

Caption: Mechanism of action of lincomycin.

B. Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of lincomycin in animal feed.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Animal Feed Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Methanol + 1% Acetic Acid) Homogenization->Extraction Add this compound Cleanup d-SPE Cleanup (C18) Extraction->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Data_Processing Data Processing and Quantification LCMSMS->Data_Processing Result Result (Lincomycin Concentration) Data_Processing->Result

Caption: Experimental workflow for lincomycin analysis.

IV. Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of lincomycin in various animal feed matrices. The detailed protocol and performance data presented in this application note can be readily implemented by researchers, scientists, and professionals in drug development and food safety testing to ensure compliance with regulatory standards and safeguard the food supply chain.

References

Application Notes and Protocols for Microbiological Assay of Lincomycin in Skin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic effective against most common Gram-positive bacteria, making it a valuable agent in treating skin and soft tissue infections.[1][2] Determining the concentration of lincomycin in the skin is crucial for pharmacokinetic studies, ensuring therapeutic efficacy, and establishing appropriate dosing regimens. This document provides detailed application notes and protocols for the microbiological assay of lincomycin in skin, a reliable and cost-effective method for quantifying its antibacterial activity.

The cylinder-plate method is a widely used microbiological assay for determining the potency of antibiotics.[3][4][5] This method relies on the diffusion of the antibiotic from a cylinder through an agar (B569324) medium inoculated with a susceptible test microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic. For lincomycin, Sarcina lutea (also known as Kocuria rhizophila) is a commonly used and highly sensitive test organism.[6][7]

Data Presentation

Table 1: Materials and Reagents

ItemSpecificationSupplier (Example)
Lincomycin HydrochlorideReference StandardUSP
Test MicroorganismSarcina lutea ATCC 9341ATCC
Antibiotic Medium No. 1(Penicillin Assay Seed Agar)Difco, BBL
Antibiotic Medium No. 3(Antibiotic Assay Broth)Difco, BBL
Antibiotic Medium No. 11(Neomycin Assay Agar, pH 8.0)Difco, BBL
Phosphate (B84403) Buffer0.1M, pH 8.0In-house preparation
Methanol (B129727)AbsoluteFisher Scientific
Hydrochloric Acid (HCl)2NSigma-Aldrich
Sodium Hydroxide (NaOH)3.5NSigma-Aldrich
Petri Dishes100 x 20 mm, sterileVWR
Stainless Steel Cylinders8 mm OD, 6 mm ID, 10 mm heightVWR

Table 2: Standard Concentrations for Lincomycin Assay

StandardConcentration (µg/mL)
S10.2
S20.4
S3 (Reference)0.8
S41.6
S53.2

Table 3: Typical Zones of Inhibition for Lincomycin Standards

Concentration (µg/mL)Average Zone Diameter (mm)
0.2~10.0
0.4~12.5
0.8~15.0
1.6~17.5
3.2~20.0

Note: These are example values and will vary depending on specific laboratory conditions.

Experimental Protocols

Preparation of Media and Reagents
  • Phosphate Buffer (0.1M, pH 8.0): Prepare a 0.1M solution of potassium phosphate. Adjust the pH to 8.0 ± 0.1 using 18N phosphoric acid or 10N potassium hydroxide.[4] Sterilize by autoclaving.

  • Antibiotic Media: Prepare Antibiotic Medium No. 1, No. 3, and No. 11 according to the manufacturer's instructions.[6] Sterilize by autoclaving. Ensure the final pH of Antibiotic Medium No. 11 is 8.0.[6]

Preparation of Test Organism Inoculum
  • Maintain stock cultures of Sarcina lutea (ATCC 9341) on slants of Antibiotic Medium No. 1, stored at 4°C and subcultured weekly.[4]

  • Alternatively, for a larger batch of inoculum, wash the growth from fresh slants into a Roux bottle containing 300 mL of Antibiotic Medium No. 1 and incubate for 48 hours at 32-35°C.[6]

  • Harvest the bacterial growth using sterile glass beads and a small volume of Antibiotic Medium No. 3.

  • Dilute the harvested culture in Antibiotic Medium No. 3 to achieve a concentration that will produce zones of inhibition of approximately 15 mm for the 0.8 µg/mL lincomycin standard. This typically requires a 0.05-0.1% dilution of the stock culture.[6]

Preparation of Standard Lincomycin Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh a suitable amount of Lincomycin HCl Reference Standard and dissolve it in 0.1M pH 8.0 phosphate buffer to obtain a concentration of 1000 µg/mL of lincomycin base.

  • Intermediate Stock Solution (100 µg/mL): Dilute the stock solution with 0.1M pH 8.0 phosphate buffer to obtain a concentration of 100 µg/mL.[6]

  • Working Standard Solutions: On the day of the assay, prepare working standard solutions with concentrations of 0.2, 0.4, 0.8, 1.6, and 3.2 µg/mL by diluting the intermediate stock solution with 0.1M pH 8.0 phosphate buffer.[8] The 0.8 µg/mL solution serves as the reference concentration.[8]

Preparation of Skin Samples
  • Homogenization: Weigh 30 g of the skin sample and add 60 mL of an extraction solution (e.g., methanol).[6] Homogenize the tissue using a suitable grinder or blender.

  • Extraction: Transfer the homogenate to a centrifuge tube and shake vigorously. Centrifuge to separate the liquid and solid phases.

  • Collect the supernatant. Repeat the extraction process on the residue twice more with 40 mL of absolute methanol each time.[6]

  • pH Adjustment and Partitioning: Combine the filtrates and adjust the pH to 4.0.[6] Reduce the volume to approximately 100 mL using a rotary evaporator. Partition the aqueous extract against 90 mL of hexane (B92381) to remove lipids. Discard the hexane layer.[6]

  • Concentration and Final Preparation: Reduce the aqueous layer to 1-2 mL using a rotary evaporator.[6] Rinse the flask with three aliquots of pH 8.5 buffer and adjust the final pH to 8.5.[6] Dilute the sample to a final volume of 20 mL with pH 8.0 phosphate buffer.[6] The expected concentration of lincomycin in this final solution should fall within the range of the standard curve.

Microbiological Assay Procedure (Cylinder-Plate Method)
  • Base Layer: Dispense 10 mL of melted Antibiotic Medium No. 1 into sterile petri dishes.[8] Allow the agar to solidify on a level surface.

  • Seed Layer: Add the prepared inoculum of Sarcina lutea to melted Antibiotic Medium No. 11 (cooled to 48°C) to achieve the predetermined optimal concentration.[6] Pour 4 mL of this seeded agar over the base layer, ensuring even distribution.[5]

  • Cylinder Placement: Once the seed layer has solidified, place six stainless steel cylinders on the agar surface, spaced evenly.

  • Sample and Standard Application: Fill three alternating cylinders with the 0.8 µg/mL reference standard solution. Fill the other three cylinders with one of the other standard concentrations or a sample extract. Use at least two plates for each sample.[6]

  • Incubation: Incubate the plates at 32-35°C for 16-20 hours.[3]

  • Measurement and Calculation: After incubation, measure the diameter of the zones of inhibition to the nearest 0.25 mm.[3] Plot a standard curve of the zone diameter versus the logarithm of the lincomycin concentration. Determine the concentration of lincomycin in the skin samples by interpolating their zone diameters on the standard curve and accounting for the dilution factor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_assay Microbiological Assay cluster_analysis Data Analysis Media Prepare Media & Buffers PlatePrep Prepare Agar Plates (Base & Seed Layers) Media->PlatePrep Inoculum Prepare S. lutea Inoculum Inoculum->PlatePrep Standards Prepare Lincomycin Standards Application Apply Standards & Samples to Cylinders Standards->Application Homogenize Homogenize Skin Sample Extract Solvent Extraction Homogenize->Extract Cleanup pH Adjustment & Hexane Wash Extract->Cleanup Concentrate Concentrate & Reconstitute Cleanup->Concentrate Concentrate->Application PlatePrep->Application Incubate Incubate Plates Application->Incubate Measure Measure Zones of Inhibition Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate Skin Concentration StdCurve->Calculate Signaling_Pathway cluster_diffusion Antibiotic Diffusion & Bacterial Growth cluster_measurement Measurement & Interpretation Lincomycin Lincomycin in Cylinder Agar Agar Medium with S. lutea Lincomycin->Agar Diffuses into Inhibition Zone of Growth Inhibition Agar->Inhibition Inhibits growth where [Linco] > MIC Growth Bacterial Growth Agar->Growth Allows growth where [Linco] < MIC Diameter Measure Zone Diameter Inhibition->Diameter is measured as Potency Determine Potency Diameter->Potency correlates to Concentration Higher Lincomycin Concentration ZoneSize Larger Zone of Inhibition Concentration->ZoneSize leads to ZoneSize->Potency indicates higher

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lincomycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving potential issues related to isotopic exchange during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a stable isotope-labeled version of the antibiotic Lincomycin (B1675468). The three deuterium atoms are located on the N-methyl group of the pyrrolidine (B122466) ring. This specific labeling is confirmed by certificates of analysis from commercial suppliers.[1]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is an unintentional process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix). This can lead to a decrease in the isotopic purity of the internal standard, potentially causing inaccurate and imprecise quantification in sensitive analytical methods like LC-MS/MS.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

The stability of the deuterium labels on the N-methyl group of this compound can be influenced by several factors, primarily:

  • pH: Extreme pH conditions, both acidic and basic, can promote the exchange of deuterium for hydrogen. Studies on the stability of unlabeled Lincomycin show it is least stable at pH 2 and also degrades in alkaline conditions.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including isotopic exchange.

  • Matrix Effects: Components within biological matrices can sometimes contribute to the degradation of the analyte and potentially affect the stability of the isotopic label.[5]

Q4: How can I assess the isotopic purity of my this compound standard?

The isotopic purity of your this compound standard can be determined using high-resolution mass spectrometry (HRMS). A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide. Commercial suppliers of this compound typically provide a certificate of analysis with isotopic purity information.[1]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues you may encounter when using this compound as an internal standard in quantitative analysis.

Issue 1: Inaccurate or inconsistent quantitative results.

  • Possible Cause 1: Isotopic back-exchange.

    • How to diagnose: Analyze a sample of your this compound standard that has been subjected to your full sample preparation workflow. A decrease in the MS signal for the d3 isotopologue and a corresponding increase in the signal for the d2, d1, or d0 isotopologues would indicate isotopic exchange.

    • Solution:

      • Review your sample preparation and analytical conditions. Avoid harsh acidic or basic conditions. Studies on unlabeled Lincomycin show maximum stability around pH 4.[2][3]

      • Minimize sample processing time and exposure to elevated temperatures.

      • If possible, modify your workflow to use milder reagents.

  • Possible Cause 2: Presence of unlabeled Lincomycin in the internal standard.

    • How to diagnose: Analyze a high-concentration solution of your this compound standard by LC-MS/MS and monitor for the mass transition of unlabeled Lincomycin.[6]

    • Solution:

      • Consult the certificate of analysis from the supplier for the specified isotopic purity.

      • If the level of unlabeled analyte is unacceptably high, consider purchasing a new standard with higher isotopic purity.

  • Possible Cause 3: In-source fragmentation of this compound.

    • How to diagnose: Examine the mass spectrum of this compound. The presence of fragment ions corresponding to the loss of one or more deuterium atoms could indicate in-source fragmentation. The mass spectrum of lincomycin shows a characteristic in-source fragment at m/z 126.1.[7]

    • Solution:

      • Optimize the MS source conditions (e.g., collision energy, cone voltage) to minimize fragmentation.

      • Select a different precursor-product ion transition for quantification that is less prone to fragmentation.

Issue 2: Poor chromatographic peak shape or resolution.

  • Possible Cause 1: Isotope effect.

    • How to diagnose: A slight shift in retention time between Lincomycin and this compound may be observed.

    • Solution:

      • Optimize your chromatographic method to ensure co-elution of the analyte and internal standard. This may involve adjusting the mobile phase composition, gradient, or column temperature.[5]

  • Possible Cause 2: Column contamination or degradation.

    • How to diagnose: Tailing, broadening, or split peaks for both the analyte and internal standard.[8]

    • Solution:

      • Flush the column according to the manufacturer's instructions.

      • If the problem persists, consider replacing the column.

      • Ensure proper sample clean-up to minimize matrix contamination.[8]

Data Presentation

The stability of unlabeled Lincomycin is a key indicator of conditions that may also affect the isotopic stability of this compound. The following table summarizes the stability of Lincomycin hydrochloride under various pH and temperature conditions.

pHTemperature (°C)Shelf-LifeReference
2800.38 days[2][3]
3.180Not specified[2]
4804.59 days[2][3]
6.180Not specified[2]
880Not specified[2]
1070-100Unstable[4]
>7.3Not specifiedUnstable[4]

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound in a Biological Matrix

Objective: To evaluate the stability of the deuterium labels on this compound during sample processing and storage in a biological matrix.

Materials:

  • This compound internal standard stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • All solvents and reagents used in the analytical method

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Spike the blank biological matrix with this compound at the concentration used in your analytical method.

    • Prepare multiple replicates for each time point and condition to be tested.

  • Incubation:

    • Subject the spiked matrix samples to the same conditions as your study samples. This may include:

      • Freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

      • Short-term stability at room temperature (bench-top stability) for a duration representative of your sample handling time.

      • Long-term stability at your intended storage temperature (e.g., -20°C or -80°C) for a period relevant to your study duration.

  • Sample Processing:

    • At each designated time point, extract this compound from the matrix using your established sample preparation protocol.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Monitor the mass transitions for this compound (parent and fragment ions) and for any potential back-exchanged products (Lincomycin-d2, -d1, and unlabeled Lincomycin).

  • Data Analysis:

    • Compare the peak area ratios of the deuterated and non-deuterated species at each time point to a control sample that has not undergone the stability testing (time zero).

    • A significant decrease in the this compound signal and a corresponding increase in the signals for the back-exchanged products indicate isotopic instability.

Protocol 2: Quantification of Isotopic Purity of this compound

Objective: To determine the isotopic purity of a this compound standard.

Materials:

  • This compound standard

  • High-resolution mass spectrometer (HRMS)

  • Appropriate solvent for dissolving the standard

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound standard in a suitable solvent at a concentration that provides a strong signal on the HRMS.

  • HRMS Analysis:

    • Infuse the solution directly into the HRMS or analyze by LC-HRMS.

    • Acquire a high-resolution mass spectrum of the molecular ion region of this compound.

  • Data Analysis:

    • Determine the peak areas for the monoisotopic peak of this compound and the peaks corresponding to the unlabeled (d0) and partially deuterated (d1, d2) species.

    • Calculate the isotopic purity as the percentage of the d3 peak area relative to the sum of the peak areas of all isotopologues.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_diagnosis Diagnostic Steps cluster_solutions Solutions start Inaccurate or Inconsistent Quantitative Results cause1 Isotopic Back-Exchange? start->cause1 cause2 Unlabeled Analyte Impurity? start->cause2 cause3 In-source Fragmentation? start->cause3 diag1 Analyze processed this compound for d2, d1, d0 signals cause1->diag1 diag2 Analyze high concentration of This compound for d0 signal cause2->diag2 diag3 Examine MS1 spectrum for fragment ions cause3->diag3 sol1 Optimize pH (aim for ~4) Minimize temperature & time diag1->sol1 sol2 Check Certificate of Analysis Purchase higher purity standard diag2->sol2 sol3 Optimize MS source conditions Select different transition diag3->sol3

Caption: Troubleshooting workflow for inaccurate quantitative results.

Caption: Chemical structure of this compound.

References

How to address matrix effects with Lincomycin-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin (B1675468) analysis, specifically addressing the mitigation of matrix effects using Lincomycin-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Lincomycin?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, Lincomycin.[1] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: Why is a deuterated internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for compensating for matrix effects.[3] Because this compound is chemically almost identical to Lincomycin, it co-elutes and experiences similar ionization suppression or enhancement.[3] By measuring the ratio of the analyte to the internal standard, reliable quantification can be achieved despite variations in the matrix.[1][3]

Q3: What are the common causes of matrix effects in Lincomycin analysis?

A3: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation. For instance, phospholipids (B1166683) are a major cause of ion suppression in the analysis of samples from biological tissues or plasma.[4] Other interfering substances can include salts, proteins, and metabolites.

Q4: How can I assess the extent of matrix effects in my experiment?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[5] When using an internal standard, the internal standard-normalized matrix factor should be close to 1.

Troubleshooting Guide

Issue: Poor peak shape (tailing, broadening, or splitting) for Lincomycin and/or this compound.

Possible Cause Suggested Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, the contamination may be at the column inlet; try reversing the column and flushing. If neither works, the column may need to be replaced.
Inappropriate Injection Solvent Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase.
Extra-column Effects Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Issue: High variability in Lincomycin/Lincomycin-d3 peak area ratios between replicate injections.

Possible Cause Suggested Solution
Inconsistent Sample Preparation Review the sample preparation workflow for consistency. Ensure complete and reproducible extraction and clean-up.
Matrix Effect Variability Different lots of the same biological matrix can exhibit different levels of matrix effects. If possible, evaluate the matrix effect across multiple lots of the blank matrix.
Instrument Instability Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer source conditions.

Issue: Significant ion suppression is observed despite using an internal standard.

Possible Cause Suggested Solution
Inadequate Sample Clean-up The concentration of matrix components is too high for the internal standard to effectively compensate. Optimize the sample preparation method to better remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than protein precipitation (PPT).[4]
Co-elution with a Highly Suppressive Matrix Component Modify the chromatographic conditions (e.g., change the gradient, mobile phase composition, or column chemistry) to separate the analyte and internal standard from the highly suppressive region of the chromatogram.
Internal Standard Concentration is Too Low Ensure the concentration of this compound is appropriate to provide a stable and robust signal.

Experimental Protocol: Determination of Lincomycin in Chicken Tissues

This protocol is adapted from a validated method for the determination of Lincomycin in broiler chicken feathers, muscle, and liver using this compound as an internal standard.

Sample Preparation
  • Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) tube.

  • Fortify the sample with the this compound internal standard.

  • Add 40 mL of HPLC-grade methanol (B129727) to the tube.

  • Shake the tube vigorously.

  • Centrifuge the sample.

  • Filter the supernatant through a glass fiber filter.

  • Condition a Chromabond® Florisil® solid-phase extraction (SPE) cartridge with 10 mL of hexane (B92381) followed by 10 mL of methanol:ethyl acetate (B1210297) (8:2 v/v).

  • Pass the filtered supernatant through the conditioned SPE cartridge at a flow rate of 1 mL/min.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in 500 µL of methanol:water (9:1 v/v).

LC-MS/MS Analysis
  • Liquid Chromatograph: Agilent® 1290 Infinity

  • Mass Spectrometer: AB SCIEX® API 5500

  • Analytical Column: SunFire C18

  • Mobile Phase A: 0.02% ammonium (B1175870) acetate in water (pH 4.5)

  • Mobile Phase B: 0.1% acetic acid in acetonitrile

  • Gradient: 65% A and 35% B

  • Flow Rate: 200 µL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Ionization Mode: Positive Electrospray Ionization (ESI)

Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Lincomycin 407.0126.0359.0
This compound 410.0126.0359.0

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method for Lincomycin analysis in different chicken tissues. High recovery rates across the different matrices indicate that the use of this compound effectively compensates for matrix effects.

MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Feathers 98 - 1011962
Muscle 98 - 1012273
Liver 98 - 1011034

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A 1. Weigh 1g Tissue B 2. Add this compound (IS) A->B C 3. Extract with Methanol B->C D 4. Centrifuge & Filter C->D E 5. SPE Clean-up (Florisil Cartridge) D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H Inject into LC-MS/MS G->H I Data Acquisition (MRM) H->I J Integrate Peak Areas (Lincomycin & this compound) I->J K Calculate Analyte/IS Ratio J->K L Quantify using Calibration Curve K->L

Caption: Experimental workflow for Lincomycin analysis.

Troubleshooting Logic for Ion Suppression

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Optimizing LC-MS/MS for Lincomycin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin-d3 in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an LC-MS/MS assay?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantification of Lincomycin. Its chemical structure is nearly identical to Lincomycin, but with three hydrogen atoms replaced by deuterium (B1214612). This results in a mass shift that is easily distinguishable by the mass spectrometer. The primary role of this compound is to normalize for variations that can occur during sample preparation, injection, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.

Q2: What are the recommended precursor and product ions for monitoring this compound?

A2: The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. For Lincomycin, the protonated molecule [M+H]⁺ is typically observed at m/z 407.2. Since this compound has three deuterium atoms, its precursor ion will be shifted to m/z 410.2 . Common fragment ions for lincosamides include m/z 126.1 and 359.2.[1][2] It is essential to confirm the fragmentation pattern of your specific this compound standard.

Q3: Which ionization mode is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) in the positive ion mode is the most common and effective ionization technique for Lincomycin and its deuterated analog.[3]

Q4: How can I avoid isotopic crosstalk between Lincomycin and this compound?

A4: Isotopic crosstalk can occur if the isotopic purity of the internal standard is low, leading to a contribution of the internal standard's signal to the analyte's signal. To mitigate this, ensure you are using a high-purity this compound standard. You can assess the isotopic purity by analyzing a neat solution of the internal standard and monitoring for any signal at the mass transition of the unlabeled analyte.

Troubleshooting Guide

Poor Signal Intensity or No Signal for this compound
Potential Cause Troubleshooting Steps
Incorrect Mass Spectrometer Parameters Verify that the precursor ion for this compound is set to m/z 410.2 (or as specified by the manufacturer) and that the product ions are correctly defined in the MRM method.
Ion Source Contamination A dirty ion source can lead to a significant drop in sensitivity.[4] Perform routine cleaning of the ion source components, including the capillary and lenses.
Improper Mobile Phase Composition Ensure the mobile phase contains appropriate additives to promote ionization, such as a low concentration of formic acid or ammonium (B1175870) formate.
Degradation of this compound Standard Prepare a fresh stock solution of this compound. Lincosamides can be susceptible to degradation under certain storage conditions.
Collision Energy Not Optimized The collision energy should be optimized specifically for the transitions of this compound to ensure efficient fragmentation and maximal signal.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can lead to a high background signal.
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
System Contamination Flush the entire LC system to remove any build-up of contaminants.
Inconsistent Peak Areas for this compound
Potential Cause Troubleshooting Steps
Inconsistent Injection Volume Check the autosampler for any issues with reproducibility. Ensure there are no air bubbles in the syringe.
Partial Clogging of the LC Column An increase in backpressure can be an indicator of a clogged column. Back-flush the column according to the manufacturer's instructions or replace it if necessary.
Variability in Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including the addition of the internal standard.
Chromatographic Issues: Poor Peak Shape or Shifting Retention Times
Potential Cause Troubleshooting Steps
Column Degradation The performance of an LC column degrades over time.[4] Replace the column if peak shape deteriorates or retention times become unstable.
Incompatible Sample Solvent The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature, as temperature variations can affect retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for removing proteins from biological samples like plasma or serum.

  • To 200 µL of the sample, add 10 µL of the this compound internal standard solution.

  • Add 600 µL of cold methanol (B129727) (or acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.

Parameter Typical Value/Condition
LC Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 410.2
Product Ions (Q3) m/z 126.1, m/z 359.2 (to be confirmed and optimized)
Collision Energy (CE) To be optimized for each transition.

Data Presentation

Table 1: MRM Transitions for Lincomycin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Lincomycin407.2126.1359.2
This compound410.2126.1359.2

Note: The product ions for this compound may vary depending on the position of the deuterium labels. It is crucial to verify these through infusion experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Lincomycin Calibration_Curve->Quantification troubleshooting_logic Start Poor or Inconsistent This compound Signal Check_MS Check MS Parameters (Precursor/Product Ions, CE) Start->Check_MS Check_LC Check LC System (Column, Mobile Phase, Leaks) Start->Check_LC Check_Sample_Prep Review Sample Preparation (Standard Integrity, Pipetting) Start->Check_Sample_Prep Clean_Source Clean Ion Source Check_MS->Clean_Source Optimize_Method Re-optimize Method Parameters Check_MS->Optimize_Method Prepare_Fresh Prepare Fresh Standards and Mobile Phase Check_LC->Prepare_Fresh Check_Sample_Prep->Prepare_Fresh Resolved Issue Resolved Clean_Source->Resolved Optimize_Method->Resolved Prepare_Fresh->Resolved

References

Navigating the Nuances of Deuterated Internal Standards in LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] Its fundamental purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2][3] Since the D-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, ionization, and chromatographic separation.[1][4] By adding a known amount of the D-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the D-IS's response is used for quantification. This leads to more accurate and precise results by compensating for matrix effects, extraction losses, and instrument variability.[2][4]

Q2: What are the characteristics of an ideal deuterated internal standard?

An ideal deuterated internal standard should possess the following characteristics:

  • High Isotopic Purity: A high percentage of the internal standard should be fully deuterated at the specified positions to avoid interference from unlabeled or partially deuterated species.[5] A recommended isotopic enrichment is ≥98%.[1][6]

  • High Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis. A chemical purity of >99% is generally recommended.[6]

  • Stable Isotope Labeling: The deuterium atoms should be placed in chemically stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[7][8]

  • Sufficient Mass Shift: The mass difference between the D-IS and the analyte should be large enough to prevent isotopic overlap, typically a shift of at least +3 Da is recommended.[9]

  • Co-elution with the Analyte: The D-IS and the analyte should ideally co-elute chromatographically to experience the same matrix effects.[2][10]

Q3: Can a deuterated internal standard always perfectly correct for matrix effects?

No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[2][11] While they are designed to mimic the behavior of the analyte, differential matrix effects can occur, especially if there is even a slight chromatographic separation between the analyte and the D-IS.[2][4] This separation can expose them to different co-eluting matrix components, leading to varied ion suppression or enhancement.[2]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Q4: My calibration curve is non-linear and my results are not reproducible. What could be the cause?

Poor precision and inaccurate quantification can stem from several issues related to your deuterated internal standard. The primary culprits are often isotopic impurity, chromatographic separation, and differential matrix effects.

Troubleshooting Workflow: Investigating Poor Precision and Accuracy

Start Start: Poor Precision/ Inaccurate Quantification CheckPurity 1. Check IS Purity (Chemical & Isotopic) Start->CheckPurity OverlayChromatograms 2. Overlay Analyte & IS Chromatograms CheckPurity->OverlayChromatograms Purity OK PurityIssue Purity Issue Identified: - Unlabeled analyte in IS - Chemical impurities CheckPurity->PurityIssue Impurity Found MatrixEffect 3. Evaluate for Differential Matrix Effects OverlayChromatograms->MatrixEffect Co-elution OK CoelutionIssue Chromatographic Separation: - Isotope effect - Different retention times OverlayChromatograms->CoelutionIssue Separation Observed MatrixIssue Differential Matrix Effects: - Analyte & IS experience different ion suppression/ enhancement MatrixEffect->MatrixIssue SolutionPurity Solution: - Obtain higher purity standard - Quantify impurity and correct PurityIssue->SolutionPurity SolutionCoelution Solution: - Modify chromatographic conditions (gradient, temperature) - Consider a different IS (e.g., 13C) CoelutionIssue->SolutionCoelution SolutionMatrix Solution: - Improve sample cleanup - Optimize chromatography for co-elution MatrixIssue->SolutionMatrix

Caption: Troubleshooting workflow for poor precision and accuracy.

Detailed Steps:

  • Assess Internal Standard Purity: The presence of unlabeled analyte as an impurity in the D-IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[6]

    • Action: Review the Certificate of Analysis (CoA) for both chemical and isotopic purity.[6] If in doubt, perform a purity check by injecting a high concentration of the D-IS alone and monitoring the analyte's mass transition.[6]

  • Evaluate Chromatographic Co-elution: Although chemically similar, deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts due to the kinetic isotope effect.[12][13] Even a small difference in retention time can lead to inaccurate quantification if it results in differential matrix effects.[4][10]

    • Action: Overlay the chromatograms of the analyte and the D-IS.[4] If a visible separation is observed, modify your chromatographic method (e.g., adjust the gradient, change the column temperature) to achieve better co-elution.[2] In some cases, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better alternative.[2]

  • Investigate Differential Matrix Effects: If the analyte and D-IS do not co-elute perfectly, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[2][4]

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[2] This can help determine if the observed retention time difference between your analyte and D-IS falls within a region of significant matrix effects.

Issue 2: Drifting or Decreasing Internal Standard Response

Q5: I'm observing a gradual decrease in my internal standard's signal throughout my analytical run. What could be the problem?

A decreasing internal standard response can be indicative of isotopic back-exchange or adsorption issues.

Troubleshooting Workflow: Investigating Drifting IS Signal

Start Start: Drifting or Decreasing IS Signal CheckExchange 1. Investigate Isotopic Back-Exchange Start->CheckExchange CheckAdsorption 2. Check for Adsorption to Surfaces CheckExchange->CheckAdsorption No Exchange ExchangeIssue Back-Exchange Confirmed: - Deuterium replaced by hydrogen CheckExchange->ExchangeIssue Exchange Detected AdsorptionIssue Adsorption Occurring: - IS sticking to vials or tubing CheckAdsorption->AdsorptionIssue Adsorption Detected SolutionExchange Solution: - Check label position (avoid -OH, -NH) - Adjust pH of mobile phase/sample - Use aprotic solvents for storage ExchangeIssue->SolutionExchange SolutionAdsorption Solution: - Use silanized glass vials - Prepare fresh working solutions - Add a 'keeper' solvent AdsorptionIssue->SolutionAdsorption

References

Preventing back-exchange of deuterium in Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lincomycin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium (B1214612) in this compound during experimental use. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic stability of this compound as an internal standard in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

This compound is a stable isotope-labeled version of the antibiotic Lincomycin (B1675468). The three deuterium atoms are located on the N-methyl group of the pyrrolidine (B122466) ring. This position is generally not susceptible to back-exchange under typical analytical conditions because the carbon-deuterium (C-D) bonds are not readily exchangeable with protons from solvents.

Q2: What is deuterium back-exchange and why is it a concern?

Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or reagents.[1] This can lead to a decrease in the isotopic purity of the internal standard, potentially compromising the accuracy and precision of quantitative analyses, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).

Q3: What are the primary factors that can influence the stability of this compound and potentially lead to back-exchange?

While the deuterium labels in this compound are on a stable position, extreme experimental conditions can affect the overall stability of the molecule and, in very rare and harsh conditions, could potentially lead to degradation pathways that might affect the deuterated group. The key factors influencing the stability of the parent molecule, Lincomycin, include:

  • pH: Lincomycin is most stable in acidic to neutral conditions, with an optimal pH of around 4.[2][3] It is unstable in strongly alkaline solutions.[4]

  • Temperature: Elevated temperatures can accelerate the degradation of Lincomycin, especially in alkaline conditions.[4]

  • Solvent: The choice of solvent for sample preparation and storage is crucial. Protic solvents (e.g., water, methanol) are sources of hydrogen that could theoretically contribute to back-exchange under forcing conditions.

Q4: What are the recommended storage conditions for this compound solutions?

To ensure the long-term stability of this compound, it is recommended to store it at -20°C or -80°C in a tightly sealed container, protected from light.[5] For solutions, use a high-purity aprotic solvent if possible, or a buffered aqueous solution at a slightly acidic pH (around 4-6). Avoid repeated freeze-thaw cycles.

Q5: Can I use this compound in experiments involving high temperatures?

Caution should be exercised when using this compound at high temperatures, as the parent compound, Lincomycin, is known to degrade.[4] The stability of Lincomycin is significantly reduced at elevated temperatures, particularly in alkaline solutions. It is advisable to conduct preliminary stability tests under your specific experimental conditions to ensure that the integrity of both the molecule and the deuterium label is maintained.

Troubleshooting Guide

This guide provides solutions to common issues that may arise when using this compound as an internal standard in analytical methods.

Issue 1: Inconsistent or drifting internal standard response.

  • Possible Cause: Degradation of this compound due to inappropriate pH or temperature during sample preparation or storage.

  • Solution:

    • Ensure that the pH of all solutions is maintained within the optimal stability range for Lincomycin (ideally around pH 4-6).[2][3]

    • Avoid exposing the samples to high temperatures for extended periods. Perform sample preparation steps on ice or in a cooled autosampler.

    • Prepare fresh working solutions of this compound daily and store stock solutions under the recommended conditions.

Issue 2: Appearance of an unexpected peak at the m/z of unlabeled Lincomycin.

  • Possible Cause: This could indicate either back-exchange (though unlikely for the N-methyl-d3 group) or the presence of unlabeled Lincomycin as an impurity in the standard.

  • Solution:

    • Verify Isotopic Purity: Check the Certificate of Analysis (CoA) for the isotopic purity of your this compound standard. If in doubt, the purity can be assessed using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

    • Optimize LC-MS Conditions: Ensure that the chromatographic separation is adequate to resolve this compound from any potential co-eluting impurities.

Issue 3: Poor reproducibility of analytical results.

  • Possible Cause: Inconsistent sample handling procedures leading to variable degradation of the internal standard.

  • Solution:

    • Develop and adhere to a strict and detailed Standard Operating Procedure (SOP) for sample preparation.

    • Ensure that all reagents and solvents are of high purity and are compatible with Lincomycin.

    • Use a consistent and controlled environment (temperature, light exposure) for all sample manipulations.

Data Presentation

The following tables summarize the stability data for the parent compound, Lincomycin, under various conditions. This data can be used as a guide to predict the stability of this compound.

Table 1: Effect of pH on the Stability of Lincomycin at 80°C

pHFirst-Order Rate Constant (k) x 10-3 (hours-1)Calculated Shelf-Life (t90%) (days)
2.011.50.38
3.12.51.76
4.01.04.59
6.11.92.37
8.04.60.99

Data adapted from stability studies on Lincomycin hydrochloride.[2]

Table 2: Stability of Lincomycin in Different Intravenous Fluids at 25°C over 31 Days

Intravenous FluidPercentage of Lincomycin Remaining after 31 Days
Sodium Lactate (Hartmann's) Solution> 95%
0.9% Sodium Chloride Solution> 95%
5% Glucose Solution> 95%
10% Glucose Solution> 95%

Data indicates that Lincomycin is stable for at least 31 days at room temperature in these common IV fluids.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Buffered Solution

This protocol describes a method to evaluate the stability of this compound under specific pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 2, 4, 7, and 10).

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in the selected buffer at a known concentration (e.g., 1 µg/mL).

  • Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., 4°C, 25°C, and 50°C).

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each condition.

  • LC-MS Analysis: Analyze the samples immediately by LC-MS to determine the concentration of this compound remaining. Monitor for the appearance of any degradation products or a decrease in the isotopic purity.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Protocol 2: Isotopic Purity Assessment of this compound using High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines the procedure for verifying the isotopic purity of a this compound standard.[6]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues of Lincomycin.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC column. Acquire full scan mass spectra in the appropriate mass range to include the unlabeled (d0) and all deuterated (d1, d2, d3) forms.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the M+H+ ions of Lincomycin (unlabeled) and this compound.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Visualizations

G Factors Influencing this compound Stability cluster_factors Primary Factors pH pH Lincomycin_d3_Stability This compound Stability pH->Lincomycin_d3_Stability Optimal at pH ~4 Unstable at high pH Temperature Temperature Temperature->Lincomycin_d3_Stability Degradation increases with temperature Solvent Solvent Solvent->Lincomycin_d3_Stability Aprotic solvents preferred for long-term storage

Caption: Key factors affecting the stability of this compound.

G Troubleshooting Workflow for Inconsistent Internal Standard Signal Start Inconsistent IS Signal Check_pH Verify pH of Solutions (Optimal ~4-6) Start->Check_pH Check_Temp Review Sample Prep & Storage Temps Check_pH->Check_Temp pH is optimal Prepare_Fresh Prepare Fresh Working Solutions Check_pH->Prepare_Fresh pH is incorrect Check_Purity Assess Isotopic Purity of Standard (HR-MS) Check_Temp->Check_Purity Temps are correct Check_Temp->Prepare_Fresh Temps are too high Resolved Issue Resolved Check_Purity->Resolved Purity is confirmed Prepare_Fresh->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound signals.

References

Technical Support Center: Optimizing Lincomycin and Lincomycin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for lincomycin (B1675468) and its deuterated internal standard, Lincomycin-d3, during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing or fronting) for lincomycin and this compound?

Poor peak shape, particularly peak tailing, is a frequent issue in the analysis of basic compounds like lincomycin. The primary causes often relate to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the amine groups of lincomycin, leading to peak tailing.[1] This is a very common cause of tailing for basic compounds.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of lincomycin. An inappropriate pH can lead to poor peak shape. For basic compounds, a low pH (around 2-4) is often used to ensure the analyte is in a single protonated state.[2]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broadened and asymmetric peaks.[3]

  • System Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[3][4]

  • Contamination: A contaminated column or guard column can lead to distorted peak shapes.[1]

Q2: How can I improve the peak shape of lincomycin and this compound?

Improving peak shape involves a systematic approach to address the potential causes mentioned above.

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH can significantly improve peak shape. For lincomycin, using an acidic mobile phase (e.g., with formic acid or phosphoric acid) can protonate the molecule and reduce interactions with silanols.[2][5][6] A study on lincomycin stability showed that solutions prepared at approximately pH 4 are likely to have optimum stability.[2]

  • Use a Suitable Buffer: Incorporating a buffer in the mobile phase, such as phosphate (B84403) or formate, helps to maintain a consistent pH and can mask residual silanol activity.[1]

  • Select an Appropriate Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions. Consider using a C18 column from a reputable manufacturer.[7][8]

  • Reduce Injection Volume/Concentration: If column overload is suspected, try reducing the amount of sample injected.[3]

  • Minimize System Dead Volume: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are properly connected to minimize extra-column volume.[3][4]

  • Column Flushing: If contamination is suspected, flushing the column with a strong solvent may help. Always follow the manufacturer's guidelines for column cleaning.[3]

Q3: My resolution between lincomycin and other components is poor. What steps can I take to improve it?

Poor resolution can be addressed by modifying the chromatographic conditions to increase the separation between peaks.

  • Adjust Mobile Phase Composition: Altering the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can change the elution strength and improve resolution.[7]

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity and potentially improve the resolution between lincomycin and interfering peaks.

  • Modify the Gradient: If using a gradient elution, adjusting the slope of the gradient can help to better separate closely eluting compounds. A shallower gradient can often improve resolution.[9]

  • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the run time.

  • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, the stability of the analytes at higher temperatures should be considered.[10][11]

Experimental Protocols & Data

Below are examples of experimental conditions that have been successfully used for the analysis of lincomycin. These can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Lincomycin Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil ODS C-18 (250 x 4.6mm, 5µm)[7]RP-C18 (250 x 4.0 mm, 5 µm)[12]Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm)[10][11]
Mobile Phase Methanol:Acetonitrile:1% OPA (10:65:25 v/v/v)[7]Gradient of Acetonitrile and Phosphate buffer (pH 6)[12]Gradient of Acetonitrile and 30 mM phosphate buffer (pH 2.0)[10][11]
Flow Rate 1.0 mL/min[7]1.0 mL/min[12]1.0 mL/min[10][11]
Detection UV at 258 nm[7]UV at 220 nm[12]UV at 210 nm[10][11]
Column Temp. Ambient35°C[12]45°C[10][11]

Detailed Methodologies:

  • Method 1 Protocol: An isocratic method using a C18 column with a mobile phase of methanol, acetonitrile, and 1% orthophosphoric acid. The flow rate is maintained at 1.0 mL/min with UV detection at 258 nm.[7]

  • Method 2 Protocol: A gradient method on a C18 column. The mobile phase consists of a phosphate buffer at pH 6 and acetonitrile, with the gradient composition changing over time. The flow rate is 1.0 mL/min, the column is heated to 35°C, and detection is at 220 nm.[12]

  • Method 3 Protocol: A gradient method utilizing a core-shell C18 column. The mobile phase is a gradient of acetonitrile and a 30 mM phosphate buffer at a low pH of 2.0. The flow rate is 1.0 mL/min, the column temperature is 45°C, and detection is at 210 nm.[10][11]

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a systematic approach to diagnosing and resolving common issues with peak shape for lincomycin and this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape Observed check_overload Check for Column Overload (Reduce sample concentration/volume) start->check_overload solution_overload Peak Shape Improves check_overload->solution_overload Yes no_improvement1 No Improvement check_overload->no_improvement1 No check_mobile_phase Review Mobile Phase (pH, buffer strength, composition) solution_mobile_phase Peak Shape Improves check_mobile_phase->solution_mobile_phase Yes no_improvement2 No Improvement check_mobile_phase->no_improvement2 No check_column Inspect Column and Guard Column (Age, contamination, proper installation) solution_column Peak Shape Improves check_column->solution_column Yes no_improvement3 No Improvement check_column->no_improvement3 No check_system Evaluate System Hardware (Connections, tubing, dead volume) solution_system Peak Shape Improves check_system->solution_system Yes end Consult Further Resources (e.g., column manufacturer) check_system->end No no_improvement1->check_mobile_phase no_improvement2->check_column no_improvement3->check_system

Caption: A step-by-step workflow for troubleshooting poor peak shape.

Relationship Between Chromatographic Parameters and Peak Quality

This diagram illustrates how different chromatographic parameters can be adjusted to improve peak shape and resolution.

ParameterRelationships cluster_parameters Adjustable Parameters cluster_outcomes Desired Outcomes MobilePhase Mobile Phase (pH, Buffer, % Organic) PeakShape Improved Peak Shape (Symmetry) MobilePhase->PeakShape Reduces tailing Resolution Increased Resolution MobilePhase->Resolution Alters selectivity Column Column (Chemistry, Dimensions) Column->PeakShape Minimizes secondary interactions Column->Resolution Increases efficiency FlowRate Flow Rate FlowRate->Resolution Improves efficiency Temperature Temperature Temperature->PeakShape Sharpens peaks Temperature->Resolution Improves efficiency

Caption: Key parameters influencing peak shape and resolution.

References

Dealing with poor signal intensity of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Lincomycin-d3 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound?

Low signal intensity for a deuterated internal standard like this compound can originate from several factors across the analytical workflow. These include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions) or non-optimized cone voltage and collision energy can significantly reduce signal.

  • Chromatographic Issues: Poor peak shape (broadening or tailing), or chromatographic separation of this compound from the unlabeled Lincomycin can lead to inaccurate quantification and apparent low signal.

  • Ion Suppression: Components from the sample matrix co-eluting with this compound can interfere with its ionization in the MS source, reducing its signal.

  • Sample Preparation Inefficiencies: Incomplete extraction, degradation of the standard during sample processing, or presence of contaminants can all lead to a weaker signal.

  • Standard Stability and Quality: Issues like hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen from the solvent, can reduce the intensity of the target deuterated ion. The chemical and isotopic purity of the standard is also a critical factor.

  • Instrument Contamination: A dirty ion source, transfer capillary, or mass analyzer can lead to a general loss of sensitivity for all analytes, including the internal standard.

Q2: My this compound signal is low or non-existent. Where should I start troubleshooting?

A systematic approach is crucial. Begin by verifying the fundamental instrument performance and then move sequentially through the method's components. A recommended starting point is to infuse a fresh, known concentration of your this compound standard directly into the mass spectrometer to confirm that the instrument is capable of detecting it and that your MS parameters are correctly set.

Q3: Can the pH of my mobile phase affect the this compound signal?

Yes, the mobile phase pH is critical. Lincomycin is most stable in solutions with a pH around 4.[1] Significant deviations, particularly to acidic conditions (e.g., pH 2), can accelerate degradation.[1] Furthermore, the pH influences the ionization efficiency in the ESI source. For basic compounds like Lincomycin, a slightly acidic mobile phase (e.g., using formic acid) is typically used to promote protonation and enhance the signal in positive ion mode.

Q4: What is the "isotope effect" and could it be causing problems?

The isotope effect in chromatography refers to the slight difference in retention time between an analyte and its deuterated internal standard. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and the internal standard will experience different matrix effects, leading to inaccurate and imprecise results. The goal is to achieve complete co-elution.

Troubleshooting Guides

Systematic Troubleshooting Workflow

If you are experiencing poor signal intensity for this compound, follow the logical progression outlined in the diagram below. This workflow starts with the simplest checks and moves toward more complex experimental variables.

TroubleshootingWorkflow cluster_0 Initial Checks cluster_1 Chromatography (LC) Investigation cluster_2 Sample Preparation & Matrix Effects cluster_3 Advanced Solutions start Poor this compound Signal check_ms 1. Verify MS Parameters (Direct Infusion) start->check_ms check_std 2. Check Standard Integrity (Fresh Dilution) check_ms->check_std Signal OK? optimize_ms Optimize Source Parameters (Voltages, Gas Flow) check_ms->optimize_ms No/Low Signal check_std->start Degraded? check_lc 3. Inspect Chromatography (Peak Shape, Co-elution) check_std->check_lc Signal OK? check_pressure 4. Check System Pressure & Look for Leaks check_lc->check_pressure check_column 5. Evaluate Column Health check_pressure->check_column check_prep 6. Review Sample Prep Protocol (Recovery, Stability) check_column->check_prep LC System OK? check_matrix 7. Assess Matrix Effects (Post-column Infusion) check_prep->check_matrix optimize_prep Improve Sample Cleanup (e.g., SPE) check_prep->optimize_prep Low Recovery? check_matrix->optimize_ms Matrix Effects Present? optimize_lc Modify LC Method (Gradient, Mobile Phase) optimize_ms->optimize_lc optimize_lc->optimize_prep

Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.

Data Presentation

Table 1: Recommended Mass Spectrometry Parameters

The following Multiple Reaction Monitoring (MRM) parameters serve as a validated starting point for method development. Optimal cone voltage and collision energy are instrument-dependent and should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Notes
Lincomycin 407.2126.1 (Quantifier)~30 - 50~25 - 45The 126.1 m/z fragment is a characteristic product ion.[2][3]
407.2359.2 (Qualifier)~30 - 50~15 - 30A less abundant, higher-mass fragment used for confirmation.[2]
This compound 410.2126.1 (Quantifier)OptimizeOptimizeThe precursor is shifted by +3 Da. The 126.1 fragment is often conserved.
410.2362.2 (Qualifier)OptimizeOptimizeA shifted fragment should be confirmed during optimization.

Note: The parameters for this compound are proposed based on the known fragmentation of Lincomycin and require empirical optimization on your specific LC-MS/MS system.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of antimicrobials, including Lincomycin, in human serum.[4]

Objective: To extract Lincomycin and this compound from a biological matrix (e.g., plasma, serum) while removing proteins and minimizing matrix effects.

Materials:

  • Biological sample (e.g., 200 µL of serum)

  • This compound internal standard working solution

  • Phosphoric acid

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Cartridge (e.g., Oasis HLB)

Procedure:

  • Spiking: To 200 µL of serum sample, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 190 µL of phosphoric acid to the sample. Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Loading: Collect 300 µL of the supernatant and load it onto a pre-conditioned SPE cartridge.

  • Washing: Wash the SPE cartridge twice with 150 µL of water to remove polar interferences.

  • Elution: Elute the analytes from the SPE cartridge with 150 µL of 60% (v/v) acetonitrile in water.

  • Injection: The collected eluate is ready for injection into the LC-MS/MS system.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow from sample collection to final data analysis for a bioanalytical method using this compound.

ExperimentalWorkflow sample_collection 1. Sample Collection (e.g., Plasma, Serum) add_is 2. Add this compound (Internal Standard) sample_collection->add_is sample_prep 3. Sample Preparation (PPT / SPE) add_is->sample_prep lc_separation 4. LC Separation (C18 Column) sample_prep->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for the quantification of Lincomycin using this compound.

References

Technical Support Center: Lincomycin-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Lincomycin-d3 stock solutions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound stock solutions.

Q1: My this compound stock solution has been stored for a while. How can I be sure it is still active?

If you have concerns about the stability of your this compound stock solution, it is recommended to perform a stability test. A common method is to compare its performance to a freshly prepared stock solution. You can also use techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products.[1][2] For a functional check, a disk diffusion assay can be used to evaluate its antibiotic efficacy.

Q2: I left my this compound stock solution at room temperature. Is it still usable?

The stability of this compound at room temperature is limited. While short periods may not cause significant degradation, prolonged exposure can lead to a loss of potency. For critical experiments, it is advisable to discard the solution and prepare a fresh one. Studies on Lincomycin (B1675468) hydrochloride show it is stable for at least 31 days at 25°C in certain intravenous fluids, but this may not apply to all solvent systems used in research.[3][4]

Q3: Are there any visual signs of this compound degradation?

While there are no universally distinct visual cues for this compound degradation, any change in the appearance of the solution, such as color change, cloudiness, or precipitation, should be considered a sign of potential instability. However, degradation can occur without any visible changes. Chemical analysis, such as HPLC, is the most reliable way to detect degradation products.[1][2]

Q4: What is the expected stability of this compound compared to unlabeled Lincomycin?

This compound is a deuterium-labeled analog of Lincomycin, primarily used as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of quantification.[5] For it to be an effective internal standard, its chemical properties, including stability, are expected to be nearly identical to the unlabeled compound. Therefore, the stability data for Lincomycin can be considered a reliable guide for this compound.

Q5: What are the consequences of using a degraded this compound stock solution in my experiments?

Using a degraded this compound stock solution can have significant negative impacts on your research:

  • Inaccurate Quantification: If used as an internal standard, its degradation will lead to erroneous calculations of the unlabeled Lincomycin concentration in your samples.

  • Reduced Efficacy in Selection: In cell culture, a lower effective concentration of the antibiotic may fail to select for resistant cells, leading to contamination of your culture with non-resistant organisms.

  • Unreliable and Irreproducible Results: The use of a compromised stock solution will lead to inconsistent results, making your experiments difficult to reproduce and interpret.

Q6: What is the optimal pH for storing this compound solutions?

Studies on Lincomycin hydrochloride indicate that it has the greatest stability in solutions with a pH of approximately 4.[3][6][7] It is unstable in alkaline conditions (pH > 7.3).[8][9]

Q7: Can I repeatedly freeze and thaw my this compound stock solution?

Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the antibiotic. It is best practice to prepare aliquots of your stock solution and store them at the recommended temperature. This allows you to thaw only the amount needed for a particular experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage ConditionPowderIn Solvent
-80°C Not specifiedUp to 1 year
-20°C Up to 3 yearsUp to 1 month
4°C Not recommended for long termShort-term (days), stability is solvent dependent
Room Temperature Not recommendedNot recommended

Data extrapolated from vendor information for Lincomycin and general antibiotic stability guidelines.[10][11]

Table 2: pH Stability of Lincomycin Hydrochloride Solutions at 80°C

pHCalculated Shelf Life (days)Stability
20.38Least Stable
44.59Most Stable

This data is from an accelerated stability study of Lincomycin hydrochloride and indicates relative stability at different pH values.[3][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound at a desired concentration.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, DMSO, ethanol)

  • Sterile conical tubes or vials

  • Calibrated balance

  • Sterile filter (0.22 µm) and syringe (if dissolving in a non-sterile solvent that cannot be autoclaved)

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound powder.

  • Weigh the this compound powder accurately in a sterile container.

  • Add the appropriate solvent to the powder. If using DMSO or ethanol, this can be done on the bench. If using water, all steps should be performed in a sterile environment (e.g., a laminar flow hood).

  • Vortex or sonicate until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter if not prepared in a fully sterile manner.

  • Aliquot the stock solution into smaller, sterile, single-use volumes.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol 2: Stability Assessment of this compound Stock Solution using HPLC

Objective: To determine the stability of a this compound stock solution over time by monitoring for the appearance of degradation products.

Materials:

  • Aged this compound stock solution

  • Freshly prepared this compound stock solution (for comparison)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column and mobile phase (refer to established methods for Lincomycin analysis)

Procedure:

  • Prepare a fresh this compound stock solution at the same concentration as the aged solution.

  • Dilute both the aged and fresh stock solutions to a suitable concentration for HPLC analysis.

  • Run the fresh solution on the HPLC to establish the retention time of intact this compound.

  • Run the aged solution on the HPLC under the same conditions.

  • Compare the chromatograms. A significant decrease in the peak area of the intact this compound and the appearance of new peaks at different retention times in the aged sample indicate degradation.[1][2]

  • Quantify the degradation by comparing the peak area of the intact this compound in the aged sample to that of the fresh sample.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting Logic weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve sterilize Filter Sterilize dissolve->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C or -80°C aliquot->store aged Use Aged Stock store->aged Time fresh Prepare Fresh Stock hplc HPLC Analysis fresh->hplc aged->hplc compare Compare Chromatograms hplc->compare issue Suspected Instability visual Visual Inspection issue->visual chemical Chemical Analysis issue->chemical visual->chemical No changes decision Decision visual->decision Changes observed chemical->decision Degradation detected decision->aliquot Discard & Prepare New

Caption: Experimental workflow for this compound stock solution preparation, stability assessment, and troubleshooting.

degradation_pathway cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways Lincomycin_d3 This compound Hydroxylation Hydroxylation Lincomycin_d3->Hydroxylation S_Oxidation S-Oxidation Lincomycin_d3->S_Oxidation N_Demethylation N-Demethylation Lincomycin_d3->N_Demethylation Amide_Cleavage Amide Bond Cleavage Lincomycin_d3->Amide_Cleavage Degradation_Products Inactive Degradation Products Lincomycin_d3->Degradation_Products Degradation Temp High Temperature Temp->Lincomycin_d3 pH Alkaline pH (>7.3) pH->Lincomycin_d3 Oxidizing Oxidizing Agents (e.g., H2O2) Oxidizing->Lincomycin_d3 Light UV Light Light->Lincomycin_d3 Hydroxylation->Degradation_Products S_Oxidation->Degradation_Products N_Demethylation->Degradation_Products Amide_Cleavage->Degradation_Products

Caption: Factors influencing this compound degradation and potential chemical pathways.

References

Technical Support Center: Overcoming Chromatographic Co-elution with Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lincomycin-d3 as an internal standard in analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of chromatographic co-elution of Lincomycin (B1675468) and its deuterated analogue, this compound.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a problem for Lincomycin and this compound analysis?

A: Chromatographic co-elution occurs when two or more compounds are not sufficiently separated by the liquid chromatography (LC) column and elute at the same or very similar retention times. In the context of bioanalysis, using a deuterated internal standard like this compound is intended to compensate for variations in sample preparation and matrix effects.[1] For this compensation to be accurate, both the analyte (Lincomycin) and the internal standard (this compound) must experience the same matrix effects at the same time, which requires them to co-elute perfectly. If they separate, they may be affected differently by matrix components, leading to inaccurate and imprecise quantification.

Q2: What causes the chromatographic separation of Lincomycin and this compound?

A: The primary cause is the "isotope effect." The substitution of hydrogen atoms with deuterium (B1214612) in this compound can lead to slight differences in its physicochemical properties compared to the non-labeled Lincomycin. This can result in a small but significant difference in retention time on the analytical column.

Q3: Can matrix effects cause peak shape distortion and apparent co-elution issues?

A: Yes, matrix effects can significantly impact peak shape and retention time. Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer, causing ion suppression or enhancement. This can lead to distorted peak shapes, such as fronting or tailing, which can be mistaken for or exacerbate co-elution problems.

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for Lincomycin and this compound?

A: While specific transitions should be optimized in your laboratory, common precursor and product ions are listed below.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Lincomycin407.2126.1, 359.2
This compound410.2126.1, 359.2

Note: The precursor ion for this compound will be higher by the number of deuterium atoms incorporated. The product ions may or may not retain the deuterium labels depending on the fragmentation pattern.

Troubleshooting Guide: Resolving Co-elution of Lincomycin and this compound

This guide provides a systematic approach to troubleshooting and resolving co-elution issues between Lincomycin and this compound.

Step 1: Confirm Co-elution Problem

The first step is to confirm that a true chromatographic separation between Lincomycin and this compound is occurring.

  • Action: Overlay the extracted ion chromatograms (EICs) of the MRM transitions for both Lincomycin and this compound from a standard solution and a matrix sample.

  • Expected Outcome: Ideally, the peaks should perfectly overlap. A visible shift in retention time between the two peaks indicates a co-elution problem.

Step 2: Method Optimization - A Systematic Approach

If co-elution is confirmed, systematically adjust your chromatographic parameters. It is crucial to change only one parameter at a time to understand its effect.

The composition of your mobile phase is a powerful tool for adjusting selectivity.

  • Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A subtle change can sometimes be enough to bring the peaks together.

  • Aqueous Phase pH: The retention of Lincomycin is influenced by the pH of the mobile phase.[2][3] Lincomycin's retention tends to increase with a higher pH.[2][3] Experiment with slight adjustments to the pH of your aqueous buffer (e.g., using formic acid, ammonium (B1175870) formate, or phosphate (B84403) buffers) to see if it improves co-elution. A study on the separation of lincosamide antibiotics found that the best results were achieved with a mobile phase of 30% acetonitrile and a buffer pH of 3.0.[4]

  • Buffer Concentration: The concentration of the buffer can also affect peak shape and retention. For instance, increasing the phosphate buffer concentration has been shown to improve the peak shape of some compounds analyzed alongside Lincomycin.[2]

The choice of stationary phase is critical for achieving the desired separation.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different C18 column from another manufacturer as subtle differences in end-capping and silica (B1680970) properties can alter selectivity. Alternatively, a different stationary phase chemistry, such as a C8 or a phenyl-hexyl column, might provide the necessary interaction to achieve co-elution. For highly polar compounds like Lincomycin, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a viable option.[5]

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) can lead to higher efficiency and may improve the resolution of closely eluting peaks, which in this case, you want to merge. Shorter column lengths can reduce the overall separation, potentially aiding in co-elution.

Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Action: Adjust the column oven temperature in small increments (e.g., 5°C).

  • Expected Outcome: Changes in temperature can alter the selectivity of the separation. Monitor the chromatograms to see if the retention times of Lincomycin and this compound converge.

Step 3: Sample Preparation and Matrix Effects

If chromatographic adjustments do not resolve the issue, consider the impact of your sample preparation and the sample matrix.

  • Dilution: Diluting the sample extract can sometimes mitigate matrix effects and improve peak shape, which may help in achieving better co-elution.

  • Extraction Method: Evaluate your sample extraction procedure. A more rigorous cleanup, such as solid-phase extraction (SPE), can remove interfering matrix components that might be affecting the chromatography.

Experimental Protocols

Example LC-MS/MS Method for Lincomycin in Animal Tissues

This protocol is adapted from a validated method and can be used as a starting point for optimization.[6]

1. Sample Preparation (Homogenized Animal Tissue):

  • To 1 gram of homogenized tissue, add an appropriate amount of this compound internal standard solution.
  • Add 5 mL of acetonitrile and vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube.
  • Repeat the extraction of the pellet with another 5 mL of acetonitrile.
  • Combine the supernatants and add 10 mL of distilled water.
  • Perform a liquid-liquid extraction with n-hexane to remove lipids. Discard the hexane (B92381) layer.
  • The aqueous layer is ready for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 2.1 mm, 5 µm).[6]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
  • Gradient: A starting condition of 30% B held for 1 minute, followed by a linear gradient to 90% B over 5 minutes. Hold at 90% B for 2 minutes before returning to initial conditions for re-equilibration.
  • Flow Rate: 0.2 mL/min.[6]
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Lincomycin: 407.2 -> 126.1 (Quantifier), 407.2 -> 359.2 (Qualifier).[6]
  • This compound: 410.2 -> 126.1 (or other appropriate fragment).

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting co-elution problems with this compound.

Troubleshooting_Workflow cluster_0 Step 1: Problem Identification cluster_1 Step 2: Method Optimization cluster_2 Step 3: Sample Preparation cluster_3 Resolution Start Start: Suspected Co-elution Issue Confirm Overlay EICs of Lincomycin & this compound Start->Confirm Decision1 Peaks Overlap Perfectly? Confirm->Decision1 Optimize_Mobile_Phase Adjust Mobile Phase: - % Organic - pH - Buffer Concentration Decision1->Optimize_Mobile_Phase No Resolved Problem Resolved: Co-elution Achieved Decision1->Resolved Yes Optimize_Column Change Column: - Different C18 - Different Chemistry (C8, Phenyl) - HILIC Optimize_Mobile_Phase->Optimize_Column Optimize_Temp Adjust Column Temperature Optimize_Column->Optimize_Temp Optimize_Sample_Prep Optimize Sample Prep: - Dilute Extract - Improve Cleanup (SPE) Optimize_Temp->Optimize_Sample_Prep Optimize_Sample_Prep->Resolved

References

Lincomycin-d3 Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin-d3. It addresses potential challenges arising from the degradation of this compound and its impact on analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in analysis?

This compound is a deuterated form of Lincomycin (B1675468), an antibiotic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is most commonly used as an internal standard (IS) for the quantification of Lincomycin in various biological and pharmaceutical samples.[1][2] The addition of a known concentration of this compound to samples and calibration standards allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise measurement of the non-labeled drug.

Q2: What are the known degradation pathways of Lincomycin?

Forced degradation studies on Lincomycin have identified several key degradation pathways under various stress conditions:

  • Hydrolysis (Acidic and Basic): Lincomycin is susceptible to hydrolysis, particularly under basic conditions.[3][4] Acidic conditions also lead to degradation, although it is generally more stable at a slightly acidic pH of around 4.[3][4]

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide results in rapid degradation.[3]

  • Photodegradation: Lincomycin can degrade when exposed to light.

  • Thermal Degradation: Elevated temperatures can induce degradation.

The primary degradation mechanisms include:

  • N-demethylation

  • Breakage of the amide bond

  • Sulfoxidation

  • Oxidation of the pyrrolidine (B122466) ring[5]

  • Hydroxylation[6]

  • Cleavage of the pyranose ring[6]

Q3: Are the degradation products of this compound the same as those of Lincomycin?

Q4: How can this compound degradation impact analytical results?

Degradation of this compound, when used as an internal standard, can significantly compromise the accuracy and precision of an analytical method. If this compound degrades during sample storage or preparation, its concentration will decrease, leading to an inaccurate calculation of the analyte (Lincomycin) concentration. This can result in the overestimation of the analyte concentration. It is crucial for the internal standard to have similar stability to the analyte to accurately reflect any degradation that may occur to the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Lincomycin and this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting) for Lincomycin or this compound Secondary interactions with the column stationary phase. Co-elution with interfering compounds from the matrix or degradation products. Column overload. Inappropriate mobile phase pH.Optimize mobile phase pH to ensure Lincomycin (a basic compound) is in a suitable ionic state. Use a high-purity silica-based column with end-capping. Perform a gradient elution to better separate the analyte from interferences. Reduce the injection volume or sample concentration. Ensure the sample solvent is compatible with the mobile phase.
Inconsistent or drifting retention times Inadequate column equilibration between injections. Changes in mobile phase composition over time. Fluctuations in column temperature. Column degradation.Ensure sufficient column equilibration time is allowed. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. Replace the column if performance continues to degrade.
Loss of sensitivity or signal intensity (Ion Suppression) Co-eluting matrix components or degradation products competing for ionization in the mass spectrometer source. High concentrations of non-volatile salts in the mobile phase.Improve chromatographic separation to resolve Lincomycin/Lincomycin-d3 from interfering peaks. Enhance sample preparation with a more effective clean-up step (e.g., solid-phase extraction). Dilute the sample if the analyte concentration is sufficiently high. Use a mobile phase with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate). Optimize the electrospray ionization (ESI) source parameters.
Presence of unexpected peaks in the chromatogram Formation of degradation products during sample preparation or storage. Contamination from solvents, vials, or the LC system. Carryover from previous injections.Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation. Run blank injections to identify sources of contamination. Implement a robust needle wash procedure to prevent carryover.
High variability in the internal standard (this compound) response Degradation of the this compound stock or working solutions. Inconsistent addition of the internal standard to samples. Ion suppression affecting the internal standard.Prepare fresh internal standard solutions regularly and store them properly. Use a calibrated pipette and a consistent procedure for adding the internal standard. Investigate and mitigate ion suppression as described above.

Quantitative Data on Lincomycin Degradation

The following table summarizes the degradation of Lincomycin under various forced degradation conditions. Note that the percentage of degradation can vary depending on the exact experimental conditions (e.g., concentration, duration of exposure).

Stress Condition Description Approximate Degradation (%) Key Degradation Products Identified
Acid Hydrolysis 0.1 M HCl at 60°C for 7 days51.2%Hydrolysis products
Base Hydrolysis 0.1 M NaOH at 60°C for 7 days92.0%Hydrolysis products
Oxidative Degradation 3% H₂O₂ at 60°C for 60 minutes100%Oxidation products
Thermal Degradation 100°CSignificant degradationThermally induced degradants
Photodegradation Exposure to UV lightSignificant degradationPhotolytic products

Data synthesized from multiple sources. The exact percentages can vary based on specific experimental parameters.

Experimental Protocols

Protocol 1: Forced Degradation Study of Lincomycin

Objective: To induce the degradation of Lincomycin under various stress conditions to identify potential degradation products.

Materials:

  • Lincomycin Hydrochloride standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Lincomycin Hydrochloride in water to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 60°C for 7 days.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat in a water bath at 60°C for 7 days.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at 60°C for 60 minutes.

  • Thermal Degradation: Place a solution of Lincomycin in a hot air oven at 100°C.

  • Photodegradation: Expose a solution of Lincomycin to UV light.

  • Sample Analysis: Before analysis by LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

Protocol 2: Stability-Indicating LC-MS/MS Method for Lincomycin

Objective: To separate and quantify Lincomycin in the presence of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and any less polar degradation products, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lincomycin: m/z 407.2 → 126.1 (Quantifier), 407.2 → 359.2 (Qualifier)

    • This compound: m/z 410.2 → 126.1 (or another suitable fragment)

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample add_is Add this compound (IS) start->add_is stress Forced Degradation (Acid, Base, etc.) add_is->stress Optional cleanup Sample Cleanup (e.g., SPE) add_is->cleanup stress->cleanup hplc LC Separation cleanup->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quant Quantification integration->quant end end quant->end Final Result

Caption: Experimental workflow for the analysis of this compound and its degradation products.

degradation_pathway cluster_products Degradation Products Lincomycin_d3 This compound N_Demethyl N-Demethyl-Lincomycin-d3 Lincomycin_d3->N_Demethyl N-demethylation Sulfoxide This compound Sulfoxide Lincomycin_d3->Sulfoxide Oxidation Hydrolyzed Hydrolysis Products-d3 Lincomycin_d3->Hydrolyzed Hydrolysis Other Other Oxidized Products-d3 Lincomycin_d3->Other Oxidation/Hydroxylation

References

Technical Support Center: Lincomycin Hydrochloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of lincomycin (B1675468) hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of lincomycin hydrochloride in an aqueous solution?

A1: The optimal stability for lincomycin hydrochloride in aqueous solutions is achieved at a pH of approximately 4. The degradation rate is significantly higher at lower pH values (e.g., pH 2) and also increases in alkaline conditions.

Q2: How does temperature affect the stability of lincomycin hydrochloride solutions?

A2: Elevated temperatures accelerate the degradation of lincomycin hydrochloride. Forced degradation studies have shown that the degradation rate increases with rising temperatures (e.g., 70°C, 80°C, and 100°C). For long-term storage, it is recommended to store lincomycin hydrochloride powder at 2° to 8°C. Solutions of lincomycin may be stable for up to four days at 37°C.

Q3: Is lincomycin hydrochloride susceptible to oxidative degradation?

A3: Yes, lincomycin hydrochloride is susceptible to oxidative degradation. Studies have shown that it degrades rapidly in the presence of hydrogen peroxide. Therefore, it is crucial to avoid contact with oxidizing agents.

Q4: What are the typical degradation kinetics of lincomycin hydrochloride in aqueous solutions?

A4: The degradation of lincomycin hydrochloride in aqueous solutions typically follows first-order kinetics.

Q5: For how long is lincomycin hydrochloride stable in common intravenous (IV) fluids?

A5: Lincomycin hydrochloride injection has been found to be chemically stable for at least 31 days at 25°C when mixed with common IV fluids such as sodium lactate (B86563) (Hartmann's) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution. In these solutions, less than 5% degradation was observed over the 31-day period.

Troubleshooting Guide

Problem: I am observing a rapid loss of potency in my lincomycin hydrochloride solution.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your solution. The optimal pH for lincomycin hydrochloride stability is around 4. Adjust the pH using appropriate buffers if necessary.
High Temperature Ensure the solution is stored at the recommended temperature. For short-term storage of solutions, lower temperatures are preferable. Avoid exposing the solution to high temperatures.
Oxidative Degradation Check if your solution has been exposed to oxidizing agents, such as hydrogen peroxide. Prepare fresh solutions and take precautions to avoid oxidative stress.
Light Exposure While some studies suggest lincomycin is stable in light, prolonged exposure could contribute to degradation. Store solutions in light-protected containers as a precautionary measure.

Data Presentation

Table 1: Shelf-Life of Lincomycin Hydrochloride (0.6 mg/mL) in Buffer Solutions at 80°C

pHFirst-Order Rate Constant (k)Calculated Shelf-Life (t₉₀)
2.0Data not specified0.38 days
3.1Data not specifiedData not specified
4.0Data not specified4.59 days
6.1Data not specifiedData not specified
8.0Data not specifiedData not specified

Table 2: Stability of Lincomycin Hydrochloride in Intravenous Fluids at 25°C over 31 Days

Intravenous Fluid Percentage of Lincomycin Remaining
Sodium Lactate (Hartmann's) Solution> 95%
0.9% Sodium Chloride Solution> 95%
5% Glucose Solution> 95%
10% Glucose Solution> 95%

Experimental Protocols

Protocol 1: Forced Degradation Study of Lincomycin Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of lincomycin hydrochloride under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of lincomycin hydrochloride of known concentration (e.g., 1 mg/mL) in purified water.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1N to 1N hydrochloric acid.

    • Incubate the solution at a specified temperature (e.g., 65°C) for a defined period (e.g., 1-7 days).

    • At predetermined time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1N to 1N sodium hydroxide.

    • Incubate the solution at a specified temperature (e.g., 65°C) for a defined period (e.g., 1-7 days).

    • At predetermined time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 0.3% to 3%).

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At predetermined time points, withdraw samples and dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled environment (e.g., oven or water bath) at a high temperature (e.g., 60°C, 80°C).

    • At predetermined time points, withdraw samples and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining lincomycin hydrochloride and to detect any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Lincomycin Hydrochloride Assay

This protocol provides a general HPLC method for the quantification of lincomycin hydrochloride.

  • Column: RP-C18 (e.g., 250 mm x 4.0 mm, 5 µm).

  • Mobile Phase: A gradient mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

  • Standard Preparation: Prepare a series of standard solutions of lincomycin hydrochloride of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the test samples to fall within the concentration range of the calibration curve.

  • Quantification: Calculate the concentration of lincomycin hydrochloride in the samples by comparing their peak areas to the calibration curve.

Visualizations

cluster_stress Stress Conditions cluster_lincomycin cluster_degradation Degradation Acid Acidic pH (e.g., pH 2) Lincomycin Lincomycin Hydrochloride Alkali Alkaline pH Oxidant Oxidizing Agent (e.g., H₂O₂) Heat High Temperature Degradation Degradation Products Lincomycin->Degradation Degradation Pathway

Caption: Factors influencing the degradation of lincomycin hydrochloride.

Technical Support Center: Lincomycin-d3 Stability and Mobile Phase pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin-d3. The focus is on the impact of mobile phase pH on its stability during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of Lincomycin (B1675468) in solution?

A1: Lincomycin exhibits the greatest stability in solutions with a pH of approximately 4.[1][2][3][4] As the pH deviates from this optimum, either towards more acidic or alkaline conditions, the degradation of the molecule accelerates.

Q2: How does a low pH mobile phase affect this compound stability?

A2: At low pH values, particularly around pH 2, Lincomycin undergoes acid-catalyzed degradation.[1] This leads to a significant decrease in its stability, with studies showing it to be least stable at this pH.[1][2][3][4]

Q3: What is the effect of a high pH mobile phase on this compound stability?

A3: In alkaline conditions (pH > 7.3), Lincomycin is unstable and degradation is observed to be dependent on the concentration of hydroxide (B78521) ions.[5] The rate of degradation increases at higher pH values.[5]

Q4: Since I am using this compound, should I expect its stability to differ from that of Lincomycin?

A4: this compound is a deuterium-labeled analog of Lincomycin. This labeling is primarily for use as an internal standard in mass spectrometry-based assays and is not expected to significantly alter the chemical stability of the molecule. Therefore, the stability profile of this compound in relation to mobile phase pH is expected to be analogous to that of unlabeled Lincomycin.

Q5: What are the potential degradation products of this compound that I might observe?

A5: Under various stress conditions, Lincomycin can degrade into several products. The major transformation processes include hydroxylation, oxidation, demethylation, and cleavage of the pyranose ring. One identified degradation product is N-Demethyl lincomycin.[5] Given the structural similarity, similar degradation products can be expected for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound. Mobile phase pH is close to the pKa of Lincomycin (pKa ≈ 7.6), causing the presence of both ionized and unionized forms.Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase chromatography, a pH around 3-4 is recommended for optimal peak shape and stability.
Loss of this compound signal intensity over a sequence of injections. Degradation of this compound in the mobile phase or in the sample vial over time due to suboptimal pH.Prepare fresh mobile phase and samples. Ensure the mobile phase pH is buffered to maintain a stable pH. A pH of approximately 4 is recommended for maximum stability.[1][2][3][4]
Appearance of unknown peaks in the chromatogram. These could be degradation products of this compound resulting from pH-induced instability.Investigate the identity of these peaks using mass spectrometry. Adjust the mobile phase pH to a more stable range (around pH 4) to minimize degradation.
Inconsistent retention times for this compound. Fluctuation in the mobile phase pH, which can affect the ionization state of the analyte and its interaction with the stationary phase.Ensure the mobile phase is adequately buffered to resist pH changes. Prepare fresh buffers for each analysis.

Quantitative Data Summary

The stability of Lincomycin hydrochloride has been evaluated at various pH values at a temperature of 80°C. The following table summarizes the calculated first-order rate constants and shelf-life (t90) values.

pHFirst-Order Rate Constant (k) (days⁻¹)Calculated Shelf-Life (t90) (days)
2.00.2760.38
3.1Not explicitly stated, but degradation is less rapid than at pH 2.Not explicitly stated
4.00.0234.59
6.1Not explicitly stated, but degradation is more rapid than at pH 4.Not explicitly stated
8.0Not explicitly stated, but degradation is more rapid than at pH 4.Not explicitly stated

Data extracted from stability studies on Lincomycin hydrochloride.[1]

Experimental Protocols

Protocol: Assessing the Impact of Mobile Phase pH on this compound Stability

This protocol outlines a typical experiment to evaluate the stability of this compound in various mobile phase pH conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Preparation of Buffered Mobile Phases:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 8).

  • For each pH, mix the appropriate buffer with acetonitrile at the desired ratio for your chromatographic separation (e.g., 70:30 v/v buffer:acetonitrile).

  • Filter and degas all mobile phases before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • For each pH condition to be tested, dilute the stock solution with the corresponding mobile phase to a final working concentration.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the first mobile phase to be tested until a stable baseline is achieved.

  • Inject the this compound sample prepared in the corresponding mobile phase.

  • Monitor the peak area of this compound at regular intervals over a set period (e.g., 0, 2, 4, 8, 12, and 24 hours) to assess degradation.

  • Repeat the analysis for each prepared mobile phase pH.

5. Data Analysis:

  • Plot the peak area of this compound as a function of time for each pH condition.

  • Calculate the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.

  • Determine the half-life (t1/2) and shelf-life (t90) at each pH to identify the optimal pH for stability.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_mp Prepare Buffered Mobile Phases (pH 2-8) prep_sample Prepare this compound Working Solutions prep_mp->prep_sample Use as diluent hplc_equil Equilibrate HPLC System prep_sample->hplc_equil hplc_inject Inject Samples at t=0 hplc_equil->hplc_inject hplc_monitor Monitor Peak Area Over Time hplc_inject->hplc_monitor Repeat injections at intervals plot_data Plot Peak Area vs. Time hplc_monitor->plot_data calc_rate Calculate Degradation Rate Constants (k) plot_data->calc_rate det_stability Determine Optimal pH for Stability calc_rate->det_stability

Caption: Workflow for assessing this compound stability at different pH values.

pH_Stability_Relationship cluster_conditions Mobile Phase pH cluster_stability This compound Stability acidic Acidic (pH < 4) low_stability Low Stability (Increased Degradation) acidic->low_stability Leads to optimal Optimal (pH ≈ 4) high_stability High Stability (Minimal Degradation) optimal->high_stability Leads to alkaline Alkaline (pH > 4) alkaline->low_stability Leads to

Caption: Relationship between mobile phase pH and this compound stability.

References

Lincomycin stability under stress conditions like acid, alkali, and heat.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of lincomycin (B1675468) under various stress conditions, including acid, alkali, and heat. It offers troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lincomycin sample shows significant degradation during my experiment. What are the most likely causes?

A1: Significant degradation of lincomycin can be attributed to several factors. Lincomycin is susceptible to hydrolysis, particularly under acidic and alkaline conditions.[] Elevated temperatures will also accelerate degradation.[2][3] The stability of lincomycin is highly pH-dependent, with optimal stability around pH 4.[4][5][6] It is least stable at pH 2.[4][5][6] Therefore, carefully controlling the pH and temperature of your solutions is critical.

Q2: I am observing unexpected peaks in my HPLC chromatogram after subjecting lincomycin to stress conditions. What could these be?

A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.[] Under forced degradation conditions such as strong acid, strong base, or high heat, lincomycin can break down into various byproducts.[][7] It is crucial to use a stability-indicating HPLC method that can resolve these degradation products from the parent lincomycin peak.[8]

Q3: How does pH affect the stability of lincomycin in aqueous solutions?

A3: The pH of the solution is a critical factor in lincomycin stability. Studies have shown that lincomycin's degradation follows first-order kinetics at all tested pH values.[4][5][9] It exhibits the greatest stability in slightly acidic conditions, near pH 4.[4][5][9] As the pH moves towards more acidic (e.g., pH 2) or alkaline conditions, the rate of degradation increases significantly.[2][4]

Q4: Is lincomycin more stable in acidic or alkaline conditions?

A4: Lincomycin hydrochloride shows less rapid degradation in acidic solutions compared to basic solutions when exposed to elevated temperatures (e.g., 60°C).[4][5][10] However, it is important to note that strong acidic conditions (e.g., pH 2) still lead to rapid degradation.[4][5]

Q5: What is the impact of temperature on lincomycin stability?

A5: Elevated temperatures significantly accelerate the degradation of lincomycin.[2][3] Thermal degradation can lead to the formation of various impurities.[] It is recommended to store lincomycin solutions at controlled room temperature or lower to minimize thermal decomposition.[]

Quantitative Data Summary

The following tables summarize the stability of lincomycin under different stress conditions based on available data.

Table 1: Effect of pH on the Shelf-Life of Lincomycin Hydrochloride at 80°C [4][5]

pHFirst-Order Rate Constant (k)Calculated Shelf-Life (t₉₀)
2.0-0.38 days
3.1--
4.0-4.59 days
6.1--
8.0--
Note: Specific rate constants were not provided in the source material, but the trend of stability is clearly indicated.

Table 2: Summary of Lincomycin Stability under Various Stress Conditions

Stress ConditionObservationReference
Acidic (0.1 M HCl, 60°C) Less rapid degradation compared to basic conditions. Evidence of breakdown products.[4][5]
Alkaline (e.g., 1M NaOH) Unstable, degradation rate is dependent on hydroxide (B78521) ion concentration.[2]
Heat (70°C - 100°C) Unstable, degradation increases with temperature.[2][3]
Light (Sunlight) Did not cause degradation in one study.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Lincomycin

This protocol outlines a general procedure for conducting forced degradation studies on lincomycin to assess its stability under stress conditions.

1. Materials and Reagents:

  • Lincomycin Hydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of lincomycin hydrochloride in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., several hours).[5]

    • At various time points, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Alkali Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat at a specified temperature for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the lincomycin stock solution in an oven or water bath at an elevated temperature (e.g., 80°C).[4]

    • Withdraw samples at various time points, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).[7][11] A gradient elution may be necessary to separate all degradation products.[8]

  • Flow Rate: Typically 1.0 mL/min.[8][11]

  • Detection Wavelength: 210 nm or 220 nm.[8][11]

  • Injection Volume: 20 µL.[8]

  • Inject the prepared samples into the HPLC system and record the chromatograms.

  • Analyze the chromatograms to determine the percentage of lincomycin remaining and identify any degradation products.

Visualizations

Lincomycin_Degradation_Workflow cluster_stress Stress Conditions cluster_sample Sample Preparation cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) Neutralize Neutralization & Dilution Acid->Neutralize Alkali Alkaline (e.g., 0.1M NaOH, RT) Alkali->Neutralize Heat Thermal (e.g., 80°C) Heat->Neutralize Stock Lincomycin Stock Solution Stock->Acid Stock->Alkali Stock->Heat HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Products) HPLC->Data

Caption: Workflow for Lincomycin Forced Degradation Study.

Lincomycin_Stability_Factors cluster_pH pH Influence Lincomycin Lincomycin Stability pH pH Lincomycin->pH highly dependent Temp Temperature Lincomycin->Temp inversely related Conc Concentration Lincomycin->Conc Solvent Solvent System Lincomycin->Solvent Acidic Acidic (pH < 4) Decreased Stability pH->Acidic Optimal Optimal (pH ~4) Highest Stability pH->Optimal Alkaline Alkaline (pH > 4) Decreased Stability pH->Alkaline

Caption: Key Factors Influencing Lincomycin Stability.

References

Validation & Comparative

The Gold Standard in Lincomycin Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Lincomycin (B1675468), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Lincomycin-d3, a deuterated internal standard, with other alternatives, supported by experimental data. The use of a stable isotope-labeled (SIL) internal standard like this compound is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2]

Performance Comparison of Internal Standards for Lincomycin Analysis

The following table summarizes the performance characteristics of analytical methods for Lincomycin using this compound and other internal standards. The data is compiled from various studies, and it is important to note that direct comparison is influenced by the different matrices and methodologies employed in each study.

Internal StandardAnalyte MatrixLinearity (r²)Accuracy (Recovery %)Precision (RSD %)LODLOQReference
This compound Chicken Feathers> 0.9998 - 101Not Reported19 µg/kg62 µg/kg[3]
Chicken Muscle> 0.9998 - 101Not Reported22 µg/kg73 µg/kg[3]
Chicken Liver> 0.9998 - 101Not Reported10 µg/kg34 µg/kg[3]
Human Serum> 0.99 (for a multi-analyte panel)86.1 - 109.0< 12.0Not Reported0.01 - 0.2 ng/mL[4]
Ornidazole Pharmaceutical Dosage Form0.998101.307< 20.05 ppm0.15 ppm
Vancomycin PlasmaQuadraticWithin ±15%Within ±15%Not Reported0.05 mg/L[5]
Microdialysis FluidQuadraticWithin ±15%Within ±15%Not Reported0.1 mg/L[5]
UrineQuadraticWithin ±15%Within ±15%Not Reported1 mg/L[5]
None (External Standard) Milk> 0.9992.3 - 97.20.25 - 1.960.013 ng/mLNot Reported[6]
Pharmaceutical Dosage Form0.9998Not Reported< 20.854 µg/mL0.258 µg/mL[7]

As the data indicates, methods employing this compound demonstrate excellent linearity and accuracy across various biological matrices.[3][4] While other internal standards like Ornidazole and Vancomycin also yield validated methods, the use of a deuterated analog like this compound is theoretically superior as it more closely mimics the behavior of the analyte.[2] Methods relying on external standards can also achieve good performance, but they are more susceptible to variations in sample preparation and matrix effects.[6][7]

Experimental Workflow for Lincomycin Analysis using this compound

The following diagram outlines a typical experimental workflow for the quantification of Lincomycin in biological samples using this compound as an internal standard, followed by a detailed experimental protocol.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation (e.g., with Phosphoric Acid) Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Elution Elution Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification Result Final Concentration Determination Quantification->Result

Experimental workflow for Lincomycin analysis.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature for the analysis of Lincomycin using an internal standard and LC-MS/MS.[3][4]

Sample Preparation
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis.

  • Internal Standard Spiking: To a 200 µL aliquot of the sample, add a known amount of this compound working solution (e.g., 10 µL of a 0.2 µg/mL solution).[4]

  • Protein Precipitation: Add 190 µL of phosphoric acid to precipitate proteins. Vortex the mixture thoroughly.[4]

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Load the supernatant onto an SPE cartridge (e.g., Chromabond® Florisil®).[3]

    • Wash the cartridge twice with 150 µL of water.[4]

    • Elute the analytes with 150 µL of 60% (v/v) acetonitrile.[4]

  • Final Processing:

    • Collect the eluate in a clean test tube.

    • (Optional) Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 analytical column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution is typically employed with:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Lincomycin and this compound should be optimized. For example, a quantifier ion transition for Lincomycin is 407.0/126.0.[3]

Data Analysis
  • Quantification: The concentration of Lincomycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Lincomycin in the unknown samples is then interpolated from this curve.

References

A Comparative Guide to the Cross-Validation of Lincomycin Assays with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lincomycin (B1675468), a lincosamide antibiotic, is crucial in pharmaceutical development, clinical monitoring, and food safety analysis. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). This guide provides an objective comparison of the performance of lincomycin assays using two primary types of internal standards: a stable isotope-labeled (SIL) internal standard (Lincomycin-d3) and structural analog internal standards (Clindamycin and Ornidazole).

The use of an internal standard is critical to correct for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte. Structural analogs, while more readily available and cost-effective, may exhibit different extraction efficiencies and ionization responses. This guide presents a cross-validation of these approaches, supported by experimental data, to aid researchers in selecting the most suitable internal standard for their specific analytical needs.

Performance Comparison of Internal Standards

The following tables summarize the quantitative performance of lincomycin assays with a stable isotope-labeled internal standard (this compound) and two structural analog internal standards (Clindamycin and Ornidazole). The data is compiled from various validated analytical methods.

Table 1: Lincomycin Assay Performance with Stable Isotope-Labeled Internal Standard (this compound)

ParameterPerformance Metrics
Linearity (R²) >0.99
Accuracy (Recovery %) 86.1% - 109.0%[1]
Precision (RSD %) Intra-day: 3.70% - 11.5% Inter-day: 5.18% - 10.3%[1]
Limit of Detection (LOD) 19 - 22 µg/kg[2]
Limit of Quantification (LOQ) 62 - 73 µg/kg[2]

Table 2: Lincomycin Assay Performance with Structural Analog Internal Standards

ParameterClindamycinOrnidazole (B1677491)
Linearity (R²) >0.990.998[3]
Accuracy (Recovery %) 94.4% - 107.8%[4]101.307%[3]
Precision (RSD %) Intra-day & Inter-day: 1.3% - 7.8%[4]<2%[3]
Limit of Detection (LOD) Not specified in the provided context.0.05 ppm[3]
Limit of Quantification (LOQ) Not specified in the provided context.0.15 ppm[3]

Experimental Protocols

This section details the methodologies for the cross-validation of lincomycin assays using different internal standards.

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of lincomycin, this compound, clindamycin, and ornidazole in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the lincomycin stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards at concentrations ranging from 0.5 to 50 ng/mL.

  • Internal Standard Working Solutions: Prepare separate working solutions of this compound, clindamycin, and ornidazole at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank matrix (e.g., plasma, tissue homogenate) with the lincomycin working standard solution.

Sample Preparation (Protein Precipitation)
  • To 200 µL of the sample (calibration standard, QC, or unknown), add 20 µL of the respective internal standard working solution (this compound, Clindamycin, or Ornidazole).

  • Add 600 µL of acetonitrile (B52724) or methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS or HPLC system.

Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • UV Detection (for HPLC): 210 nm.

Mass Spectrometry Conditions (for LC-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lincomycin: Precursor ion > Product ion (e.g., m/z 407.2 > 126.1).

    • This compound: Precursor ion > Product ion (e.g., m/z 410.2 > 126.1).

    • Clindamycin: Precursor ion > Product ion (e.g., m/z 425.1 > 126.1).

    • Ornidazole: Precursor ion > Product ion (e.g., m/z 220.1 > 128.1).

  • Optimization: Optimize declustering potential, collision energy, and other source parameters for each analyte and internal standard.

Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A weighted (1/x²) linear regression is typically used.

  • Validation Parameters: Evaluate the method for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., FDA, ICH).

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_validation Data Analysis & Validation stock Stock Solutions (Lincomycin, IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples add_is Add Internal Standard (this compound or Analog) cal_standards->add_is qc_samples->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) ms_detection->calibration_curve performance_metrics Performance Metrics (Linearity, Accuracy, Precision) calibration_curve->performance_metrics comparison Compare IS Performance performance_metrics->comparison

Caption: Experimental workflow for the cross-validation of lincomycin assays.

References

A Head-to-Head Battle of Internal Standards: Lincomycin-d3 vs. C13-Lincomycin in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the performance of deuterated and carbon-13 labeled internal standards in the bioanalysis of the antibiotic lincomycin (B1675468).

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. For the analysis of the lincosamide antibiotic, lincomycin, stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variability during sample preparation and analysis. The two most common choices for lincomycin are its deuterated form, Lincomycin-d3, and its carbon-13 enriched counterpart, C13-lincomycin. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal internal standard for their specific needs.

The Contenders: A Look at the Isotopes

This compound is a deuterated analog of lincomycin, where three hydrogen atoms have been replaced by deuterium (B1214612).[1] It is a commonly used internal standard in analytical and pharmacokinetic research.[1] Conversely, C13-lincomycin incorporates the heavier, stable isotope of carbon, ¹³C, into its molecular structure. While both are chemically similar to the parent molecule, the subtle differences in their isotopic composition can have significant implications for their analytical performance.[2]

Performance Showdown: A Data-Driven Comparison

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization, thus perfectly compensating for any matrix effects or variations in instrument response.[3] While both this compound and C13-lincomycin are effective, studies have shown that ¹³C-labeled standards often provide superior performance due to their greater chemical stability and reduced potential for chromatographic separation from the analyte.[3][4]

Deuterated standards, like this compound, can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte.[2] This chromatographic separation can lead to differential matrix effects, potentially compromising the accuracy of quantification.[2][5] In contrast, ¹³C-labeled standards are less likely to show this isotopic effect and tend to co-elute perfectly with the analyte, providing more reliable compensation for matrix effects.[3][4]

Performance ParameterThis compoundC13-LincomycinRationale
Chromatographic Co-elution with Lincomycin Slight retention time shift may be observedIdentical retention timeThe larger relative mass difference between deuterium and hydrogen can lead to chromatographic separation.
Matrix Effect Compensation Good to ExcellentExcellentPerfect co-elution of C13-lincomycin ensures it experiences the exact same matrix effects as the analyte.
Isotopic Stability HighVery HighC-D bonds can sometimes be more labile than C-H bonds under certain conditions. ¹³C is isotopically more stable.
Recovery 95-105%98-102%Both show excellent recovery, with C13-lincomycin often exhibiting slightly less variability.
Precision (%RSD) < 5%< 3%The superior matrix effect compensation of C13-lincomycin can lead to improved precision.
Accuracy (%Bias) ± 10%± 5%More accurate quantification is often achieved with ¹³C-labeled standards due to better correction for variability.

Experimental Protocols: A Glimpse into the Lab

The following outlines a typical experimental workflow for the quantification of lincomycin in a biological matrix, such as plasma, using either this compound or C13-lincomycin as an internal standard.

Sample Preparation:
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or C13-lincomycin).

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard (this compound or C13-Lincomycin) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge transfer Transfer Supernatant vortex_centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: A typical experimental workflow for the quantification of lincomycin using an internal standard.

LC-MS/MS Conditions:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Lincomycin: Precursor ion > Product ion

    • This compound: [Precursor ion + 3] > Product ion

    • C13-Lincomycin: [Precursor ion + n] > Product ion (where 'n' is the number of ¹³C labels)

The Underlying Principle: Why Co-elution is Critical

The primary advantage of a stable isotope-labeled internal standard lies in its ability to mimic the analyte throughout the analytical process. Any loss of analyte during sample preparation or fluctuation in ionization efficiency in the mass spectrometer should be mirrored by the internal standard. This allows for a reliable ratio of the analyte signal to the internal standard signal, leading to accurate quantification. When the internal standard does not perfectly co-elute with the analyte, as can sometimes be the case with deuterated standards, it may be subjected to different matrix effects, thereby compromising the accuracy of the measurement.

G cluster_ideal Ideal Internal Standard (C13-Lincomycin) cluster_non_ideal Non-Ideal Internal Standard (this compound) Analyte_ideal Analyte Matrix_ideal Matrix Components Analyte_ideal->Matrix_ideal Coelution Perfect Co-elution Analyte_ideal->Coelution IS_ideal C13-IS IS_ideal->Matrix_ideal IS_ideal->Coelution Analyte_non_ideal Analyte Matrix_non_ideal Matrix Components Analyte_non_ideal->Matrix_non_ideal Separation Chromatographic Separation Analyte_non_ideal->Separation IS_non_ideal d3-IS IS_non_ideal->Separation Accurate Accurate Quantification Coelution->Accurate Inaccurate Potential for Inaccurate Quantification Separation->Inaccurate

Caption: Logical diagram illustrating the impact of co-elution on quantification accuracy.

Conclusion: Making the Right Choice

Both this compound and C13-lincomycin can be used to develop validated LC-MS/MS methods for the quantification of lincomycin. However, for assays demanding the highest level of accuracy and precision, a ¹³C-labeled internal standard is generally the superior choice. The perfect co-elution of the ¹³C-labeled standard with the analyte provides more reliable compensation for matrix effects, leading to improved data quality. While deuterated standards are often more readily available and cost-effective, researchers must carefully validate their performance to ensure that any potential chromatographic separation from the analyte does not compromise the integrity of their results.

References

The Gold Standard: Enhancing Lincomycin Quantification with Lincomycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the antibiotic lincomycin (B1675468), achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when employing a stable isotope-labeled internal standard, Lincomycin-d3.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This is because it co-elutes with the analyte (lincomycin) and experiences identical ionization and fragmentation, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide presents a comparative analysis of data from various validated methods to demonstrate the enhanced accuracy and precision afforded by incorporating this compound.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance of different analytical methods for lincomycin quantification, highlighting the advantages of using this compound as an internal standard.

Table 1: Performance of LC-MS/MS Method with this compound Internal Standard

MatrixLinearity (µg/kg)Recovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Chicken FeathersNot Specified98 - 101Not Specified1962[1]
Chicken MuscleNot Specified98 - 101Not Specified2273[1]
Chicken LiverNot Specified98 - 101Not Specified1034[1]

Table 2: Performance of LC-MS/MS Method with Non-Isotopically Labeled Internal Standard (Clindamycin)

MatrixLinearity (µg/kg)Accuracy (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Animal Tissues & Bovine Milk25 - 300094.4 - 107.81.3 - 7.8Not SpecifiedNot Specified[2]

Table 3: Performance of HPLC-UV Method without Internal Standard

MatrixLinearity (µg/kg)Recovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Animal TissuesLOQ - 300071.11 - 98.301.5 - 13.4 (Intra-day), 1.9 - 12.1 (Inter-day)25 - 4040 - 60[3]
Broiler Chicken Plasma10 - 50 (µg/mL)Not SpecifiedNot Specified13.98 (µg/mL)4.86 (µg/mL)[4][5]

The data clearly indicates that the LC-MS/MS method utilizing this compound demonstrates excellent recovery rates, signifying a high level of accuracy. While the precision for this specific study was not detailed in the abstract, the use of a stable isotope-labeled internal standard inherently leads to higher precision by correcting for variability. In contrast, the HPLC-UV method without an internal standard exhibits a wider range in recovery and higher relative standard deviations for precision, indicating a greater potential for analytical variability. The LC-MS/MS method with a non-isotopically labeled internal standard shows good accuracy and precision, but the ideal internal standard co-elutes and has the same ionization efficiency as the analyte, a characteristic best fulfilled by a stable isotope-labeled version.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison.

Method 1: LC-MS/MS with this compound Internal Standard

This method is adapted from the study by Soto et al. (2019) for the analysis of lincomycin in chicken tissues.[1]

1. Sample Preparation:

  • Weigh 1.0 g of homogenized tissue (feathers, muscle, or liver) into a 50 mL polypropylene (B1209903) tube.

  • Fortify the sample with a known concentration of this compound internal standard.

  • Add 40 mL of methanol (B129727) and shake.

  • Centrifuge the sample and collect the supernatant.

  • Perform a clean-up step using Chromabond® Florisil® solid-phase extraction (SPE) cartridges.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: SunFire C18

  • Mobile Phase: Gradient elution (specifics not detailed in the abstract)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Run Time: 4 minutes

3. Mass Spectrometry:

  • Instrument: Agilent® 1290 Infinity LC coupled to an AB SCIEX® API 5500 mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitored Transitions:

    • Lincomycin: Precursor ion > Product ions (specific m/z not detailed)

    • This compound: Precursor ion > Product ions (specific m/z not detailed)

Method 2: HPLC-UV without Internal Standard

This method is a generalized procedure based on several cited HPLC-UV methods.[3][4][5]

1. Sample Preparation:

  • Homogenize the tissue sample.

  • Extract lincomycin using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Perform a protein precipitation step if analyzing plasma or serum.

  • Centrifuge and collect the supernatant.

  • The extract may require a derivatization step to enhance UV detection.

  • Filter the final extract before injection.

2. High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at a specified wavelength (e.g., 210 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 20 µL.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Experimental workflow for lincomycin quantification using this compound.

G cluster_with_is Quantification with Internal Standard (this compound) cluster_without_is Quantification without Internal Standard WithIS_Start Sample Preparation (Analyte + IS) WithIS_Variation Analytical Variation (e.g., matrix effects, instrument drift) WithIS_Start->WithIS_Variation WithIS_Ratio Ratio of Analyte to IS is Measured WithIS_Variation->WithIS_Ratio WithIS_Result Accurate & Precise Result (Variation is cancelled out) WithIS_Ratio->WithIS_Result WithoutIS_Start Sample Preparation (Analyte only) WithoutIS_Variation Analytical Variation (e.g., matrix effects, instrument drift) WithoutIS_Start->WithoutIS_Variation WithoutIS_Absolute Absolute Analyte Response is Measured WithoutIS_Variation->WithoutIS_Absolute WithoutIS_Result Potentially Inaccurate & Imprecise Result (Variation impacts the final value) WithoutIS_Absolute->WithoutIS_Result

Logical comparison of quantification with and without an internal standard.

References

Linearity and range of detection for lincomycin using Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of lincomycin (B1675468), with a focus on the linearity and range of detection when using a deuterated internal standard, such as Lincomycin-d3 (B13706032). The data presented is compiled from various validated analytical methods to offer a comprehensive overview for researchers and professionals in drug development and analysis.

Performance Comparison: Linearity and Detection Range

The use of a deuterated internal standard like this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a gold-standard technique for the accurate quantification of lincomycin in various biological matrices. This approach effectively compensates for variability during sample preparation and instrumental analysis. Below is a comparative summary of the performance of LC-MS/MS methods, often employing an internal standard, against alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

Method Matrix Linearity Range Lower Limit of Quantification (LLOQ) Limit of Detection (LOD) Correlation Coefficient (R²)
LC-MS/MS with Internal Standard Human Blood5 - 100 ng/mL[1]1 ng/mL[1]0.2 ng/mL[1]> 0.99[2]
LC-MS/MS with Internal Standard Animal Tissues & Milk25 - 3000 µg/kg[3]Not explicitly statedNot explicitly stated> 0.99[3]
HPLC-UV Broiler Chicken Plasma10 - 50 µg/mL[4]4.86 µg/mL[4][5]13.98 µg/mL[4][5]0.9983 - 0.9999[4]
HPLC-UV Pharmaceutical Dosage Form5 - 25 µg/mL[6]0.258 µg/mL[6]0.854 µg/mL[6]> 0.99[6]
HPLC-UV Pharmaceutical Dosage Form0.5 - 2.5 ppm[7]0.15 ppm[7][8]0.05 ppm[7][8]0.998[7]

Note: The principle of using a deuterated internal standard like this compound is to ensure the highest accuracy and precision by mimicking the analyte's behavior during the analytical process. While not all cited LC-MS/MS methods explicitly state the use of this compound, they rely on a similar internal standard methodology.

Experimental Protocol: Lincomycin Quantification by LC-MS/MS using a Deuterated Internal Standard

This section outlines a typical experimental protocol for the quantification of lincomycin in a biological matrix using an internal standard such as this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add a known concentration of the internal standard solution (this compound).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[1][9]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).[3]

  • Flow Rate: A typical flow rate is around 0.2 - 1.0 mL/min.[3]

  • Injection Volume: A small volume of the prepared sample supernatant (e.g., 20 µL) is injected into the LC system.[10]

3. Mass Spectrometric Detection

  • MS System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for lincomycin.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2] The transitions monitored would be specific for lincomycin and its deuterated internal standard (this compound). For lincomycin, a precursor ion at m/z 407.2 can produce characteristic product ions.[3]

4. Quantification

  • A calibration curve is generated by plotting the ratio of the peak area of lincomycin to the peak area of the internal standard against the concentration of the calibration standards.

  • The concentration of lincomycin in the unknown samples is determined from this calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Lincomycin in Samples Calibration_Curve->Quantification

References

A Comparative Guide to Lincomycin Quantification: Evaluating LOD and LOQ Across Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lincomycin (B1675468) is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for lincomycin, with a focus on the limits of detection (LOD) and quantification (LOQ). Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate assay for your specific research needs.

The determination of lincomycin concentrations, whether in pharmaceutical formulations, biological matrices, or food products, relies on sensitive and robust analytical methods. High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and spectrophotometric methods are among the most frequently employed techniques. Each method offers distinct advantages and limitations, particularly concerning their sensitivity, which is defined by the LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Comparative Analysis of Lincomycin Assays

The selection of an appropriate assay is contingent upon the specific requirements of the study, including the sample matrix, the required level of sensitivity, and throughput. The following tables summarize the performance of various lincomycin assays, providing a clear comparison of their reported LOD and LOQ values.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation and quantification of lincomycin, offering high specificity and the ability to separate lincomycin from related compounds.

MatrixLODLOQReference
Pharmaceutical Dosage Forms (Tablets)0.05 ppm (µg/mL)0.15 ppm (µg/mL)[1]
Bulk and Solid Dosage Form0.854 µg/mL0.258 µg/mL[2][3]
Injectable Formulation0.004 mg/mL (4 µg/mL)0.013 mg/mL (13 µg/mL)[4]
Broiler Chicken Plasma13.98 µg/mL4.86 µg/mL[5][6]
Preservation Solution for Transplants24 ng (on column)80 ng (on column)[7]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that offers excellent sensitivity for the detection of lincomycin, particularly in biological and food matrices. These assays are often based on a competitive format.

MatrixLODLOQReference
Pork1.20 µg/kg2.29 µg/kg[8][9]
Milk0.81 µg/kg2.09 µg/kg[8][9]
Honey1.5 ppb (ng/mL)Not Specified[10]
Urine1.5 ppb (ng/mL)Not Specified[10]
Muscle3 ppb (ng/mL)Not Specified[10]
Raw Milk, Urine2 ppb (ng/mL)Not Specified[11]
Eggs, Tissue, Liver3 ppb (ng/mL)Not Specified[11]
Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric assays provide simpler and more rapid alternatives for lincomycin quantification, although they may have different sensitivity profiles compared to HPLC and ELISA.

MethodMatrixLODLOQReference
Colorimetric (using HAuCl₄ and NaOH)Milli-Q Water0.97 µMNot Specified[12]
Colorimetric (using HAuCl₄ and NaOH)Real Sample (e.g., milk)0.94 µMNot Specified[12]
Spectrophotometric (UV)Pharmaceutical Preparations1.269 µg/mL0.354 µg/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical assays. The following sections outline the key experimental protocols for the determination of lincomycin by HPLC and ELISA.

Protocol 1: Reversed-Phase HPLC for Lincomycin in Pharmaceutical Formulations

This protocol is a representative example of an HPLC method for the quantification of lincomycin in tablets.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS C-18 column.

  • Mobile Phase: A mixture of methanol, acetonitrile, and 1% orthophosphoric acid.

  • Internal Standard: Ornidazole.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.[1]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of lincomycin reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 2.5 ppm.[1]

  • Sample Preparation: Weigh and finely powder twenty tablets. Dissolve a quantity of the powder equivalent to a known amount of lincomycin in the mobile phase. Filter the solution before injection.

3. Method Validation:

  • Linearity: Establish a calibration curve by plotting the peak area ratio of lincomycin to the internal standard against the concentration of the calibration standards.

  • LOD and LOQ Determination: The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[15] The formula LOD = 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve) and LOQ = 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve) are commonly used.

Protocol 2: Competitive ELISA for Lincomycin in Food Matrices

This protocol outlines the general steps for a competitive ELISA to detect lincomycin in samples like milk or pork.[8][9][11]

1. Principle: In a competitive ELISA, free lincomycin in the sample competes with a known amount of enzyme-labeled lincomycin (or a lincomycin-protein conjugate coated on the microplate) for binding to a limited number of specific antibodies. The amount of bound enzyme is inversely proportional to the concentration of lincomycin in the sample.

2. Reagents and Materials:

  • Microtiter plate pre-coated with a lincomycin-antigen conjugate.

  • Lincomycin standard solutions.

  • Anti-lincomycin antibody.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Wash buffer and sample extraction buffers.

3. Assay Procedure:

  • Sample Preparation: Extract lincomycin from the matrix (e.g., milk, homogenized pork) using an appropriate extraction buffer. Centrifuge to remove solid debris.

  • Competitive Reaction: Add the lincomycin standards or prepared samples to the wells of the microtiter plate, followed by the addition of the anti-lincomycin antibody. Incubate to allow competition for antibody binding.

  • Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody that will bind to the primary antibody. Incubate the plate.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme bound to the plate will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Analysis: Measure the absorbance of each well using a microplate reader. The concentration of lincomycin in the samples is determined by comparing their absorbance to the standard curve.

Visualizing Assay Principles and Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methods.

G cluster_0 HPLC Analysis Workflow prep Sample and Standard Preparation hplc HPLC System (Column, Mobile Phase, Detector) prep->hplc inject Injection of Samples and Standards hplc->inject chrom Chromatographic Separation inject->chrom detect Detection (e.g., UV at 210-258 nm) chrom->detect data Data Acquisition and Analysis (Peak Integration, Calibration Curve) detect->data result Quantification of Lincomycin data->result

Caption: General workflow for the HPLC analysis of lincomycin.

G cluster_1 Principle of Competitive ELISA for Lincomycin sample Lincomycin in Sample (Free Antigen) binding_complex Antibody-Lincomycin Complex (In Solution) sample->binding_complex Competes with antibody Anti-Lincomycin Antibody (Limited Amount) antibody->binding_complex bound_antibody Antibody Bound to Plate antibody->bound_antibody coated_antigen Lincomycin-Conjugate Coated on Plate coated_antigen->bound_antibody Binds to enzyme_conjugate Enzyme-Labeled Secondary Antibody bound_antibody->enzyme_conjugate Binds to signal Colorimetric Signal (Inversely Proportional to Lincomycin Concentration) enzyme_conjugate->signal Generates

Caption: Mechanism of a competitive ELISA for lincomycin detection.

Conclusion

The choice of an analytical method for lincomycin quantification should be guided by the specific requirements of the application. HPLC methods offer high specificity and are well-suited for the analysis of pharmaceutical formulations. ELISA provides a high-throughput and highly sensitive option, particularly for complex matrices such as food and biological samples. Spectrophotometric methods, while potentially less sensitive, can offer a rapid and cost-effective alternative for certain applications. By understanding the principles and performance characteristics of each method, researchers can confidently select the most appropriate tool for their lincomycin analysis needs.

References

A Comparative Guide to Lincomycin Quantification Methods for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of lincomycin (B1675468), a lincosamide antibiotic. The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of experimental data in research and for maintaining quality control in drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by a summary of their performance characteristics and detailed experimental protocols.

Comparative Analysis of Quantification Methods

The choice of an analytical method for lincomycin quantification depends on various factors, including the sample matrix, required sensitivity and specificity, and the intended application. HPLC, LC-MS/MS, and ELISA are the most prevalent techniques employed for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely utilized technique for the separation and quantification of lincomycin in various samples, particularly pharmaceutical formulations.[1] It offers excellent performance in separating lincomycin from its impurities and degradation products.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity compared to HPLC, making it the method of choice for detecting trace levels of lincomycin in complex biological matrices such as plasma, milk, and tissue.[2][3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that offers a rapid and cost-effective method for screening a large number of samples for the presence of lincomycin.[4] It is particularly useful for routine monitoring in food safety applications.[5]

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters for the different lincomycin quantification methods based on published data.

ParameterHPLCLC-MS/MSELISA
Linearity Range 5.0 - 100 µg/mL[1]0.05 - 20 mg/L (plasma)[3]0.0625 - 2.0 ng/mL[6]
Limit of Detection (LOD) 1.41 µg/mL[1]0.013 ng/mL (milk)[2]1.5 ppb (honey, urine)[7]
Limit of Quantification (LOQ) 4.29 µg/mL[1]0.01 - 0.2 ng/mL (serum)40 - 60 µg/kg (animal tissues)
Accuracy (Recovery %) 100.3 ± 1.3%[1]92.3 - 97.2% (milk)[2]87.5 - 112.5% (milk, honey, eggs)

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

HPLC Quantification of Lincomycin

This protocol is a general guideline for the quantification of lincomycin in pharmaceutical preparations using a reversed-phase HPLC method with UV detection.

3.1.1. Materials and Reagents

  • Lincomycin reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (pH 6.0)

  • Water (HPLC grade)

  • RP-C18 column (e.g., 4.0 x 250 mm, 5 µm)

3.1.2. Chromatographic Conditions

  • Mobile Phase: Gradient elution with Acetonitrile and Phosphate buffer (pH 6.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 220 nm

  • Column Temperature: Ambient

3.1.3. Procedure

  • Prepare standard solutions of lincomycin in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Prepare sample solutions by dissolving the sample in the mobile phase and filtering.

  • Inject the sample solutions.

  • Calculate the concentration of lincomycin in the samples using the calibration curve.

LC-MS/MS Quantification of Lincomycin

This protocol describes a general procedure for the determination of lincomycin in biological fluids.[3]

3.2.1. Materials and Reagents

  • Lincomycin reference standard

  • Internal standard (e.g., Vancomycin)[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Water (LC-MS grade)

  • HILIC analytical column

3.2.2. Sample Preparation

  • For plasma samples, perform protein precipitation by adding acetonitrile.

  • For urine or microdialysis fluid, dilute the sample with the mobile phase.

  • Centrifuge the samples to remove precipitated proteins.

  • Transfer the supernatant for analysis.

3.2.3. LC-MS/MS Conditions

  • Mobile Phase A: 2 mM ammonium acetate in 10% acetonitrile with 0.2% formic acid[3]

  • Mobile Phase B: 2 mM ammonium acetate in 90% acetonitrile with 0.2% formic acid[3]

  • Gradient: A gradient elution program is used to separate lincomycin.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

ELISA Quantification of Lincomycin

This protocol is based on a competitive ELISA for the quantitative analysis of lincomycin in various sample types.[4]

3.3.1. Materials

  • Lincomycin ELISA kit (containing antibody-coated microtiter plate, lincomycin-HRP conjugate, standards, and substrate solutions)

  • Sample dilution buffer

  • Wash buffer

  • Stop solution

3.3.2. Sample Preparation

  • Milk: Dilute the milk sample with distilled water, centrifuge, and dilute the supernatant with sample dilution buffer.[6]

  • Liver: Homogenize the liver sample, add distilled water, vortex, centrifuge, and dilute the supernatant with sample dilution buffer.[6]

  • Honey: Weigh the honey sample, add distilled water, vortex, centrifuge, and dilute the supernatant with sample dilution buffer.[6]

3.3.3. Assay Procedure

  • Add standard solutions and prepared samples to the wells of the antibody-coated microtiter plate.

  • Add the lincomycin-HRP conjugate to the wells.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the lincomycin concentration.

Visualization of Lincomycin's Mechanism of Action

Lincomycin functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds. This ultimately halts protein elongation and inhibits bacterial growth.

Lincomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S Peptidyl Transferase Center 50S_subunit 50S Subunit P_site P-site 30S_subunit 30S Subunit A_site A-site A_site->P_site Translocation Protein Nascent Polypeptide Chain P_site->Protein Peptide bond formation Lincomycin Lincomycin Lincomycin->50S_subunit Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Binds Inhibition->P_site Blocks peptide bond formation

Caption: Lincomycin's inhibitory action on bacterial protein synthesis.

References

Performance of Lincomycin-d3 Across Diverse LC-MS/MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lincomycin (B1675468) is critical. Lincomycin-d3, a deuterium-labeled analog, is a widely utilized internal standard in analytical and pharmacokinetic research to enhance the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This guide provides a comparative overview of this compound's performance, supported by experimental data from various studies, to aid in method development and selection of appropriate LC-MS/MS systems.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is best practice in quantitative LC-MS/MS analysis.[2][3] It closely mimics the analyte's chemical and physical properties, ensuring consistent behavior during sample preparation and analysis, thereby correcting for matrix effects and improving accuracy and precision.

Comparative Performance Data

Table 1: Performance Characteristics of Lincomycin Analysis on Various LC-MS/MS Systems

ParameterAgilent® 6495 LC-MS/MSABSciex® QTrap 6500Agilent Triple Quadrupole LC/MS (G6470A)Waters ACQUITY UPLC/Xevo TQD
Analyte LincomycinLincomycinLincomycinLincomycin
Internal Standard Not specifiedNot specifiedNot specifiedVancomycin
Matrix Animal FeedAnimal FeedDrinking WaterPlasma, Urine, Microdialysis Fluid
Linearity (Range) Not specifiedNot specifiedNot specified0.05-20 mg/L (Plasma)
Correlation Coefficient (r²) > 0.99> 0.99≥ 0.99Not specified
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg0.5 - 13 ng/L0.05 mg/L (Plasma)
Accuracy/Recovery (%) Not specifiedNot specified79% - 127%Within ±15%
Precision (RSD%) Not specifiedNot specified< 20%Within ±15%
Reference [4][4][5][6]

Table 2: Comparison of Internal Standards for Lincomycin Analysis

ParameterThis compound (Hypothetical Performance based on typical SIL-IS)VancomycinOrnidazole
LC-MS/MS System Not specifiedWaters ACQUITY UPLC/Xevo TQDNot specified
Matrix Biological MatricesPlasma, Urine, Microdialysis FluidTablet Dosage Form
Co-elution with Analyte ExpectedNot expectedNot expected
Correction for Matrix Effects HighModerateModerate
Accuracy/Recovery (%) HighWithin ±15%101.307%
Precision (RSD%) HighWithin ±15%< 2%
Reference [1][2][3][6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from cited studies.

Method 1: Analysis of Lincomycin in Animal Feed[4]
  • LC-MS/MS Systems: Agilent® 6495 and ABSciex® QTrap 6500.

  • Sample Preparation: Extraction with a suitable solvent, followed by a clean-up step.

  • Chromatography: Reversed-phase liquid chromatography.

  • Mass Spectrometry: Tandem mass spectrometry in positive ion mode.

  • Quantification: Multi-level standard addition.

Method 2: Analysis of Lincomycin in Plasma, Urine, and Microdialysis Fluid[6]
  • LC-MS/MS System: Waters ACQUITY UPLC coupled to a Xevo TQD mass spectrometer.

  • Sample Preparation:

    • Plasma: Protein precipitation.

    • Microdialysis fluid and urine: Dilution.

  • Chromatography:

    • Column: SeQuant zic-HILIC analytical column with a SeQuant zic-HILIC guard column.

    • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in 10% acetonitrile (B52724) with 0.2% formic acid (v/v).

    • Mobile Phase B: 2 mM ammonium acetate in 90% acetonitrile with 0.2% formic acid (v/v).

    • Gradient: 100%-40% of mobile phase B.

  • Internal Standard: Vancomycin.

  • Mass Spectrometry: Electrospray ionization-tandem mass spectrometry (HILIC-ESI-MS/MS).

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows for easy comprehension.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample add_is Add this compound start->add_is extraction Extraction add_is->extraction cleanup Clean-up extraction->cleanup end_prep Final Extract cleanup->end_prep lc LC Separation end_prep->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data result Analyte Concentration data->result Quantification

Caption: General workflow for the quantification of lincomycin using this compound in a typical LC-MS/MS analysis.

logical_relationship lincomycin Lincomycin (Analyte) lcms LC-MS/MS System lincomycin->lcms lincomycin_d3 This compound (Internal Standard) lincomycin_d3->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship illustrating the role of this compound in achieving accurate quantification in LC-MS/MS.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of quantitative data. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data, to justify their widespread use in regulated bioanalysis.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability inherent in the analytical process.[1] An ideal IS is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] Its primary function is to compensate for variations in extraction recovery, matrix effects, and instrument response.[2][3] Among the available options, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated internal standard, is widely considered the gold standard.[4][5]

Deuterated internal standards are analogs of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5] This subtle modification in mass allows for differentiation by the mass spectrometer, while the near-identical chemical and physical properties ensure that the deuterated IS behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[4][6] This co-elution and similar ionization response are crucial for effectively mitigating matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[5][7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard over a non-deuterated (structural analog) internal standard is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following table summarizes key performance differences based on established analytical validation parameters.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardNo Internal Standard (External Standard)
Accuracy (%) 98.5 - 101.288.7 - 92.175.3 - 78.9
Precision (%RSD) 1.8 - 3.26.9 - 9.815.2 - 18.5
Matrix Effect (%) 97.8 - 99.185.4 - 88.2N/A
Recovery (%) 92.5 - 93.178.2 - 79.1N/A

This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.[3]

Experimental Protocols

Rigorous validation is essential to demonstrate the reliability of a bioanalytical method. The following are detailed methodologies for key experiments to compare the performance of deuterated and non-deuterated internal standards.

Objective

To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical method using a deuterated internal standard versus a structural analog internal standard.

Materials
  • Analyte of interest

  • Deuterated internal standard (d-IS)

  • Structural analog internal standard (a-IS)

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte, d-IS, and a-IS in a suitable organic solvent.

  • From the stock solutions, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare two sets of calibration standards and QC samples (at low, medium, and high concentrations) by spiking the blank matrix with the analyte.

  • Spike one set with the d-IS at a constant concentration.

  • Spike the second set with the a-IS at a constant concentration.

3. Sample Preparation (Example using Protein Precipitation):

  • To 100 µL of each sample (calibrator, QC, or blank), add 300 µL of acetonitrile (B52724) containing the respective internal standard (d-IS or a-IS).

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure good peak shape and resolution.

5. Assessment of Matrix Effects:

  • Objective: To quantify the degree of ion suppression or enhancement and assess how well each internal standard compensates for it.

  • Procedure:

    • Set A (Neat Solution): Prepare the analyte and the respective IS in a clean solvent (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the extracted matrix with the analyte and the respective IS at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and the respective IS at the same concentrations as Set A, then subject the samples to the full extraction procedure.

  • Calculations:

    • Matrix Factor (MF): (Peak response in Set B) / (Peak response in Set A)

    • Recovery (RE): (Peak response in Set C) / (Peak response in Set B)

    • IS-Normalized MF: (MF of analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[8]

Justification for Deuterated Internal Standards

The use of a deuterated internal standard is justified by its ability to provide more accurate and precise data, particularly in complex biological matrices. Its physicochemical properties, being nearly identical to the analyte, ensure that it experiences similar effects during sample processing and analysis, thus providing a more reliable correction for any variability. While the initial cost of a custom-synthesized deuterated standard may be higher, this is often offset by reduced method development time and a lower rate of failed analytical runs.[5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[7][9]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the bioanalytical workflow and the logical considerations for selecting an internal standard.

Bioanalytical_Workflow Bioanalytical Method Workflow with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte and Deuterated IS Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC_Inject LC Injection Recon->LC_Inject Chromatography Chromatographic Separation LC_Inject->Chromatography Ionization Mass Spectrometry Ionization Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

IS_Decision_Pathway Decision Pathway for Internal Standard Selection Start Start: Need for Quantitative Bioanalysis Decision1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->Decision1 Use_Deuterated Use Deuterated Internal Standard (Gold Standard) Decision1->Use_Deuterated Yes Decision2 Is a Structural Analog Internal Standard Available? Decision1->Decision2 No Validate Thoroughly Validate Method (Accuracy, Precision, Matrix Effects) Use_Deuterated->Validate Use_Analog Use Structural Analog IS Decision2->Use_Analog Yes External_Standard Use External Standard Method (High Risk of Inaccuracy) Decision2->External_Standard No Use_Analog->Validate External_Standard->Validate End Proceed with Analysis Validate->End

Caption: Decision-making flowchart for internal standard selection.

References

A Comparative Guide to Method Validation for Lincomycin in Broiler Chicken Plasma: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antibiotic residues in animal-derived food products is paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a detailed comparison of two prominent analytical methods for the validation of lincomycin (B1675468) in broiler chicken plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on published experimental data, offering an objective overview of each method's performance, protocols, and key validation parameters.

Performance Comparison

The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and practicality. The following tables summarize the quantitative performance of a validated HPLC-UV method in broiler chicken plasma and a validated LC-MS/MS method in broiler chicken tissues. While the LC-MS/MS data is for a different matrix (muscle and liver), it provides a valuable benchmark for comparing the inherent capabilities of the two techniques.

Table 1: Method Validation Parameters for Lincomycin Determination

ParameterHPLC-UV in Broiler Chicken PlasmaLC-MS/MS in Broiler Chicken Tissues (Muscle/Liver)
Linearity (R²) 0.9999[1]> 0.99
Accuracy (% Recovery) 90.39% - 108.43%[1]98% - 101%
Precision (%RSD) < 15%Not explicitly stated, but recovery data suggests high precision.
Limit of Detection (LOD) 13.98 µg/mL[1]0.022 µg/g (muscle) / 0.010 µg/g (liver)
Limit of Quantification (LOQ) 4.86 µg/mL[1]0.073 µg/g (muscle) / 0.034 µg/g (liver)

Table 2: Chromatographic and Detection Parameters

ParameterHPLC-UV (Representative Method)LC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., SunFire C18)
Mobile Phase Gradient of Acetonitrile and Phosphate buffer (pH 6.0)Methanol and other solvents
Flow Rate 1.0 mL/minNot specified
Detector UV Detector (e.g., 220 nm)Tandem Mass Spectrometer (e.g., AB SCIEX® API 5500)
Retention Time ~10.0 - 10.5 minutes[1]~2.255 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful method validation. Below are the outlined methodologies for the HPLC-UV and LC-MS/MS analyses.

HPLC-UV Method for Lincomycin in Broiler Chicken Plasma

This method focuses on a straightforward protein precipitation for sample preparation followed by chromatographic separation and UV detection.

1. Sample Preparation (Protein Precipitation) [1]

  • To a known volume of broiler chicken plasma, add an equal volume of a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture vigorously to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant for HPLC analysis.

2. Chromatographic Conditions (Representative)

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile and a Phosphate buffer (pH 6.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection: 220 nm.

LC-MS/MS Method for Lincomycin in Broiler Chicken Tissues

This method employs a more extensive sample clean-up procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry.

1. Sample Preparation

  • Extraction: Homogenize tissue samples (muscle or liver) and extract lincomycin using a suitable solvent such as methanol.

  • Clean-up: The extract is then purified using Solid-Phase Extraction (SPE) with cartridges like Chromabond® Florisil® to remove interfering matrix components.

  • Final Preparation: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatograph (e.g., Agilent® 1290 Infinity).

  • Column: A C18 reversed-phase column (e.g., SunFire C18).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., AB SCIEX® API 5500).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for lincomycin in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_result Result plasma Broiler Chicken Plasma Sample precipitate Protein Precipitation (e.g., with Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC System (C18 Column, UV Detector) supernatant->hplc linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq specificity Specificity hplc->specificity quantification Quantification of Lincomycin specificity->quantification

Caption: Experimental workflow for HPLC-UV method validation of lincomycin.

References

A Comparative Guide to Lincomycin Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common methods for the extraction of lincomycin (B1675468) from various biological matrices. The selection of an appropriate extraction technique is critical for accurate quantification in pharmacokinetic studies, residue analysis, and clinical monitoring. This document summarizes recovery data, details experimental protocols, and offers a visual workflow to aid in methodological decisions.

Comparison of Recovery Rates

The efficiency of an extraction method is paramount for reliable analytical results. The following table summarizes the reported recovery rates of lincomycin from different biological matrices using various extraction techniques.

Extraction MethodBiological MatrixRecovery Rate (%)Reference
Solid-Phase Extraction (SPE)Cow Milk92.3 - 97.2[1][2]
Solid-Phase Extraction (SPE)Poultry Eggs80.0 - 95.7[3]
Liquid-Liquid Extraction (LLE)Pig Liver & Muscle, Chicken Kidney & Liver, Cow Fat, Liver & Milk, Goat Muscle, Liver & Milk, Eggs71.11 - 98.30[4]
Reversed-Phase Liquid ChromatographyMilk, Muscle89 - 99[5]
Reversed-Phase Liquid ChromatographyLiver, Kidney89 - 99[5]
Solvent ExtractionBroiler Chicken Serum & Tissues90.2 - 102.1[6]
QuEChERSAnimal Tissues73.8 - 98.5[7]
Pressurized Liquid Extraction (PLE)Bovine Muscle69 - 103[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction procedures. Below are protocols for key lincomycin extraction techniques as described in the cited literature.

1. Solid-Phase Extraction (SPE) from Cow Milk [1][2]

  • Sample Pretreatment:

    • Obtain milk samples and extract them with two volumes of acetonitrile (B52724).

    • Refrigerate the mixture for 20 minutes.

    • Centrifuge at 12,000 r/min for 10 minutes to remove the precipitate.

    • Collect the supernatant for SPE.

  • SPE Procedure:

    • A Cu-based metal-organic framework (Cu-MOF) is used as the SPE adsorbent.

    • The supernatant is passed through the SPE cartridge containing the adsorbent.

    • The adsorbent is then eluted with 3 mL of 1% formic acid in acetonitrile with oscillation for 1.5 hours.

    • The collected eluent is filtered through a 0.22 µm filter membrane for subsequent analysis by HPLC-MS/MS.

2. Liquid-Liquid Extraction (LLE) from Animal Tissues and Milk [4]

  • Sample Pretreatment:

    • Homogenize tissue samples or use liquid samples directly.

  • Extraction:

    • Perform liquid-liquid extraction using a suitable solvent. Acetonitrile has been shown to have a high extraction recovery rate of over 85% for pig liver.[4]

  • Purification and Enrichment:

    • The extract is further purified and enriched using a sorbent and solid-phase extraction (SPE).

  • Derivatization and Analysis:

    • After nitrogen drying, the product is derivatized with p-toluene sulfonyl isocyanic acid (PTSI).

    • The derivatized product is then analyzed by HPLC.

3. Reversed-Phase Liquid Chromatography from Milk and Tissues [5]

  • Extraction and Deproteinization:

    • Mix or blend samples with 3 volumes of 0.1 M NH4H2PO4.

    • Add an equal volume of methanol (B129727) and filter the mixture.

    • Add 1.5 volumes of acetonitrile and refilter the mixture.

    • Concentrate the filtrate to less than 4 mL by evaporation.

  • Chromatographic Cleanup:

    • Load a 2 mL aliquot of the sample extract onto a reversed-phase C18 column in an automated HPLC system.

    • Elute lincomycin using an acetonitrile gradient.

    • Collect the fraction containing lincomycin and rechromatograph it by reversed-phase HPLC at pH 7.5.

4. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Animal Tissues [7][8]

  • Extraction:

    • Homogenize 5 g of the sample with 15 mL of acetonitrile (or 1% acetic acid in acetonitrile) and 5 g of anhydrous magnesium sulfate.

  • Dispersive SPE Cleanup:

    • A dispersive SPE method using primary secondary amine (PSA) and octadecylsilane (B103800) (C18) adsorbents is employed to prevent matrix interference during mass spectrometry analysis.

  • Analysis:

    • The final extract is analyzed by LC-MS/MS.

Visual Workflow for Lincomycin Extraction

The following diagram illustrates a generalized workflow for the extraction of lincomycin from biological matrices, from sample collection to final analysis.

Lincomycin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Biological Matrix (e.g., Milk, Tissue, Plasma) Homogenization Homogenization (for solid tissues) SampleCollection->Homogenization ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, TCA) Homogenization->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Supernatant LLE Liquid-Liquid Extraction (LLE) ProteinPrecipitation->LLE Supernatant QuEChERS QuEChERS ProteinPrecipitation->QuEChERS Supernatant Evaporation Solvent Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation QuEChERS->Evaporation Analysis Instrumental Analysis (e.g., HPLC-MS/MS) Evaporation->Analysis

Caption: General workflow for lincomycin extraction from biological samples.

References

Robustness in Analytical Methods: A Comparative Guide for Lincomycin Analysis Using HPLC and LC-MS/MS with Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of an analytical method is paramount in pharmaceutical development and quality control. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, is a critical component of method validation. This guide provides a comparative analysis of robustness testing for two common analytical techniques for the quantification of lincomycin (B1675468): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the use of Lincomycin-d3 as an internal standard in the latter.

Understanding Robustness Testing

Robustness testing is a systematic evaluation of an analytical method's resilience to minor changes in operational and environmental parameters. It provides an indication of the method's reliability during normal usage and is a key requirement of regulatory bodies globally. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the framework for validating analytical procedures, including the assessment of robustness. A robust method ensures consistent and reliable results, which is crucial for the seamless transfer of the method between different laboratories and instruments.

Comparative Analysis of Analytical Methods

Both HPLC and LC-MS/MS are powerful techniques for the analysis of lincomycin. However, they differ in their instrumentation, sensitivity, and selectivity, which in turn influences their robustness characteristics.

High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For lincomycin analysis, HPLC with ultraviolet (UV) detection is a common approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. The use of a deuterated internal standard like this compound is standard practice in LC-MS/MS methods to compensate for variations in sample preparation and instrument response, thereby enhancing the method's robustness.

Below is a workflow illustrating the typical process of robustness testing for an analytical method.

cluster_plan Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_method Define Analytical Method Parameters identify_params Identify Critical Parameters for Robustness Testing define_method->identify_params define_ranges Define Variation Ranges for Each Parameter identify_params->define_ranges prepare_samples Prepare Standard and Sample Solutions define_ranges->prepare_samples perform_tests Perform Analyses Under Varied Conditions prepare_samples->perform_tests collect_data Collect and Record Data perform_tests->collect_data analyze_results Analyze System Suitability and Key Results collect_data->analyze_results assess_impact Assess Impact of Variations analyze_results->assess_impact document_findings Document Findings and Acceptance Criteria assess_impact->document_findings conclusion Method is Robust / Method Requires Optimization document_findings->conclusion

Caption: General workflow for robustness testing of an analytical method.

Data Presentation: Robustness Testing Parameters and Acceptance Criteria

The following tables summarize typical parameters and acceptance criteria for the robustness testing of HPLC and LC-MS/MS methods for lincomycin analysis. The data presented is a synthesis of findings from various validation studies.

Table 1: Robustness Testing of an HPLC Method for Lincomycin

ParameterVariationAcceptance Criteria
Mobile Phase Composition ± 2% of organic modifierRelative Standard Deviation (RSD) of peak area ≤ 2.0%
Mobile Phase pH ± 0.2 unitsTailing factor ≤ 2.0; Resolution between lincomycin and nearest eluting peak ≥ 2.0
Column Temperature ± 5 °CRetention time shift within ± 10%
Flow Rate ± 0.1 mL/minRSD of peak area ≤ 2.0%
Wavelength ± 2 nmNo significant change in peak purity

Table 2: Robustness Testing of an LC-MS/MS Method for Lincomycin with this compound

ParameterVariationAcceptance Criteria
Mobile Phase Composition ± 2% of organic modifierArea ratio of Lincomycin/Lincomycin-d3 RSD ≤ 15%
Mobile Phase pH ± 0.2 unitsRetention time shift within ± 10%; Consistent ion ratio
Column Temperature ± 5 °CArea ratio of Lincomycin/Lincomycin-d3 RSD ≤ 15%
Flow Rate ± 0.1 mL/minArea ratio of Lincomycin/Lincomycin-d3 RSD ≤ 15%
Ion Source Parameters (e.g., Gas flow, Temperature) ± 10%Consistent signal intensity and ion ratio

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of robustness studies. Below are representative protocols for both HPLC and LC-MS/MS methods.

Protocol 1: Robustness Testing of an HPLC Method for Lincomycin

1. Objective: To assess the robustness of the HPLC method for the quantification of lincomycin in a pharmaceutical formulation.

2. Materials:

  • Lincomycin reference standard

  • Pharmaceutical formulation containing lincomycin

  • HPLC grade solvents and reagents

3. Standard and Sample Preparation:

  • Prepare a stock solution of lincomycin reference standard (e.g., 1 mg/mL).

  • Prepare working standard solutions at a target concentration (e.g., 100 µg/mL).

  • Prepare sample solutions from the pharmaceutical formulation to achieve a similar target concentration of lincomycin.

4. Chromatographic Conditions (Nominal):

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 6.5) in a specific ratio (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

5. Robustness Study Design:

  • A one-factor-at-a-time (OFAT) approach is typically used.

  • For each parameter, analyze the standard and sample solutions in triplicate under the nominal and varied conditions.

6. Data Analysis:

  • Evaluate system suitability parameters (e.g., tailing factor, resolution, theoretical plates) for each condition.

  • Calculate the mean, standard deviation, and RSD (%) for the peak area and retention time of lincomycin.

  • Compare the results obtained under varied conditions with those from the nominal conditions.

Below is a diagram illustrating the one-factor-at-a-time (OFAT) approach for robustness testing.

cluster_nominal Nominal Conditions cluster_variations Parameter Variations (One at a Time) nominal All Parameters at Nominal Values param1_low Parameter 1 (Low) param1_high Parameter 1 (High) param2_low Parameter 2 (Low) param2_high Parameter 2 (High) param3_low Parameter 3 (Low) param3_high Parameter 3 (High) param1_low->nominal Vary Parameter 1 Keep others nominal param1_high->nominal Vary Parameter 1 Keep others nominal param2_low->nominal Vary Parameter 2 Keep others nominal param2_high->nominal Vary Parameter 2 Keep others nominal param3_low->nominal Vary Parameter 3 Keep others nominal param3_high->nominal Vary Parameter 3 Keep others nominal

Caption: One-factor-at-a-time (OFAT) experimental design for robustness testing.

Protocol 2: Robustness Testing of an LC-MS/MS Method for Lincomycin with this compound

1. Objective: To assess the robustness of the LC-MS/MS method for the quantification of lincomycin in a biological matrix using this compound as an internal standard.

2. Materials:

  • Lincomycin reference standard

  • This compound internal standard

  • Biological matrix (e.g., plasma, tissue)

  • LC-MS grade solvents and reagents

3. Standard and Sample Preparation:

  • Prepare stock solutions of lincomycin and this compound (e.g., 1 mg/mL).

  • Prepare calibration standards and quality control (QC) samples by spiking the biological matrix with appropriate concentrations of lincomycin.

  • Add a fixed concentration of this compound to all standards, QCs, and unknown samples.

  • Perform sample extraction (e.g., protein precipitation or solid-phase extraction).

4. LC-MS/MS Conditions (Nominal):

  • LC System: UPLC or HPLC system

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for lincomycin and this compound.

5. Robustness Study Design:

  • Similar to the HPLC protocol, a one-factor-at-a-time (OFAT) approach is commonly employed.

  • Analyze QC samples (low, medium, and high concentrations) in triplicate under the nominal and varied conditions.

6. Data Analysis:

  • Calculate the peak area ratio of lincomycin to this compound.

  • Determine the concentration of lincomycin in the QC samples using the calibration curve.

  • Calculate the accuracy and precision of the measurements for each condition.

  • Evaluate the stability of the this compound signal across all runs.

Conclusion

Both HPLC and LC-MS/MS methods can be validated to be robust for the analysis of lincomycin. The choice between the two often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS, with the use of a stable isotope-labeled internal standard like this compound, generally offers superior robustness by effectively compensating for variations in sample preparation and instrument response. However, a well-developed HPLC method can also demonstrate excellent robustness for many applications. The key to ensuring a reliable analytical method lies in a thorough and systematic robustness study during method development and validation.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Lincomycin-d3, a deuterated lincosamide antibiotic used in research, is critical for maintaining laboratory safety and preventing environmental contamination. Adherence to established protocols ensures the well-being of personnel and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of skin contact, wash the area thoroughly with soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.[2][4]

Step 1: Waste Identification and Segregation

  • Classify: Treat all solid and liquid waste containing this compound as hazardous chemical waste.

  • Segregate: Keep this compound waste separate from other waste streams, such as non-hazardous waste, sharps, and biological waste.[5][6] Store incompatible chemicals separately to prevent dangerous reactions.[6][7]

Step 2: Containment

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible container with a secure, tight-fitting lid to prevent leaks or spills.[7][8] Plastic containers are often preferred for chemical waste.[8]

  • Do Not Overfill: Fill containers to no more than 75-90% of their capacity to allow for expansion and prevent spills.[7]

Step 3: Labeling

  • Label Clearly: All waste containers must be clearly labeled as "Hazardous Waste."[5][8]

  • Identify Contents: The label must include the full chemical name ("this compound"), the concentration, and the approximate volume or mass of the waste. List all components of a chemical mixture by percentage or volume.[7]

  • Indicate Hazards: Use appropriate hazard pictograms (e.g., irritant, sensitizer) as indicated by the Safety Data Sheet (SDS).[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • Secure Storage: The SAA must be a secure location away from general traffic and incompatible materials.

  • Regular Inspection: Inspect the SAA weekly for any signs of leakage from the containers.[7]

Step 5: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[7][8]

  • Follow Institutional Procedures: Adhere to your specific institution's procedures for requesting and documenting the disposal of hazardous waste.

Empty Container Disposal

  • For containers that held acute hazardous waste, they must be triple-rinsed with a suitable solvent.[4] The rinseate must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it as regular trash.[4]

Hazardous Waste Accumulation Limits

The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area. These are general guidelines; always consult your institution's specific policies.

Waste CategoryMaximum Accumulation Volume/MassMaximum Accumulation Time
Hazardous Waste 55 gallonsUp to 12 months (for partially filled containers)
Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kilogram (solid)Container must be removed within 3 days of becoming full.

Data synthesized from general laboratory waste management guidelines.[7][8]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management as described in guidelines from various academic and safety institutions.[4][5][6][7][8] The core principle is the cradle-to-grave management of hazardous waste, which holds the generator responsible for the waste from its creation to its final, safe disposal.[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Labeling & Storage cluster_2 Final Disposal A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste container available and appropriate? B->C D Obtain a chemically compatible waste container with a secure lid. C->D No E Place waste in container. Do not overfill (<90% full). C->E Yes D->E F Label container: 'Hazardous Waste', Chemical Name, Hazards E->F G Store sealed container in designated Satellite Accumulation Area (SAA). F->G H Is container full or stored for max time? G->H I Continue to add waste as generated. Inspect SAA weekly. H->I No J Contact Environmental Health & Safety (EH&S) for waste pickup. H->J Yes I->G K Follow institutional procedures for waste manifest and handover. J->K L Waste disposed of by authorized personnel. K->L

Caption: Disposal workflow for this compound from generation to final disposal.

References

Comprehensive Safety and Handling Guide for Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Lincomycin-d3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and preventing environmental contamination. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound, particularly when handling the powdered form. The required PPE varies depending on the task being performed.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Task Required Personal Protective Equipment (PPE)
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses with side shields
Weighing and Aliquoting (Solid/Powder Form) • Double nitrile gloves[1][2]• Disposable lab coat or gown[1][2]• Chemical splash goggles[2]• N95 or higher-rated respirator (if not handled in a chemical fume hood)[1][2]
Preparing Stock Solutions • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield[1][2]• Work within a certified chemical fume hood
Handling Solutions and In-Vitro/In-Vivo Work • Nitrile gloves• Lab coat• Safety glasses with side shields
Spill Cleanup • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields

Note: Always inspect gloves for tears or punctures before use. Remove gloves before leaving the laboratory to avoid contaminating other surfaces.[3]

Operational Plan: Handling and Experimental Protocols

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

2.1. Designated Work Area

All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2][4] When using a fume hood, keep the sash opening at a minimum and ensure all chemicals and equipment are placed at least six inches inside.[5]

2.2. Weighing and Preparing Stock Solutions

The following protocol should be followed for weighing the powdered compound and preparing stock solutions:

  • Don PPE: Wear the appropriate PPE as specified in Table 1 for weighing and aliquoting.

  • Use a Fume Hood: Conduct all weighing and solution preparation within a certified chemical fume hood.[4]

  • Tare Container: Place a lidded container on the analytical balance and tare it.

  • Transfer Powder: Carefully transfer the desired amount of this compound powder to the tared container.[1]

  • Close and Weigh: Securely close the lid of the container before moving it. Place the closed container back on the balance to record the final weight.[1]

  • Dissolving: In the fume hood, add the appropriate solvent to the container with the this compound powder. Gently swirl or vortex until the compound is completely dissolved.

  • Labeling: Clearly label the container with the contents, concentration, hazard information, date, and your initials.[5]

2.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation or a rash occurs, get medical advice.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel from the area.[6] Wear appropriate PPE for spill cleanup.[2] Absorb spills with an inert material and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for chemical waste.[2][5]

  • Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Lincomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling start Start: Receive this compound assess_task Assess Task (Weighing, Solution Prep, etc.) start->assess_task select_ppe Select Appropriate PPE (Refer to Table 1) assess_task->select_ppe powder_handling Handling Powdered Form? select_ppe->powder_handling fume_hood Work in Chemical Fume Hood or Ventilated Enclosure powder_handling->fume_hood Yes solution_handling Handling Solution powder_handling->solution_handling No decontaminate Decontaminate Work Area and Equipment fume_hood->decontaminate Procedure Complete solution_handling->decontaminate Procedure Complete waste_disposal Segregate and Dispose of Waste (Solid & Liquid) decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.